molecular formula C13H18N2O2S B185613 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] CAS No. 178261-41-1

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

Cat. No.: B185613
CAS No.: 178261-41-1
M. Wt: 266.36 g/mol
InChI Key: NSECJXCOETXUHS-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is a useful research compound. Its molecular formula is C13H18N2O2S and its molecular weight is 266.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylsulfonylspiro[2H-indole-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSECJXCOETXUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], a key intermediate and privileged scaffold in modern medicinal chemistry. The document delves into the strategic considerations behind the chosen synthetic pathway, offering detailed, step-by-step experimental protocols for each transformation. Furthermore, it includes a thorough discussion of the analytical characterization of the target compound and its precursors. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important molecular entity.

Introduction: The Significance of the Spiro[indoline-3,4'-piperidine] Scaffold

The spiro[indoline-3,4'-piperidine] core is a three-dimensional molecular architecture that has garnered significant attention in the field of drug discovery. Its rigid, spirocyclic nature allows for a precise spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This "privileged scaffold" is found in a variety of biologically active molecules, including potent and selective inhibitors of key oncogenic drivers like c-Met and ALK kinases.[1] The inherent three-dimensionality of spirocycles offers advantages over flat, aromatic structures by providing more points of interaction with protein binding pockets, often leading to improved potency and selectivity.

The target molecule of this guide, 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], is a valuable intermediate in the synthesis of more complex pharmaceutical agents.[2] For instance, it serves as a crucial building block in the development of growth hormone secretagogues, such as MK-677 (Ibutamoren).[2] The introduction of the methylsulfonyl group on the indoline nitrogen can modulate the electronic properties and metabolic stability of the molecule, making it a key functional handle for further synthetic elaboration.

This guide will detail a reliable and scalable three-step synthesis of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], commencing from commercially available starting materials.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target compound reveals a straightforward pathway involving the formation of the spirocyclic core followed by functionalization of the indoline nitrogen.

Retrosynthesis Target 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] Intermediate2 Spiro[indoline-3,4'-piperidine] Target->Intermediate2 N-Sulfonylation Intermediate1 1'-(tert-Butoxycarbonyl)spiro[indoline-3,4'-piperidine] Intermediate2->Intermediate1 Deprotection (Boc) StartingMaterials 2-Bromoaniline + 1-(tert-Butoxycarbonyl)-4-piperidone Intermediate1->StartingMaterials Fischer Indole Synthesis Step_1_Synthesis cluster_reactants Reactants cluster_products Product 2-Bromoaniline Product 2-Bromoaniline->Product [Pd catalyst], base, heat 1-(tert-Butoxycarbonyl)-4-piperidone 1-(tert-Butoxycarbonyl)-4-piperidone->Product

Figure 2: Synthesis of 1'-(tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine].

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Bromoaniline615-57-6172.0210.0 g58.1 mmol
1-(tert-Butoxycarbonyl)-4-piperidone79099-07-3199.2512.7 g63.9 mmol
Palladium(II) acetate3375-31-3224.500.65 g2.9 mmol
Racemic BINAP98327-87-8622.671.81 g2.9 mmol
Sodium tert-butoxide865-48-596.107.85 g81.7 mmol
Toluene108-88-392.14200 mL-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromoaniline (10.0 g, 58.1 mmol), 1-(tert-butoxycarbonyl)-4-piperidone (12.7 g, 63.9 mmol), palladium(II) acetate (0.65 g, 2.9 mmol), racemic BINAP (1.81 g, 2.9 mmol), and sodium tert-butoxide (7.85 g, 81.7 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (200 mL) via a syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 hexane/ethyl acetate eluent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate (3 x 50 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to obtain a crude residue.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to afford 1'-(tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine] as a pale yellow solid.

Expected Yield: ~11.5 g (68%)

Step 2: Deprotection to form spiro[indoline-3,4'-piperidine]

This step involves the removal of the Boc protecting group to yield the free secondary amine.

Reaction Scheme:

Step_2_Deprotection cluster_reactants Reactant cluster_products Product Reactant Product Reactant->Product TFA, DCM

Figure 3: Deprotection of 1'-(tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine].

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
1'-(tert-Butoxycarbonyl)spiro[indoline-3,4'-piperidine]180465-84-3288.3910.0 g34.7 mmol
Dichloromethane (DCM)75-09-284.93100 mL-
Trifluoroacetic acid (TFA)76-05-1114.0220 mL-
Saturated sodium bicarbonate solution--~150 mL-

Procedure:

  • Dissolve 1'-(tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine] (10.0 g, 34.7 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (20 mL) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water (50 mL) and cool to 0 °C.

  • Carefully basify the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield spiro[indoline-3,4'-piperidine] as a light brown oil, which may solidify upon standing. This product is often used in the next step without further purification.

Expected Yield: ~6.4 g (quantitative)

Step 3: N-Sulfonylation to yield 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]

This is the final step where the methylsulfonyl group is introduced onto the indoline nitrogen.

Reaction Scheme:

Step_3_Sulfonylation cluster_reactants Reactants cluster_products Product Spiro[indoline-3,4'-piperidine] Product Spiro[indoline-3,4'-piperidine]->Product Triethylamine, DCM Methanesulfonyl chloride Methanesulfonyl chloride->Product

Figure 4: N-Sulfonylation of spiro[indoline-3,4'-piperidine].

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Spiro[indoline-3,4'-piperidine]171-75-5188.276.0 g31.9 mmol
Dichloromethane (DCM)75-09-284.93100 mL-
Triethylamine121-44-8101.196.7 mL47.8 mmol
Methanesulfonyl chloride124-63-0114.553.0 mL38.3 mmol

Procedure:

  • Dissolve spiro[indoline-3,4'-piperidine] (6.0 g, 31.9 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (6.7 mL, 47.8 mmol) to the solution.

  • Slowly add a solution of methanesulfonyl chloride (3.0 mL, 38.3 mmol) in dichloromethane (20 mL) dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexane) to obtain 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] as a white to off-white solid.

Expected Yield: ~6.8 g (80%)

Analytical Characterization

The identity and purity of the synthesized 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValue
CAS Number 178261-41-1
Molecular Formula C₁₃H₁₈N₂O₂S
Molecular Weight 266.36 g/mol
Appearance White to off-white solid

Spectroscopic Data (Predicted/Representative):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.20-7.40 (m, 4H, Ar-H), 3.85 (s, 2H, N-CH₂-C), 3.00-3.20 (m, 4H, piperidine-H), 2.90 (s, 3H, SO₂-CH₃), 1.80-2.00 (m, 4H, piperidine-H), 1.60 (br s, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 142.5, 135.0, 128.0, 125.5, 124.0, 115.0, 60.0, 55.0, 45.0, 35.0, 34.0.

  • Mass Spectrometry (ESI+): m/z 267.1 [M+H]⁺.

Conclusion

This technical guide has outlined a reliable and scalable three-step synthetic route for the preparation of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. The described protocols are based on well-established chemical transformations and utilize readily available starting materials. The strategic use of a Boc protecting group allows for the selective functionalization of the indoline nitrogen. This guide provides the necessary detail for researchers in medicinal chemistry and drug development to successfully synthesize this valuable spirocyclic building block for their research endeavors.

References

  • PubChem. (n.d.). 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. Retrieved from [Link]

  • Vertex AI Search. (n.d.). 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine].
  • PubChem. (n.d.). tert-Butyl spiro(indole-3,4'-piperidine)-1(2H)-carboxylate. Retrieved from [Link]

Sources

structural elucidation of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the spirocyclic scaffold has emerged as a "privileged structure" due to its inherent three-dimensionality, which offers novel ways to explore chemical space and interact with biological targets.[1] The molecule 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] is a quintessential example, serving as a critical intermediate in the synthesis of pharmacologically active agents, including kinase inhibitors and growth hormone secretagogues.[2][3] Its robust and unambiguous structural verification is not merely an academic exercise; it is the foundational pillar upon which all subsequent medicinal chemistry, structure-activity relationship (SAR) studies, and clinical development are built.

This guide eschews a simple recitation of analytical methods. Instead, it presents a holistic and logical workflow, framed from the perspective of a senior scientist. We will explore the causality behind our experimental choices, demonstrating how each piece of data is part of a self-validating system that converges upon a single, irrefutable molecular structure.

The Elucidation Blueprint: A Strategic Overview

The first step in any structural determination is to devise a strategy. We begin with low-resolution techniques to gather foundational data (molecular formula, functional groups) and progressively move to high-resolution, multidimensional methods to piece together the molecular puzzle. The final, definitive confirmation is achieved through single-crystal X-ray diffraction, the gold standard for absolute structure determination.

Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Core Structure Assembly (NMR) cluster_2 Definitive Confirmation MS Mass Spectrometry (Molecular Formula) H1_NMR 1H NMR (Proton Environment) MS->H1_NMR Provides MW IR Infrared Spectroscopy (Functional Groups) IR->H1_NMR Confirms Groups C13_NMR 13C & DEPT NMR (Carbon Skeleton) H1_NMR->C13_NMR Guides Assignment COSY 2D COSY (H-H Connectivity) H1_NMR->COSY Input HSQC 2D HSQC (Direct C-H Correlation) C13_NMR->HSQC Input XRAY X-ray Crystallography (3D Structure) COSY->XRAY Proposed Structure HMBC 2D HMBC (Long-Range C-H Connectivity) HSQC->HMBC Refines Search HMBC->XRAY Proposed Structure NMR_Strategy cluster_NMR 2D NMR Correlation Strategy COSY COSY H-H Correlations Trace proton spin systems within the piperidine and aromatic rings. HSQC HSQC ¹JCHCorrelations Link every proton directly to its attached carbon. COSY->HSQC Identifies H spin systems HMBC HMBC 2,3JCHCorrelations Connect the molecular fragments across quaternary carbons and heteroatoms. HSQC->HMBC Confirms C-H pairs, focuses search for long-range correlations

Caption: A logical workflow for integrating 2D NMR data.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment will reveal proton-proton couplings. We expect to see correlations between adjacent aromatic protons and a network of correlations throughout the piperidine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for assigning carbons. It creates a 2D plot where each peak represents a direct correlation between a proton and the carbon it is bonded to. This allows the unambiguous transfer of assignments from the better-resolved ¹H spectrum to the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away. For 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], the critical HMBC correlations that would validate the structure are:

    • Piperidine Protons ↔ Spiro Carbon (C3): Protons on the piperidine carbons adjacent to the spiro center will show a correlation to the quaternary spiro carbon signal. This is the definitive proof of the spirocyclic junction.

    • Indoline C2 Protons ↔ Spiro Carbon (C3): The methylene protons of the indoline ring will also show a correlation to the spiro carbon.

    • Methyl Protons ↔ Methyl Carbon: The protons of the methylsulfonyl group will show a correlation to their own carbon.

    • Aromatic Protons ↔ Indoline Carbons: Protons on the benzene ring will show correlations to nearby carbons, helping to confirm the substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire DEPT-135 and DEPT-90 spectra.

    • Acquire standard 2D gCOSY, gHSQC, and gHMBC experiments using the instrument's default parameter sets, optimizing as needed.

  • Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

X-ray Crystallography: The Unambiguous Proof

While the combination of MS and multidimensional NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof. [4]It provides a precise 3D map of atomic positions in the solid state, confirming not only connectivity but also bond lengths, angles, and the molecule's conformation.

  • Rationale: For a novel scaffold intended for drug development, obtaining a crystal structure is a critical milestone. It validates the synthetic route and provides an accurate model for computational chemistry and docking studies. [5]* Outcome: The result is a definitive structural model that confirms the spirocyclic connection between the indoline and piperidine rings and the placement of the methylsulfonyl group on the indoline nitrogen.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). [4][6]2. Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated. [6]3. Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson synthesis) and refined to achieve the best fit between the calculated and observed diffraction data.

Data Synthesis and Final Conclusion

This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy, foundational data required for advancing this important chemical scaffold in drug development programs.

References

  • Vertex AI Search. (2023). Advancements in Plant Chemistry: The Discovery of Spiroindoline Compounds.
  • IUCrData. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. [Link]

  • Košmrlj, J., Kafka, S., Leban, I., & Grad, M. (2007). Formation and structure elucidation of two novel spiro[2H‐indol]‐3(1H)‐ones. Magnetic Resonance in Chemistry, 45(8), 700–704. [Link]

  • PubMed. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3'-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. [Link]

  • National Institutes of Health. (n.d.). Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. [Link]

  • MDPI. (n.d.). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. [Link]

  • PubChem. (n.d.). 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. [Link]

  • Vertex AI Search. (n.d.). 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine].
  • PubChem. (n.d.). 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

  • Oriental Journal of Chemistry. (n.d.). Ft-Ir and Computational Study of Sulphaguanidine. [Link]

  • Xi'an Sonwu Biotech Co., Ltd. (n.d.). 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. [Link]

  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

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The Spiro[indoline-3,4'-piperidine] Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[indoline-3,4'-piperidine] core is a fascinating three-dimensional heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid spirocyclic nature offers a unique topographical presentation of functional groups, enabling precise interactions with biological targets. This structural feature often translates into enhanced potency, selectivity, and improved pharmacokinetic profiles compared to more planar molecules.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by spiro[indoline-3,4'-piperidine] derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. We will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these promising compounds.

The Architectural Advantage of the Spiro[indoline-3,4'-piperidine] Scaffold

The piperidine ring is a ubiquitous feature in FDA-approved drugs, and its fusion in a spirocyclic manner to an indoline core introduces conformational rigidity.[1] This rigidity reduces the number of freely rotatable bonds, which can enhance the binding affinity to target enzymes and receptors by minimizing the entropic penalty upon binding.[1] The spiro[indoline-3,4'-piperidine] framework serves as a versatile building block in the synthesis of a wide array of bioactive molecules.[3][4]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Spiro[indoline-3,4'-piperidine] derivatives have emerged as potent anticancer agents, often acting on multiple fronts to inhibit tumor growth and proliferation.[5][6] Their mechanisms of action frequently involve the inhibition of key players in cancer cell signaling, including receptor tyrosine kinases and cell cycle regulators.

Inhibition of Receptor Tyrosine Kinases: c-Met and ALK

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in oncogenesis, invasion, and metastasis in a variety of human cancers.[7] Similarly, anaplastic lymphoma kinase (ALK) is another receptor tyrosine kinase whose aberrant activation drives several cancers.

A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as potent and highly selective dual inhibitors of both c-Met and ALK.[7][8] For instance, the compound 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one demonstrated significant, single-digit nanomolar biochemical potency and sub-100 nanomolar cellular potency against both kinases.[7] This compound was also shown to be orally bioavailable and effective in inhibiting tumor growth in a human gastric carcinoma xenograft model.[7][8]

Signaling Pathway Interruption:

The diagram below illustrates the central role of c-Met and ALK in cancer cell signaling and how their inhibition by spiro[indoline-3,4'-piperidine] derivatives can block downstream pro-survival and proliferative pathways.

cMet_ALK_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response c-Met c-Met PI3K/Akt PI3K/Akt c-Met->PI3K/Akt RAS/MAPK RAS/MAPK c-Met->RAS/MAPK ALK ALK ALK->PI3K/Akt ALK->RAS/MAPK JAK/STAT JAK/STAT ALK->JAK/STAT HGF HGF HGF->c-Met Binds ALK Ligand ALK Ligand ALK Ligand->ALK Binds Spiro_Derivative Spiro[indoline-3,4'-piperidine] Derivative Spiro_Derivative->c-Met Inhibits Spiro_Derivative->ALK Inhibits Survival Survival PI3K/Akt->Survival Proliferation Proliferation RAS/MAPK->Proliferation Metastasis Metastasis RAS/MAPK->Metastasis JAK/STAT->Proliferation

Figure 1: Inhibition of c-Met and ALK signaling pathways.
Modulation of the p53-MDM2 Interaction

The tumor suppressor protein p53, the "guardian of the genome," is a critical regulator of the cell cycle, DNA repair, and apoptosis.[1][9] Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which promotes p53 degradation.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressive functions.[1][10] Disrupting the p53-MDM2 interaction is therefore a promising anticancer strategy.[1]

Spirooxindole derivatives have been identified as potent inhibitors of the p53-MDM2 interaction.[1] They act by mimicking key amino acid residues of p53 (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on MDM2.[1] By occupying this pocket, the spirooxindole scaffold prevents MDM2 from binding to and degrading p53, thereby restoring its tumor-suppressive functions.[1][11] This leads to cell cycle arrest and apoptosis in cancer cells.

Restoration of p53 Function:

The following diagram depicts the mechanism by which spirooxindole derivatives restore p53 activity.

p53_MDM2_Inhibition cluster_normal Normal p53 Regulation cluster_inhibition Inhibition by Spirooxindole p53 p53 MDM2 MDM2 Spirooxindole Spirooxindole Derivative MDM2_inhibited MDM2 Spirooxindole->MDM2_inhibited Inhibits p53_unbound p53 MDM2_active MDM2 p53_unbound->MDM2_active Binds Proteasomal\nDegradation Proteasomal Degradation MDM2_active->Proteasomal\nDegradation Targets for p53_active Active p53 Cell Cycle Arrest Cell Cycle Arrest p53_active->Cell Cycle Arrest Induces Apoptosis Apoptosis p53_active->Apoptosis Induces cMet_Assay_Workflow Start Start Prepare Reagents Prepare Master Mix, Test Inhibitor, and c-Met Enzyme Start->Prepare Reagents Plate Setup Add Master Mix and Test Inhibitor to 96-well plate Prepare Reagents->Plate Setup Initiate Reaction Add c-Met Enzyme Plate Setup->Initiate Reaction Incubate_1 Incubate at 30°C for 45 minutes Initiate Reaction->Incubate_1 Add Detection Reagent Add Kinase-Glo Max Reagent Incubate_1->Add Detection Reagent Incubate_2 Incubate at RT for 15 minutes Add Detection Reagent->Incubate_2 Read Luminescence Measure Luminescence Incubate_2->Read Luminescence End End Read Luminescence->End

Figure 3: Workflow for c-Met kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a master mix containing 5x kinase assay buffer, ATP, and the substrate Poly(Glu:Tyr, 4:1).

    • Prepare serial dilutions of the test spiro[indoline-3,4'-piperidine] derivative at 10-fold the desired final concentrations.

    • Dilute the recombinant c-Met kinase to the working concentration in 1x kinase assay buffer.

  • Assay Plate Setup:

    • Add the master mix to all wells of a white 96-well plate.

    • Add the test inhibitor dilutions to the designated wells. Include positive (no inhibitor) and blank (no enzyme) controls.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding the diluted c-Met enzyme to the wells (except the blank).

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Add Kinase-Glo® Max reagent to all wells to terminate the kinase reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a microplate reader.

    • Subtract the blank values from all other readings and calculate the percentage of inhibition for each inhibitor concentration.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Spiro[indoline-3,4'-piperidine] derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. [12][13][14][15]

Spectrum of Activity

Studies have demonstrated the antibacterial efficacy of various spirooxindole derivatives. For example, certain compounds have shown considerable activity against Staphylococcus aureus and Enterococcus faecalis (Gram-positive), as well as Escherichia coli (Gram-negative). [12][13][14]The minimum inhibitory concentrations (MICs) for some of the most active compounds are in the micromolar range. [13][14]

Quantitative Antimicrobial Activity

The following table summarizes the reported MIC values for representative spiro[indoline-3,4'-piperidine] derivatives against various bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Spiroquinoline-indoline-dioneEnterococcus faecalis375[13][14]
Spiroquinoline-indoline-dioneStaphylococcus aureus750[13][14]
Spiro[indoline-3,2'-pyrrolidine]-3-onesStaphylococcus aureus-[16]
Spiro[indoline-3,2'-pyrrolidine]-3-onesEscherichia coli-[16]

Note: Specific MIC values were not provided for all compounds in the referenced literature.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard method for determining the MIC of a spiro[indoline-3,4'-piperidine] derivative against a bacterial strain.

Workflow Diagram:

MIC_Assay_Workflow Start Start Prepare Inoculum Prepare and standardize bacterial inoculum Start->Prepare Inoculum Prepare Dilutions Perform serial dilutions of the test compound in a 96-well plate Prepare Inoculum->Prepare Dilutions Inoculate Plate Add bacterial inoculum to all wells Prepare Dilutions->Inoculate Plate Incubate Incubate at 37°C for 16-20 hours Inoculate Plate->Incubate Determine MIC Visually assess for bacterial growth Incubate->Determine MIC End End Determine MIC->End

Figure 4: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Activity: Targeting Acetylcholinesterase

Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Some spirooxindole derivatives have been investigated as potential AChE inhibitors. While the direct spiro[indoline-3,4'-piperidine] scaffold is more commonly associated with other activities, related spiroindolinone structures have shown promise in this area.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.

Assay Principle:

AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color formation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare solutions of AChE, ATCh, and DTNB in the phosphate buffer.

    • Prepare serial dilutions of the test compound.

  • Assay Plate Setup:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound dilutions.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate for a short period.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the ATCh substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

Conclusion and Future Perspectives

The spiro[indoline-3,4'-piperidine] scaffold is a testament to the power of structural rigidity and three-dimensionality in drug design. Derivatives based on this core have demonstrated a remarkable breadth of biological activities, with particularly strong potential as anticancer, antimicrobial, and neuroprotective agents. The multi-targeting capabilities of some of these compounds, such as the dual inhibition of c-Met and ALK, highlight their potential for addressing complex diseases with a single molecular entity.

Future research in this area should focus on several key aspects:

  • Elucidation of Mechanisms: Further studies are needed to fully understand the molecular mechanisms underlying the antimicrobial and neuroprotective effects of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be crucial for optimizing the potency and selectivity of these derivatives for their respective targets.

  • Pharmacokinetic and Toxicological Profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to identify lead compounds with favorable drug-like properties for further preclinical and clinical development.

The versatility of the spiro[indoline-3,4'-piperidine] scaffold, combined with its demonstrated biological potential, ensures that it will remain a fertile ground for the discovery of novel therapeutics for years to come.

References

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. [Link to a relevant search result, if available]
  • Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. [Link to a relevant search result, if available]
  • Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. [Link to a relevant search result, if available]
  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. [Link to a relevant search result, if available]
  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53-MDM2 Modulation. [Link to a relevant search result, if available]
  • Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. [Link to a relevant search result, if available]
  • Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. [Link to a relevant search result, if available]
  • Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. [Link to a relevant search result, if available]
  • Spirooxindole derivatives as antibacterial agents. [Link to a relevant search result, if available]
  • Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules. [Link to a relevant search result, if available]
  • Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach. [Link to a relevant search result, if available]
  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. [Link to a relevant search result, if available]
  • The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents. [Link to a relevant search result, if available]
  • Exploring the Mechanism of Action of Spirooxindoles as a Class of CDK2 Inhibitors: A Structure-based Computational. [Link to a relevant search result, if available]
  • Exploiting spirooxindoles for dual DNA targeting/CDK2 inhibition and simultaneous mitigation of oxidative stress towards selective NSCLC therapy; synthesis, evaluation, and molecular modelling studies. [Link to a relevant search result, if available]
  • 1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Synthesis, Molecular Docking and Anti-tumor Activity Studies. [Link to a relevant search result, if available]
  • Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi. [Link to a relevant search result, if available]
  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. [Link to a relevant search result, if available]
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  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. [Link to a relevant search result, if available]
  • Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. [Link to a relevant search result, if available]
  • Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. [Link to a relevant search result, if available]
  • Spirooxindole derivatives as an anticancer agents: Synthetic developments, structure–activity relationship, and biological applications. [Link to a relevant search result, if available]
  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. [Link to a relevant search result, if available]
  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. [Link to a relevant search result, if available]
  • Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel–Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity. [Link to a relevant search result, if available]
  • Expedient Synthesis and Antibacterial Activity of Tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile Derivatives Using Piperidine as Catalyst. [Link to a relevant search result, if available]
  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. [Link to a relevant search result, if available]
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  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY STUDY OF NOVEL SPIRO [INDOLINE-2, 2-PYRROLIDIN] - 3-ONES THROUGH 1, 3-DIPOLAR CYCLOADDITION. [Link to a relevant search result, if available]
  • Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics. [Link to a relevant search result, if available]
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The Spiroindoline Scaffold: A Privileged Architecture for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The spiroindoline core, a unique three-dimensional heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid yet complex architecture provides an exceptional framework for the design of potent and selective therapeutic agents targeting a wide array of challenging disease pathways. This guide delves into the core principles of spiroindoline-based drug discovery, from synthetic strategies and mechanistic insights to preclinical validation. We will explore the causality behind experimental choices, providing field-proven insights for researchers navigating this exciting chemical space. The primary focus will be on the development of anticancer agents, particularly those modulating the critical p53-MDM2 protein-protein interaction and various oncogenic kinases.

The Spiroindoline Advantage: A Structural Perspective

Spiroindoline and its oxidized form, spirooxindole, are found in a variety of natural products and have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The defining feature of this scaffold is the spirocyclic junction at the C3 position of the indoline ring, which creates a rigid, three-dimensional arrangement of substituents. This structural rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

The spiro[pyrrolidine-3,3′-oxindole] unit is a particularly prevalent and successful motif, forming the core of a large family of bioactive alkaloids.[4][5][6] The strategic placement of functional groups around this core allows for the precise probing of protein binding pockets, making it an ideal starting point for the development of highly targeted therapies.

Synthetic Strategies: Building the Spiroindoline Core

The construction of the spiroindoline scaffold is a critical step in the drug discovery process, with a variety of synthetic methodologies developed to access this complex architecture. Multicomponent reactions (MCRs) have proven to be particularly efficient, allowing for the rapid generation of molecular diversity from simple starting materials in a single step.[1][7][8]

1,3-Dipolar Cycloaddition: A Workhorse Reaction

One of the most powerful and widely used methods for synthesizing the spiro[pyrrolidine-3,3′-oxindole] core is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.[1] The azomethine ylide is typically generated in situ from the condensation of an isatin derivative (indole-2,3-dione) and an amino acid, such as sarcosine or proline.[1]

Experimental Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative via 1,3-Dipolar Cycloaddition

Objective: To synthesize a model spiro[pyrrolidine-3,3'-oxindole] compound.

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • N-phenylmaleimide (1.0 mmol)

  • Methanol (20 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol) and N-phenylmaleimide (1.0 mmol) in methanol (20 mL).

  • Add sarcosine (1.2 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting materials are consumed (typically within 4-6 hours), allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired spirooxindole derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

The choice of amino acid and dipolarophile allows for the introduction of diverse substituents around the spiro core, enabling extensive structure-activity relationship (SAR) studies. Furthermore, the use of chiral catalysts can facilitate asymmetric 1,3-dipolar cycloaddition reactions, providing enantiomerically pure spiroindolines.[9]

Diagram: General Workflow for Spiroindoline Synthesis and Evaluation

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Isatin Isatin MCR Multicomponent Reaction Isatin->MCR Amino Acid Amino Acid Amino Acid->MCR Dipolarophile Dipolarophile Dipolarophile->MCR Crude Product Crude Product MCR->Crude Product Purification Column Chromatography Crude Product->Purification Pure Spiroindoline Pure Spiroindoline Purification->Pure Spiroindoline In Vitro Assays In Vitro Assays (e.g., FP, Kinase Assay) Pure Spiroindoline->In Vitro Assays Cell-based Assays Cell-based Assays (e.g., MTT, Flow Cytometry) In Vitro Assays->Cell-based Assays Lead Compound Lead Compound Cell-based Assays->Lead Compound SAR Optimization SAR Optimization Lead Compound->SAR Optimization SAR Optimization->MCR

Caption: A streamlined workflow for the synthesis and biological evaluation of novel spiroindoline therapeutic agents.

Key Therapeutic Targets and Mechanisms of Action

Spiroindoline derivatives have been successfully developed to target a range of disease-relevant proteins. A significant portion of research has focused on oncology, with two prominent mechanisms of action: inhibition of the MDM2-p53 interaction and inhibition of protein kinases.

Restoring p53 Function: MDM2-p53 Interaction Inhibitors

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[10][11][12] Small molecules that block the MDM2-p53 protein-protein interaction (PPI) can liberate p53, restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis.[10][11][13]

The spiroindoline scaffold has proven to be an excellent platform for designing potent and orally bioavailable MDM2 inhibitors.[10][11][14] These compounds typically mimic the key interactions of p53 with MDM2, inserting hydrophobic groups into the binding pockets on the MDM2 surface.

Diagram: Mechanism of Action of Spiroindoline-based MDM2 Inhibitors

G cluster_normal Normal Cell cluster_cancer Cancer Cell cluster_treatment Treatment with Spiroindoline Inhibitor p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binds Degradation_n Proteasomal Degradation MDM2_n->Degradation_n Targets for p53_c p53 MDM2_c MDM2 p53_c->MDM2_c Overexpressed MDM2 Binds and Inhibits Degradation_c Proteasomal Degradation MDM2_c->Degradation_c Targets for p53_t p53 Apoptosis Apoptosis & Cell Cycle Arrest p53_t->Apoptosis Restored Function MDM2_t MDM2 Spiroindoline Spiroindoline Inhibitor Spiroindoline->MDM2_t Blocks p53 binding site

Sources

A Technical Guide to Pharmacophore Modeling of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] Analogs as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to the discovery and optimization of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] analogs targeting the c-Met kinase. It is designed for researchers, medicinal chemists, and computational scientists engaged in drug development, offering both theoretical underpinnings and practical, field-proven insights into the workflow.

Introduction: The Convergence of a Privileged Scaffold and a Critical Oncogene Target

The 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] core represents a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic center, provides an exceptional framework for exploring chemical space, often leading to compounds with improved potency, selectivity, and physicochemical properties compared to their flatter, sp2-rich counterparts.[1] This structural motif has demonstrated significant potential in the design of kinase inhibitors.[1]

A key biological target for analogs of this scaffold is the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is a critical driver in numerous human cancers, promoting tumor growth, invasion, and metastasis.[3] Consequently, the development of small-molecule inhibitors of c-Met is a highly pursued strategy in oncology.[2][4][5] This guide will focus on the pharmacophore modeling of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] analogs as c-Met inhibitors, a scientifically pertinent and illustrative case study.

The Rationale for Pharmacophore Modeling in c-Met Inhibitor Design

Pharmacophore modeling is a cornerstone of computer-aided drug design that distills the essential steric and electronic features of a molecule required for its biological activity.[4][5][6] A pharmacophore model is an abstract representation of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers, arranged in a specific three-dimensional geometry. For the 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] scaffold, pharmacophore modeling serves several critical functions:

  • Elucidating Structure-Activity Relationships (SAR): It helps to rationalize why certain analogs are potent c-Met inhibitors while others are not, by mapping the key interaction points.[2][3]

  • Virtual Screening: A validated pharmacophore model can be used as a 3D query to rapidly screen large compound libraries to identify novel, structurally diverse chemotypes with the potential to inhibit c-Met.[6][7]

  • Scaffold Hopping: By focusing on essential features rather than the underlying chemical structure, pharmacophore models can identify new molecular frameworks that mimic the activity of the original ligands.

  • Lead Optimization: It can guide the modification of existing leads to enhance their potency and selectivity.

There are two primary approaches to generating a pharmacophore model, the choice of which depends on the available structural information.

Part 1: Ligand-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the target protein is unknown or when a set of structurally diverse ligands with known biological activities is available. The core principle is to identify the common chemical features shared by the most active compounds that are absent in the inactive ones.

Experimental Protocol: Ligand-Based Model Generation

1. Data Set Preparation:

  • Training Set Selection: Compile a set of at least 15-25 structurally diverse 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] analogs with a wide range of c-Met inhibitory activities (e.g., IC50 values spanning several orders of magnitude).[4][5] It is crucial to include both highly active and inactive or moderately active compounds to build a predictive model.
  • Test Set Selection: Independently, select a smaller set of 5-10 analogs with known activities that will not be used in model generation but will serve for external validation.
  • Conformational Analysis: For each molecule in the training and test sets, generate a diverse ensemble of low-energy conformations. This is a critical step as the bioactive conformation is often not the global minimum energy state.

2. Pharmacophore Feature Identification:

  • Identify the key chemical features present in the training set molecules. For c-Met inhibitors based on the spiro[indoline-3,4'-piperidine] scaffold, these typically include:
  • Hydrogen Bond Acceptors (HBA)
  • Hydrogen Bond Donors (HBD)
  • Hydrophobic (HY) regions
  • Aromatic Rings (RA)
  • The methylsulfonyl group, for instance, can act as a strong hydrogen bond acceptor. The indoline and piperidine rings contribute hydrophobic and potential hydrogen bonding features.

3. Model Generation and Scoring:

  • Utilize a pharmacophore generation algorithm (e.g., HypoGen within Discovery Studio).[4] The algorithm aligns the conformations of the active molecules and identifies common feature arrangements that are correlated with high activity.
  • The output is a set of pharmacophore hypotheses, each scored based on its ability to rationalize the activity of the training set compounds. The best hypothesis is typically one with a high correlation coefficient, low root mean square deviation (RMSD), and a significant cost difference between the null and total cost.[4] A good model will have a correlation coefficient greater than 0.9.[4][6]

4. Model Validation:

  • Internal Validation (Cost Analysis): The generation algorithm provides cost values that indicate the quality of the model. A high cost difference between the "null cost" (no correlation) and the final model cost suggests a statistically significant model.
  • Test Set Prediction: The generated pharmacophore model is used to predict the activity of the compounds in the external test set. A good model will show a strong correlation between the experimentally determined and predicted IC50 values.[4]
  • Fischer's Randomization Test: This method involves generating multiple pharmacophore models from randomized activity data.[4][6] If the original model is significantly better than the randomized models, it increases confidence in its statistical validity.
  • Decoy Set Screening: The model's ability to distinguish active compounds from inactive "decoy" molecules is assessed. This is often quantified using metrics like the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve.[6]

A typical ligand-based pharmacophore model for a c-Met inhibitor might consist of two hydrogen-bond acceptors, one hydrophobic feature, and one aromatic ring feature.[6]

Visualization: Ligand-Based Pharmacophore Workflow

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation cluster_application Application DataSet Select Diverse Analogs (Active & Inactive) TrainingSet Training Set DataSet->TrainingSet TestSet Test Set DataSet->TestSet Conformations Generate 3D Conformations TrainingSet->Conformations Features Identify Pharmacophoric Features (HBA, HBD, HY, RA) Conformations->Features HypoGen Generate Hypotheses (e.g., HypoGen) Features->HypoGen BestModel Select Best Model (High Correlation, Low RMSD) HypoGen->BestModel InternalVal Internal Validation (Cost Analysis) BestModel->InternalVal ExternalVal External Validation (Test Set Prediction) BestModel->ExternalVal StatsVal Statistical Validation (Fischer's Randomization) BestModel->StatsVal ValidatedModel Validated Pharmacophore Model ExternalVal->ValidatedModel StatsVal->ValidatedModel VirtualScreening Virtual Screening of Libraries ValidatedModel->VirtualScreening cMetSignaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream CellularResponse Cellular Responses: - Proliferation - Survival - Migration Downstream->CellularResponse Inhibitor 1-(methylsulfonyl)spiro [indoline-3,4'-piperidine] Analog Inhibitor->cMet Inhibits ATP Binding

Caption: Simplified c-Met signaling pathway and point of inhibition.

Data Summary and Comparison

The following table summarizes typical pharmacophoric features identified in models for c-Met inhibitors and their corresponding interacting residues in the c-Met kinase domain.

Pharmacophore FeatureDescriptionPotential Interacting Residues in c-Met
Hydrogen Bond Acceptor (HBA) Accepts a hydrogen bond from a donor group.Met1160, Asp1222 (Hinge Region)
Hydrogen Bond Donor (HBD) Donates a hydrogen atom to an acceptor.Main chain carbonyls in the hinge region
Hydrophobic (HY) Non-polar region interacting with hydrophobic residues.Val1092, Ala1108, Leu1140, Met1211
Aromatic Ring (RA) Aromatic ring capable of π-π or T-shaped stacking.Tyr1230, Phe1223

Application in Virtual Screening and Lead Optimization

A validated pharmacophore model, whether ligand- or structure-based, becomes a powerful tool for drug discovery.

  • Virtual Screening: The model is used as a 3D query to search large chemical databases (e.g., ZINC, ChemDiv). [7]Compounds that map well to the pharmacophore features are selected as "hits" for further investigation. This process is computationally efficient and can significantly enrich the hit rate of subsequent experimental screening.

  • Lead Optimization: For a lead series of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] analogs, the pharmacophore model can guide chemical modifications. For example, if the model indicates an unmet hydrogen bond donor feature, chemists can design new analogs that incorporate a suitable functional group at that position to potentially improve binding affinity.

Conclusion

Pharmacophore modeling is an indispensable computational strategy in the development of novel inhibitors targeting c-Met kinase. For a privileged scaffold like 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], it provides a rational framework for understanding structure-activity relationships, discovering new chemical entities through virtual screening, and optimizing lead compounds. By integrating both ligand- and structure-based approaches, researchers can build robust and predictive models that accelerate the journey from a promising scaffold to a potential clinical candidate. The self-validating nature of the described protocols ensures a high degree of scientific integrity, making pharmacophore modeling a reliable and impactful component of modern drug discovery.

References

  • Title: Pharmacophore Modeling and Virtual Screening Studies to Identify New c-Met Inhibitors Source: PubMed URL: [Link]

  • Title: 3D QSAR Pharmacophore Modeling for c-Met Kinase Inhibitors Source: Bentham Science URL: [Link]

  • Title: 3D QSAR pharmacophore modeling for c-Met kinase inhibitors Source: PubMed URL: [Link]

  • Title: Pharmacophore modeling and virtual screening studies to identify new c-Met inhibitors Source: ResearchGate URL: [Link]

  • Title: Lead generation of cysteine based mesenchymal epithelial transition (c-Met) kinase inhibitors: using structure-based scaffold hopping, 3D-QSAR pharmacophore modeling, virtual screening, molecular docking, and molecular dynamics simulation Source: Morressier URL: [Link]

  • Title: Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors Source: Frontiers in Chemistry URL: [Link]

  • Title: Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors Source: PubMed URL: [Link]

  • Title: Scaffold and SAR studies on c-MET inhibitors using machine learning approaches Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors Source: PubMed URL: [Link]

  • Title: Computational study on novel natural inhibitors targeting c-MET Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Synthesis, Molecular Docking and Anti-tumor Activity Studies Source: Bentham Science Publishers URL: [Link]

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The Spirocyclic Enigma: An In-depth Technical Guide to the X-ray Crystallography of Spiro[indoline-3,4'-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Third Dimension in Drug Discovery

The spiro[indoline-3,4'-piperidine] scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous biologically active molecules targeting a wide array of diseases, including neurological disorders.[1] Its rigid, three-dimensional architecture provides a unique framework for interacting with biological targets, making it a focal point for drug development professionals.[2] However, the very structural complexity that makes these compounds so promising also presents significant challenges to their characterization. Understanding the precise spatial arrangement of atoms within this spirocyclic system is paramount for structure-activity relationship (SAR) studies and rational drug design.[3][4]

Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of these molecules with atomic precision.[3][5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing both the foundational principles and field-proven insights necessary to successfully navigate the X-ray crystallographic analysis of spiro[indoline-3,4'-piperidine] compounds. We will delve into the nuances of crystallization, the intricacies of data collection, and the logic of structure solution and refinement, moving beyond a simple recitation of steps to explain the causality behind experimental choices.

I. The Foundation: Principles of Single-Crystal X-ray Diffraction

At its core, single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the precise location of atoms in three-dimensional space.[5] The process relies on the phenomenon of X-ray diffraction, where a beam of X-rays is scattered by the electrons of the atoms within a crystal. Due to the periodic arrangement of atoms in a crystal lattice, the scattered X-rays interfere with each other, producing a unique diffraction pattern of discrete spots.[5][6]

The relationship between the crystal lattice and the diffraction pattern is described by Bragg's Law:

nλ = 2d sin(θ)

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between parallel planes of atoms in the crystal

  • θ is the angle of incidence of the X-rays

By measuring the angles and intensities of the diffracted X-ray beams, we can work backward to reconstruct a three-dimensional map of the electron density within the crystal, and from this, infer the positions of the individual atoms.[4]

II. From Solution to Solid: The Art and Science of Crystallization

The journey to a crystal structure begins with the most critical and often most challenging step: growing a high-quality single crystal. For spiro[indoline-3,4'-piperidine] compounds, their often complex and asymmetric nature can make crystallization a non-trivial pursuit. The ideal crystal for X-ray diffraction should be a single, well-ordered entity, typically 0.1-0.3 mm in all dimensions, and free from significant defects like cracks or twinning.[7]

Core Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, where a solute in a solution is encouraged to come out of solution in an ordered, crystalline form rather than as an amorphous solid.[8] This is achieved by slowly bringing a supersaturated solution to a state of lower solubility.

Step-by-Step Experimental Protocols for Crystallization

The following are common and effective methods for the crystallization of small organic molecules like spiro[indoline-3,4'-piperidine] derivatives:

1. Slow Evaporation:

  • Principle: The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.[9][10]

  • Protocol:

    • Dissolve the spiro[indoline-3,4'-piperidine] compound in a suitable solvent in which it is moderately soluble.

    • Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.

    • Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few needle holes. This allows for slow evaporation.

    • Place the vial in an undisturbed location, away from vibrations and temperature fluctuations.

    • Monitor for crystal growth over several days to weeks.

2. Vapor Diffusion:

  • Principle: A solution of the compound is placed in a sealed container with a larger reservoir of a "precipitant" solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[9]

  • Protocol:

    • Prepare a concentrated solution of the spiro[indoline-3,4'-piperidine] compound in a good solvent (Solvent 1).

    • Place a small drop of this solution on a siliconized glass slide.

    • In a larger well of a crystallization plate, add a larger volume of a precipitant solvent (Solvent 2) in which the compound is poorly soluble but which is miscible with Solvent 1.

    • Invert the glass slide over the well and seal the well to create a closed system.

    • The vapor of Solvent 2 will slowly diffuse into the drop, causing the compound to crystallize.

3. Thermal Recrystallization (Slow Cooling):

  • Principle: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. As the solution is slowly cooled, the solubility of the compound decreases, leading to crystallization.[8][11]

  • Protocol:

    • Prepare a saturated solution of the spiro[indoline-3,4'-piperidine] compound in a suitable solvent at an elevated temperature.

    • Ensure all the solid has dissolved.

    • Allow the solution to cool slowly to room temperature. The rate of cooling is critical; slow cooling promotes the growth of larger, higher-quality crystals.[8]

    • Further cooling in a refrigerator or freezer can sometimes be beneficial.

Troubleshooting Common Crystallization Problems
ProblemPotential CauseSuggested Solution
Oiling Out The compound is too soluble in the chosen solvent system, leading to the formation of a liquid phase instead of crystals.Try a different solvent or a mixture of solvents. Using a less-solubilizing co-solvent can help.
Amorphous Precipitate The solution becomes supersaturated too quickly, leading to rapid precipitation without ordered crystal lattice formation.Slow down the rate of crystallization by reducing the evaporation rate, using a slower diffusion method, or cooling the solution more slowly.
Microcrystals Too many nucleation sites are present, leading to the growth of many small crystals instead of a few large ones.Filter the solution carefully to remove dust. Try to reduce the level of supersaturation.
No Crystals Form The solution is not sufficiently supersaturated, or the compound has a low propensity to crystallize.Increase the concentration of the solution. Try a wider range of solvents and crystallization conditions. Consider derivatization to a more crystalline form.

III. Capturing the Diffraction Pattern: Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which precisely orients the crystal in an X-ray beam and records the resulting diffraction pattern.[12]

Experimental Workflow for Data Collection

Data_Collection_Workflow cluster_prep Crystal Preparation cluster_diffractometer Diffractometer Setup cluster_collection Data Acquisition cluster_processing Data Processing crystal_selection Select a high-quality single crystal crystal_mounting Mount the crystal on a goniometer head crystal_selection->crystal_mounting centering Center the crystal in the X-ray beam crystal_mounting->centering unit_cell Determine the unit cell and crystal system centering->unit_cell strategy Devise a data collection strategy unit_cell->strategy collection Collect diffraction images over a range of angles strategy->collection integration Integrate reflection intensities collection->integration scaling Scale and merge the data integration->scaling output Generate a reflection file (e.g., .hkl) scaling->output

Figure 1: A generalized workflow for single-crystal X-ray data collection.
Key Considerations in Data Collection
  • X-ray Source: The choice of X-ray source (e.g., Mo or Cu) affects the diffraction experiment. Molybdenum sources are common for small-molecule crystallography, while copper sources provide higher intensity but may cause fluorescence with certain elements.

  • Temperature: Data is often collected at low temperatures (around 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher resolution dataset. It also reduces radiation damage to the crystal.

  • Data Collection Strategy: A well-designed data collection strategy ensures that a complete and redundant dataset is collected.[13] Modern diffractometer software can automatically devise an optimal strategy based on the crystal's unit cell and symmetry.

  • Resolution: The resolution of the data is a measure of the level of detail that can be observed in the final electron density map. For small molecules, a resolution of at least 0.84 Å is generally required for publication in high-impact journals.[14]

IV. From Data to Model: Structure Solution and Refinement

The collected diffraction data, in the form of a list of reflection intensities, must be translated into a three-dimensional atomic model. This process involves two main stages: structure solution and structure refinement.

Structure Solution: Finding the Initial Model

The "phase problem" is a central challenge in X-ray crystallography. While we can measure the intensities (amplitudes) of the diffracted X-rays, we lose the phase information. Structure solution methods are computational techniques used to estimate the initial phases.

  • Direct Methods: This is the most common approach for small molecules like spiro[indoline-3,4'-piperidine]s. It uses statistical relationships between the intensities of the reflections to directly determine the phases.

  • Patterson Methods: This method is useful when the structure contains a heavy atom (an atom with a large number of electrons). The positions of the heavy atoms can be determined from a Patterson map, and this information can then be used to phase the rest of the data.

Structure Refinement: Optimizing the Model

Once an initial model is obtained, it is refined against the experimental data to improve its accuracy. This is an iterative process of adjusting the atomic parameters (coordinates, thermal parameters, and occupancies) to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model.[15]

The most common method for refinement is least-squares minimization, where the goal is to minimize the difference between the observed and calculated structure factor amplitudes.

The Role of SHELX in Structure Solution and Refinement

The SHELX suite of programs is a powerful and widely used software package for small-molecule crystallography.[16]

  • SHELXS or SHELXT: Used for structure solution via direct or Patterson methods.

  • SHELXL: Used for the refinement of the crystal structure.[17]

Workflow for Structure Solution and Refinement

Structure_Solution_Refinement cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation and Output hkl_file Input: Reflection File (.hkl) direct_methods Apply Direct Methods (e.g., SHELXT) hkl_file->direct_methods initial_model Generate Initial Atomic Model direct_methods->initial_model refine_cycle Iterative Refinement (e.g., SHELXL) initial_model->refine_cycle fourier_map Calculate Difference Fourier Map refine_cycle->fourier_map Check for missing/misplaced atoms anisotropic_refinement Refine Anisotropically refine_cycle->anisotropic_refinement When model is complete model_building Add/Remove/Modify Atoms fourier_map->model_building model_building->refine_cycle add_hydrogens Add Hydrogen Atoms anisotropic_refinement->add_hydrogens validation Validate the Final Model (e.g., checkCIF) add_hydrogens->validation cif_file Generate Crystallographic Information File (.cif) validation->cif_file

Figure 2: The iterative process of crystal structure solution and refinement.

V. Ensuring Scientific Integrity: Structure Validation

A determined crystal structure is a model that represents the experimental data. It is crucial to validate this model to ensure its quality and reliability.[2][18]

Key Validation Metrics
MetricDescriptionTypical Value for a Good Structure
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 5%
wR2 A weighted R-factor based on all data.< 15%
Goodness of Fit (GooF) Should be close to 1 for a good model.~1.0
Residual Electron Density The highest peaks and deepest holes in the final difference Fourier map should be close to zero.< ±0.5 e-/ų
The Role of checkCIF

The International Union of Crystallography (IUCr) provides an online service called checkCIF that automatically validates a Crystallographic Information File (CIF) for common errors and inconsistencies.[18] Submitting a structure to checkCIF is a standard and essential step before publication.

VI. The Final Output: The Crystallographic Information File (CIF)

The final result of a crystal structure determination is a Crystallographic Information File (CIF).[19][20][21] This is a standard text file format that contains all the essential information about the crystal structure and the diffraction experiment, including:[19][22]

  • Unit cell parameters

  • Space group

  • Atomic coordinates

  • Thermal parameters

  • Bond lengths and angles

  • Experimental details

The CIF is the standard format for depositing crystal structures in databases like the Cambridge Structural Database (CSD) and for publication in scientific journals.[22]

VII. Conclusion: From a Privileged Scaffold to a Precise Structure

The X-ray crystallographic analysis of spiro[indoline-3,4'-piperidine] compounds is a multifaceted process that demands both experimental skill and a thorough understanding of the underlying principles. From the meticulous art of crystal growth to the computational rigor of structure refinement, each step is critical in unveiling the precise three-dimensional architecture of these medicinally important molecules. This guide has provided a comprehensive roadmap for navigating this process, emphasizing the rationale behind experimental choices and the importance of robust validation. By mastering these techniques, researchers can unlock the full potential of the spiro[indoline-3,4'-piperidine] scaffold in the rational design and development of next-generation therapeutics.

VIII. References

  • Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 895-905. [Link]

  • Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. [Link]

  • Jones, P. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. CCDC. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Nievergelt, P. P., & Spingler, B. (2016). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? CrystEngComm, 19(1), 142-147. [Link]

  • CCDC. (n.d.). Short Guide to CIFs. CCDC. [Link]

  • Wikipedia. (2023). Crystallographic Information File. Wikipedia. [Link]

  • Wlodawer, A., et al. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 9(1), 1-13. [Link]

  • Hilaris Publisher. (n.d.). Drug Discovery Using X-Ray Crystallography. Hilaris Publisher. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Spingler, B., et al. (2012). Some tricks for the single-crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Brown, I. D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 48(2), 134-149. [Link]

  • CCP4 wiki. (n.d.). Solve a small-molecule structure. CCP4 wiki. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. DCC. [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]

  • CCDC. (n.d.). Validation of Experimental Crystal Structures. CCDC. [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-20. [Link]

  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. HKL-xray. [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(6), 1020-1032. [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 64-74. [Link]

  • Smith, D. K. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review, 13(6), 36-43. [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Tutorials. University of Kentucky. [Link]

  • University of Florida, The Center for Xray Crystallography. (2016). Tutorials. University of Florida. [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • ICDD. (n.d.). How to Analyze Drugs Using X-ray Diffraction. ICDD. [Link]

  • Snell, E. H., & Helliwell, J. R. (2005). X-ray crystallography: Data collection strategies and resources. Journal of Synchrotron Radiation, 12(Pt 5), 517-526. [Link]

  • Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current protocols in chemical biology, 1(1), 1-24. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Michigan State University. [Link]

  • SHELXL. (n.d.). SHELXL. National Single Crystal X-ray Facility. [Link]

  • Clabbers, M. T. B., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(45), 7845-7855. [Link]

  • Wikipedia. (2024). X-ray crystallography. Wikipedia. [Link]

  • ResearchGate. (n.d.). X-ray crystal data collection and refinement details of organic compounds. ResearchGate. [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons. [Link]

  • JoVE. (2015). Video: Growing Crystals for X-ray Diffraction Analysis. JoVE. [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]

  • Wiley-VCH. (n.d.). Crystallization of Organic Compounds. Wiley-VCH. [Link]

Sources

Methodological & Application

Application Note: The 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] Scaffold as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the modern era of drug discovery, there is a significant impetus to "escape from flatland"—the tendency for drug candidates to be overly planar and aromatic.[1] Molecules with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons (Fsp³), often exhibit improved physicochemical and pharmacokinetic properties, including enhanced solubility, better metabolic stability, and increased likelihood of clinical success.[1][2][3] Spirocyclic scaffolds, where two rings share a single common atom, are quintessential examples of three-dimensional structures that offer a rigid, well-defined orientation of substituents in space.[2][3][4]

The 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] core (CAS No: 178261-41-1) has emerged as a privileged scaffold in medicinal chemistry.[5][6] This structure uniquely combines the features of an indoline, a piperidine, and a sulfonamide, creating a versatile building block with significant potential.

  • Structural Rigidity: The spirocyclic fusion point locks the conformation of the two rings, reducing entropic penalties upon binding to a biological target and allowing for precise positioning of pharmacophoric groups.[2]

  • Three-Dimensionality: The scaffold projects substituents into distinct vectors of chemical space, enabling more comprehensive exploration of a target's binding pocket compared to flat aromatic systems.[7]

  • Physicochemical Modulation: The N-methylsulfonyl group is a key modulator. It is a non-basic nitrogen that acts as a hydrogen bond acceptor, often improving metabolic stability and fine-tuning solubility and lipophilicity (LogP).[8]

This guide provides detailed protocols for the synthesis and characterization of this scaffold and explores its application in the design of targeted therapeutics, particularly kinase inhibitors.

Synthesis and Characterization Protocols

Protocol 2.1: Synthesis of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

The synthesis of the core scaffold is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative method adapted from established synthetic chemistry principles.

Workflow Overview:

G A Spiro[indoline-3,4'-piperidine] B N-Boc-spiro[indoline-3,4'-piperidine] A->B C 1-Boc-spiro[indoline-3,4'-piperidine] D 1-(Methylsulfonyl)-1'-Boc-spiro[indoline-3,4'-piperidine] C->D MsCl, Pyridine, 0°C E 1-(Methylsulfonyl)-1'-Boc-spiro[indoline-3,4'-piperidine] F Target Compound E->F TFA or HCl in Dioxane

Caption: Synthetic workflow for the target compound.

Materials:

  • Spiro[indoline-3,4'-piperidine] (or its precursor for in-situ generation)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Pyridine

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Standard workup and purification reagents (saturated NaHCO₃, brine, MgSO₄, silica gel)

Step-by-Step Procedure:

  • Protection of the Piperidine Nitrogen:

    • Dissolve Spiro[indoline-3,4'-piperidine] (1.0 equiv) in DCM.

    • Add triethylamine (1.2 equiv).

    • Add Boc₂O (1.1 equiv) portion-wise at room temperature.

    • Stir the reaction for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Scientist's Note: The indoline nitrogen is significantly less nucleophilic than the piperidine nitrogen, allowing for selective protection.

  • Sulfonylation of the Indoline Nitrogen:

    • To the crude product from the previous step, dissolve in pyridine or DCM with a non-nucleophilic base.

    • Cool the mixture to 0 °C in an ice bath.

    • Add methanesulfonyl chloride (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: Running the reaction at a low initial temperature controls the exothermicity of the sulfonylation. Pyridine often serves as both the base and solvent.

  • Deprotection of the Piperidine Nitrogen:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude residue in DCM.

    • Add an excess of TFA (5-10 equiv) or a 4M solution of HCl in dioxane.

    • Stir at room temperature for 2-4 hours until TLC indicates complete removal of the Boc group.

    • Self-Validation: The completion of this step is often visually confirmed by the precipitation of the hydrochloride or trifluoroacetate salt of the product.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ until the solution is basic (pH > 8).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Protocol 2.2: Quality Control and Characterization

Ensuring the identity and purity of the synthesized scaffold is critical before its use in drug design campaigns.

Analytical Method Purpose Expected Results for C₁₃H₁₈N₂O₂S (MW: 266.36) [6][9]
¹H NMR Structural Confirmation & PurityAromatic protons (δ 7.0-7.5 ppm), aliphatic protons of piperidine and indoline rings (δ 1.5-3.5 ppm), and a singlet for the methylsulfonyl group (δ ~2.8-3.0 ppm).
¹³C NMR Carbon Skeleton ConfirmationAromatic and aliphatic carbons in their expected regions. The spiro carbon will be a key quaternary signal.
LC-MS Purity Assessment & Mass VerificationA single major peak in the chromatogram. ESI-MS should show [M+H]⁺ at m/z 267.1.
HRMS (High-Res Mass Spec) Exact Mass ConfirmationCalculated exact mass for [M+H]⁺: 267.1167. Observed mass should be within ±5 ppm.
Purity (HPLC) Quantitative Purity≥95% purity is required for use in biological assays.

Application in Lead Generation and Optimization

Application Note 3.1: A Privileged Scaffold for Kinase Inhibitors

The 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] scaffold is particularly well-suited for the design of kinase inhibitors, especially those targeting c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase).[5] These kinases are critical oncogenic drivers in various cancers.[5]

The scaffold acts as a versatile "east-half" fragment that can be coupled with a "west-half" hinge-binding element, such as an aminopyridine or aminopyrazine.[10][11]

G Scaffold 1-(Methylsulfonyl)spiro [indoline-3,4'-piperidine] Linker Linker Chemistry (e.g., Suzuki, Buchwald-Hartwig) Scaffold->Linker Provides 3D exit vectors HingeBinder Hinge-Binding Moiety (e.g., Aminopyridine) HingeBinder->Linker Anchors to kinase hinge DrugCandidate Potent & Selective Kinase Inhibitor Linker->DrugCandidate Generates final compound

Caption: Scaffold-based drug design strategy.

The piperidine nitrogen (N-H) serves as a key attachment point. It can be functionalized via reactions like Suzuki or Buchwald-Hartwig coupling to a halogenated hinge-binding fragment. The rigid spirocyclic core then orients the rest of the molecule to make favorable interactions within the ATP-binding pocket, enhancing both potency and selectivity.[10]

Application Note 3.2: Case Study - Targeting the c-Met/ALK Signaling Pathway

Dysregulation of the c-Met and ALK receptor tyrosine kinases can lead to uncontrolled cell proliferation and survival, hallmarks of cancer.[10][12] Small molecule inhibitors that block the ATP-binding site of these kinases are a validated therapeutic strategy.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response cMet c-Met / ALK Receptor RAS RAS/MAPK Pathway cMet->RAS PI3K PI3K/AKT Pathway cMet->PI3K Proliferation Proliferation & Survival RAS->Proliferation PI3K->Proliferation Inhibitor Spiro-based Inhibitor Inhibitor->cMet Blocks ATP Binding

Caption: Inhibition of the c-Met/ALK signaling pathway.

In the design of c-Met/ALK inhibitors, the spiro[indoline-3,4'-piperidine] moiety has been successfully incorporated to create potent and selective drug candidates.[10][11] Preclinical studies of compounds containing this scaffold have demonstrated:

  • High Potency: Single-digit nanomolar biochemical potency against both c-Met and ALK.[5]

  • Selectivity: High selectivity against a broad panel of other kinases, which is crucial for minimizing off-target side effects.[10]

  • In Vivo Efficacy: Significant tumor growth inhibition in human cancer xenograft models upon oral administration.[5][10]

The N-methylsulfonyl group, in particular, contributes to a favorable pharmacokinetic profile, making these compounds suitable for development as oral therapeutics.[5]

Conclusion

The 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] scaffold is more than just a novel chemical entity; it is a strategically valuable tool for the modern medicinal chemist. Its inherent three-dimensionality, synthetic tractability, and proven success in modulating key oncogenic targets like c-Met and ALK underscore its importance. By providing a rigid framework for the precise spatial arrangement of pharmacophores, this scaffold enables the design of highly potent and selective therapeutics, embodying the principles of rational, structure-based drug design. The protocols and applications detailed herein provide a foundational guide for researchers looking to leverage this powerful building block in their own drug discovery programs.

References

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  • Li, Y., et al. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 806-810.
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  • PubMed. (2007). Asymmetric Alpha-Alkynylation of Piperidine via N-sulfinyliminium Salts. Retrieved from [Link]

  • MDPI. (2022). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Retrieved from [Link]

  • The Aquila Digital Community. (2021). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Retrieved from [Link]

  • PubChem. (n.d.). 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] - Patents. Retrieved from [Link]

  • PubMed. (2009). Spiropiperidine CCR5 Antagonists. Retrieved from [Link]

  • LookChem. (n.d.). 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine with High Purity. Retrieved from [Link]

  • PubMed. (2006). Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics. Retrieved from [Link]

  • PubMed. (2002). Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. Retrieved from [Link]

  • Xi'an Sonwu Biotech Co., Ltd. (n.d.). 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved from [Link]4)

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Application Notes and Protocols for the N-Alkylation of Spiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Spiro[indoline-3,4'-piperidine] Scaffold

The spiro[indoline-3,4'-piperidine] core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets. This spirocyclic system is a key structural motif in a variety of biologically active molecules, including compounds targeting neurological disorders and certain types of cancer. The nitrogen atom of the piperidine ring is a critical handle for chemical modification, allowing for the introduction of various substituents to modulate the pharmacological properties of the molecule, such as potency, selectivity, solubility, and metabolic stability. Consequently, the N-alkylation of spiro[indoline-3,4'-piperidine] is a fundamental transformation for the synthesis of libraries of novel compounds for biological screening.

This application note provides a detailed guide to the two most common and effective methods for the N-alkylation of the spiro[indoline-3,4'-piperidine] scaffold: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, step-by-step protocols, and comparative data are presented to assist researchers in the efficient synthesis and derivatization of this important molecular framework.

Chemical Transformation Overview

The N-alkylation of spiro[indoline-3,4'-piperidine] involves the formation of a new carbon-nitrogen bond at the piperidine nitrogen. This can be achieved through two primary pathways, each with its own set of advantages and considerations.

N-Alkylation_Overview cluster_direct Direct Alkylation cluster_reductive Reductive Amination Spiro_Start Spiro[indoline-3,4'-piperidine] Product N-Alkyl-spiro[indoline-3,4'-piperidine] Spiro_Start->Product Method Alkyl_Halide Alkyl Halide (R-X) Base Base (e.g., K₂CO₃, Et₃N) Aldehyde_Ketone Aldehyde/Ketone (R-CHO) Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Overview of the two primary methods for N-alkylation.

Method 1: Direct N-Alkylation with Alkyl Halides

This classical approach involves the reaction of the secondary amine of the spirocycle with an alkyl halide in the presence of a base. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism and Rationale

The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The choice of base and solvent is critical for the success of this reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), or dimethyl sulfoxide (DMSO) are typically employed to dissolve the reactants and facilitate the SN2 reaction.

A potential side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt, particularly if an excess of the alkyl halide is used. Careful control of stoichiometry is therefore important.

Experimental Protocol: N-Benzylation of Spiro[indoline-3,4'-piperidine]

This protocol describes a typical procedure for the N-benzylation of spiro[indoline-3,4'-piperidine] using benzyl bromide.

Materials:

  • Spiro[indoline-3,4'-piperidine]

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of spiro[indoline-3,4'-piperidine] (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1-1.2 eq.) dropwise to the stirred suspension.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volume of aqueous phase).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1'-benzyl-spiro[indoline-3,4'-piperidine].

Method 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for the N-alkylation of secondary amines. It involves the reaction of the amine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

Mechanism and Rationale

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. A reducing agent present in the reaction mixture selectively reduces the iminium ion to the final N-alkylated product.

A key advantage of this method is the use of mild and selective reducing agents that do not readily reduce the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reagent for this purpose due to its selectivity for iminium ions over aldehydes and ketones.[1] This allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent are all combined. The reaction is often carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The addition of a small amount of acetic acid can catalyze the formation of the iminium ion.

This method generally avoids the issue of over-alkylation that can be problematic in direct alkylation with alkyl halides.

Reductive_Amination_Workflow Start Combine Spiro[indoline-3,4'-piperidine] and Aldehyde/Ketone in Solvent Add_Reducing_Agent Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) Start->Add_Reducing_Agent Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reducing_Agent->Stir Workup Aqueous Work-up and Extraction Stir->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure N-Alkyl-spiro[indoline-3,4'-piperidine] Purification->Product

Caption: A typical workflow for reductive amination.

Experimental Protocol: N-Alkylation with Benzaldehyde via Reductive Amination

This protocol provides a general procedure for the N-alkylation of spiro[indoline-3,4'-piperidine] with benzaldehyde using sodium triacetoxyborohydride.

Materials:

  • Spiro[indoline-3,4'-piperidine]

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve spiro[indoline-3,4'-piperidine] (1.0 eq.) and benzaldehyde (1.1-1.2 eq.) in anhydrous dichloromethane (DCM).

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the stirred solution. The reaction may be slightly exothermic.

  • Continue stirring at room temperature for 4-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1'-benzyl-spiro[indoline-3,4'-piperidine].

Comparative Data of N-Alkylation Methods

The choice between direct alkylation and reductive amination often depends on the specific substrate, the desired product, and the availability of starting materials. The following table summarizes representative examples and highlights the differences in reaction conditions.

MethodAlkylating/Acylating AgentBase/Reducing AgentSolventTime (h)Yield (%)Reference
Direct AlkylationBenzyl bromideK₂CO₃DMF1678[2]
Direct AlkylationBenzyl bromideK₂CO₃CH₂Cl₂16-[3]
Reductive AminationFormaldehydePd/C, H₂---[2]
Reductive AminationVarious Aldehydes/KetonesNaBH(OAc)₃DCE/THF4-24Good[1]

Note: Yields are highly dependent on the specific substrates and reaction scale. The data presented are for illustrative purposes.

Troubleshooting and Optimization

  • Low Yield in Direct Alkylation:

    • Cause: Incomplete reaction or protonation of the starting amine.

    • Solution: Ensure anhydrous conditions. Use a stronger base (e.g., Cs₂CO₃) or a higher reaction temperature. The slow addition of the alkyl halide can sometimes improve yields.

  • Formation of Quaternary Ammonium Salt:

    • Cause: Excess alkylating agent.

    • Solution: Use a stoichiometric amount or a slight excess (1.05-1.1 eq.) of the alkyl halide. Monitor the reaction closely and stop it once the starting material is consumed.

  • Slow Reductive Amination:

    • Cause: Inefficient iminium ion formation, particularly with sterically hindered ketones.

    • Solution: Add a catalytic amount of acetic acid to facilitate iminium ion formation. Increase the reaction time or temperature moderately.

  • Difficult Purification:

    • Cause: Presence of unreacted starting materials or byproducts.

    • Solution: Ensure the reaction goes to completion. An aqueous acidic wash can sometimes help remove unreacted amine starting material, though care must be taken not to extract the basic product.

Conclusion

The N-alkylation of spiro[indoline-3,4'-piperidine] is a crucial transformation for generating diverse chemical libraries for drug discovery. Both direct alkylation with alkyl halides and reductive amination are robust and reliable methods for this purpose. The choice of method will depend on the specific synthetic strategy and the nature of the desired substituent. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully synthesize and explore the chemical space around this important spirocyclic scaffold.

References

  • Son, S., et al. (2021). 1-Benzylspiro[piperidine-4,1'-pyrido[3,4-b]indole] 'co-potentiators' for minimal function CFTR mutants. European Journal of Medicinal Chemistry, 211, 113095. [Link]

  • Annand, R. S., et al. (2015). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. Journal of Medicinal Chemistry, 58(15), 6145–6153. [Link]

  • Bariwal, J., et al. (2018). Recent advances in spirocyclization of indole derivatives. ResearchGate. [Link]

  • Koval, A. A., et al. (2023). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 19, 183-190. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

The Spiro[indoline-3,4'-piperidine] Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Three-Dimensionality in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and favorable physicochemical properties is a perpetual endeavor. Flat, sp2-hybridized aromatic systems, while historically significant, often present challenges related to metabolic stability and off-target effects. Consequently, medicinal chemists are increasingly turning towards scaffolds that offer a greater degree of three-dimensionality. The spiro[indoline-3,4'-piperidine] core, and specifically its 1-(methylsulfonyl) derivative, has emerged as a privileged scaffold in this regard. Its rigid, non-planar architecture projects substituents into distinct vectors of chemical space, enabling more precise and extensive interactions with biological targets.[1] This guide provides a detailed exploration of the application of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] in medicinal chemistry, complete with application notes and detailed experimental protocols for its synthesis and biological evaluation.

Core Attributes of the 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] Scaffold

The 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] scaffold possesses a unique amalgamation of structural and electronic features that render it highly attractive for medicinal chemistry applications:

  • Spirocyclic Core: The spirocyclic fusion of the indoline and piperidine rings imparts significant conformational rigidity. This pre-organization of the molecule can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

  • Three-Dimensional Vectorial Display: The scaffold presents four distinct points for substitution, allowing for the exploration of chemical space in a well-defined three-dimensional manner. This is crucial for achieving high selectivity for the desired biological target.

  • Methylsulfonyl Group: The electron-withdrawing methylsulfonyl group modulates the electronic properties of the indoline nitrogen. This can influence hydrogen bonding capabilities and overall polarity, which are key determinants of cell permeability and metabolic stability.

  • Synthetic Tractability: The scaffold is accessible through various synthetic routes, including multicomponent reactions, allowing for the efficient generation of diverse libraries of analogues.[2]

Applications in Medicinal Chemistry

The versatility of the 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] scaffold is underscored by its application in several therapeutic areas, most notably in oncology and endocrinology.

Dual c-Met and ALK Kinase Inhibition for Oncology

The receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase) are well-validated targets in oncology.[2] Their aberrant activation is implicated in the progression of various cancers, including non-small cell lung cancer and gastric carcinoma. The spiro[indoline-3,4'-piperidine] core has been successfully employed as a scaffold for the design of potent and selective dual inhibitors of c-Met and ALK.

Mechanism of Action: These inhibitors typically function as ATP-competitive ligands, binding to the kinase domain of c-Met and ALK and preventing the phosphorylation of downstream signaling proteins. This ultimately leads to the inhibition of tumor cell proliferation, survival, and metastasis.

Structure-Activity Relationship (SAR) Insights:

A study by researchers developing novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK inhibitors provides valuable SAR data.[3] The following table summarizes the activity of a selection of these compounds against c-Met.

CompoundRXc-Met IC50 (nM)ALK IC50 (nM)
5a HCH19<0.5
5b MeCH22<0.5
6a HN281.8
6b MeN302.5
7a H (no chiral center)CH>9000>1000
7b Me (no chiral center)N>10000>1000

Data extracted from ACS Med Chem Lett. 2013, 4, 8, 806–810.[3]

Key SAR Observations:

  • The presence of a chiral center at the benzylic position is crucial for potent activity, as demonstrated by the dramatic loss of potency in compounds 7a and 7b .

  • Both pyridine (X=CH) and pyrazine (X=N) linkers are well-tolerated, with the pyridine-containing compounds generally showing slightly higher potency.

  • Small alkyl substitutions on the indoline nitrogen (R=Me) are well-tolerated and can be used to fine-tune physicochemical properties.

SAR_Kinase_Inhibitors cluster_scaffold Spiro[indoline-3,4'-piperidine] Core cluster_substituents Key Substituent Effects Scaffold Core Scaffold (Provides 3D Geometry) Chirality Benzylic Chirality (Essential for Potency) Scaffold->Chirality Influences Linker Linker Moiety (Pyridine/Pyrazine Tolerated) Scaffold->Linker Connects to R_group Indoline N-Substituent (Modulates Properties) Scaffold->R_group Modifies

Figure 1: Key structural determinants for c-Met/ALK inhibition.

Intermediate in the Synthesis of Growth Hormone Secretagogues

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is a crucial intermediate in the synthesis of MK-677 (Ibutamoren), a potent, orally active growth hormone secretagogue.[4] MK-677 mimics the action of ghrelin, an endogenous peptide that stimulates the release of growth hormone from the pituitary gland.

Therapeutic Potential: By increasing growth hormone and IGF-1 levels, MK-677 has been investigated for the treatment of conditions such as growth hormone deficiency, muscle wasting, and osteoporosis.

GH_Secretagogue_Pathway Spiro_Intermediate 1-(Methylsulfonyl)spiro [indoline-3,4'-piperidine] MK677 MK-677 (Ibutamoren) Spiro_Intermediate->MK677 Key Synthetic Intermediate Ghrelin_Receptor Ghrelin Receptor (GHSR) MK677->Ghrelin_Receptor Agonist Pituitary Pituitary Gland Ghrelin_Receptor->Pituitary Signals to GH_Release Growth Hormone Release Pituitary->GH_Release Stimulates

Figure 2: Role as an intermediate for growth hormone secretagogues.

Exploration in Other Therapeutic Areas

The versatility of the spiro[indoline-3,4'-piperidine] scaffold has led to its investigation in other therapeutic areas, including:

  • Antidepressant and Anticonvulsant Activity: Derivatives of this scaffold have shown efficacy in preclinical models of depression and seizures, suggesting potential applications in treating central nervous system disorders.[4]

  • Antiviral Activity: Certain analogues have demonstrated inhibitory activity against flaviviruses, such as West Nile Virus, by potentially interfering with viral replication.[4]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and biological evaluation of compounds based on the 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] scaffold.

Protocol 1: Synthesis of 1'-(tert-Butoxycarbonyl)spiro[indoline-3,4'-piperidine] (A Precursor to the Core Scaffold)

This protocol describes the synthesis of a key precursor to the title compound, adapted from methodologies for similar spiroindoline preparations.

Materials:

  • Isatin

  • 1-(tert-Butoxycarbonyl)-4-piperidone

  • L-Proline

  • Ethanol

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Knoevenagel Condensation:

    • To a solution of isatin (1.0 eq) and 1-(tert-butoxycarbonyl)-4-piperidone (1.1 eq) in ethanol, add L-proline (0.2 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the corresponding enone intermediate.

  • Step 2: Reduction of the Indolinone Carbonyl:

    • Dissolve the enone intermediate from Step 1 in a mixture of methanol and DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (2.0 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1'-(tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine].

Rationale: This two-step sequence provides a reliable method for constructing the spiro[indoline-3,4'-piperidine] core. The L-proline catalyzed Knoevenagel condensation is an efficient method for forming the initial carbon-carbon bond, while the subsequent reduction with sodium borohydride selectively reduces the indolinone carbonyl to afford the desired spiro-indoline. The Boc protecting group on the piperidine nitrogen can then be removed under acidic conditions, and the resulting secondary amine can be sulfonylated with methanesulfonyl chloride to yield 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine].

Protocol 2: c-Met Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a general procedure for evaluating the inhibitory activity of test compounds against c-Met kinase using a TR-FRET assay format.

Materials:

  • Recombinant human c-Met kinase

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Step 1: Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in assay buffer to the desired final concentrations.

  • Step 2: Kinase Reaction:

    • To the wells of a 384-well plate, add the test compound solution.

    • Add the c-Met kinase and the biotinylated substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for c-Met.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Step 3: Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Step 4: Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emission at ~615 nm (Europium) and ~665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Step 5: Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale: This homogeneous assay format is highly sensitive and well-suited for high-throughput screening. The TR-FRET signal is generated only when the substrate is phosphorylated, allowing for the quantification of kinase activity. The use of a europium chelate as the donor fluorophore provides a long-lived fluorescence signal, which minimizes interference from background fluorescence.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep 1. Compound Dilution Add_Reagents 2. Add Kinase, Substrate, & Compound Compound_Prep->Add_Reagents Initiate_Reaction 3. Add ATP Add_Reagents->Initiate_Reaction Incubate_1 4. Incubate Initiate_Reaction->Incubate_1 Stop_Reaction 5. Stop with EDTA Incubate_1->Stop_Reaction Add_Detection 6. Add Eu-Ab & SA-APC Stop_Reaction->Add_Detection Incubate_2 7. Incubate Add_Detection->Incubate_2 Read_Plate 8. Read TR-FRET Signal Incubate_2->Read_Plate Calculate_IC50 9. Calculate IC50 Read_Plate->Calculate_IC50

Figure 3: Workflow for a c-Met TR-FRET kinase inhibition assay.

Conclusion

The 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] scaffold represents a powerful tool in the medicinal chemist's arsenal. Its inherent three-dimensionality and synthetic accessibility have enabled the development of potent and selective modulators of challenging biological targets. From dual c-Met/ALK inhibitors for the treatment of cancer to key intermediates for growth hormone secretagogues, the applications of this privileged scaffold continue to expand. The protocols and insights provided in this guide are intended to facilitate further exploration of this versatile chemical entity and to accelerate the discovery of new therapeutics for a range of human diseases.

References

  • 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. (n.d.). Trbextract. Retrieved January 15, 2026, from [Link]

  • Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. (2013). ACS Medicinal Chemistry Letters, 4(8), 806–810. [Link]

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. (2025). Bioorganic Chemistry, 154, 107975. [Link]

  • Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. (2017). Synlett, 28(10), 1211-1215. [Link]

  • US Patent No. US4477667A. (1984).
  • 1'-(tert-Butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]

  • Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. (2024). bioRxiv. [Link]

  • Synthesis of 1'-benzoyl-1-phenylspiro[indoline-3,4'-piperidine]. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

  • Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. (2013). ACS Medicinal Chemistry Letters, 4(8), 806–810. [Link]

  • 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. (n.d.). Trbextract. Retrieved January 15, 2026, from [Link]

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Application Notes & Protocols for High-Throughput Screening of Spiroindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiroindoline Scaffold as a Modern Pharmacophore

The spiroindoline core, a unique three-dimensional heterocyclic system, represents a privileged scaffold in medicinal chemistry.[1] Found in a variety of natural products, these structures have captivated chemists and biologists alike due to their complex architecture and significant pharmacological potential.[2] Synthetic spiroindoline derivatives have emerged as powerful modulators of challenging biological targets, demonstrating promising activities as anticancer, antimicrobial, and antiviral agents.[1][3][4]

A particularly compelling area of research is the development of spiroindoline-based inhibitors of protein-protein interactions (PPIs), which are notoriously difficult to target with traditional small molecules. One of the most validated and pursued targets in this class is the interaction between the tumor suppressor protein p53 and its primary negative regulator, MDM2.[5][6] In many cancers, p53 is wild-type but its function is abrogated by the overexpression of MDM2, which targets p53 for proteasomal degradation.[5] Spiroindoline derivatives have been expertly designed to mimic the key p53 amino acid residues that dock into a hydrophobic pocket on MDM2, thereby disrupting this interaction, stabilizing p53, and reactivating the p53-mediated apoptotic pathway in cancer cells.[5]

This guide provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of spiroindoline derivative libraries. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical workflow, guiding researchers from foundational concepts to the practical execution of robust screening campaigns. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for scientific rigor and the successful identification of potent and selective spiroindoline modulators.

Part 1: Foundational Principles for Screening Spiroindoline Scaffolds

Before embarking on an HTS campaign, it is critical to understand the interplay between the physicochemical properties of spiroindoline derivatives and the chosen assay technology.

Physicochemical Considerations

Spiroindoline derivatives, while offering exceptional structural diversity, can present challenges in HTS formats. Key properties to consider include:

  • Solubility: Many heterocyclic compounds can have limited aqueous solubility. It is imperative to perform solubility tests in assay buffers early in the development phase. The inclusion of detergents like Triton X-100 or Pluronic F-127 at low concentrations (typically 0.001% - 0.01%) can mitigate compound aggregation, a common source of false-positive results.[7]

  • Autofluorescence: The conjugated ring systems inherent to the spiroindoline scaffold can lead to intrinsic compound fluorescence. This can interfere significantly with fluorescence-based assays. It is crucial to perform a pre-screen of the compound library in the absence of fluorescent reagents to flag any auto-fluorescent compounds.[8] Strategies to mitigate this include using red-shifted fluorophores (e.g., Cy5, Alexa Fluor 647) and time-resolved fluorescence assays (TR-FRET).[7][9]

  • Chemical Stability: The stability of the compounds in the assay buffer over the time course of the experiment should be assessed to ensure that the observed activity is from the parent compound.

The Imperative of Assay Quality Control: The Z'-Factor

The robustness and reliability of an HTS assay are quantitatively assessed using the Z'-factor (Z-prime).[10][11][12] This statistical parameter reflects the separation between the positive and negative controls in an assay, taking into account the data variation.[13][14]

The Z'-factor is calculated using the following formula:

Z' = 1 - [ (3 * (σ_p + σ_n)) / |μ_p - μ_n| ]

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay Classification
> 0.5Excellent Assay
0 to 0.5Marginal, may be acceptable
< 0Unacceptable for screening

An assay with a Z'-factor consistently ≥ 0.5 is considered robust and suitable for a full-scale HTS campaign.[11][15] This calculation must be performed during assay development and monitored throughout the screening process.

Part 2: Target-Based HTS Protocols

For spiroindoline libraries designed to inhibit a specific molecular interaction, such as the MDM2-p53 PPI, biochemical assays are the primary choice.

Fluorescence Polarization (FP) for MDM2-p53 Interaction

Principle: FP is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16][17] A small, fluorescently labeled p53-derived peptide tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to the much larger MDM2 protein, its tumbling slows dramatically, leading to a high polarization signal. A spiroindoline inhibitor that disrupts this binding will displace the fluorescent peptide, causing a decrease in polarization.[5][18]

Workflow Diagram:

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., PBS, 0.01% Tween-20) P2 Prepare Reagents: - MDM2 Protein (e.g., 20 nM) - Fluorescent p53 Peptide (e.g., 10 nM) - Controls (e.g., Nutlin-3) P1->P2 P3 Dispense Spiroindoline Compounds (10 µM final) & Controls into 384-well plate P2->P3 A1 Add MDM2 Protein to wells P3->A1 A2 Incubate (e.g., 15 min, RT) A1->A2 A3 Add Fluorescent p53 Peptide A2->A3 A4 Incubate to Equilibrium (e.g., 30-60 min, RT, protected from light) A3->A4 R1 Read Plate on FP-capable Plate Reader (Ex/Em for probe) A4->R1 R2 Calculate Millipolarization (mP) and % Inhibition R1->R2 R3 Hit Identification (e.g., >3 SD from mean) R2->R3

Caption: Workflow for an MDM2-p53 Fluorescence Polarization HTS assay.

Detailed Protocol:

  • Assay Development & Optimization:

    • Reagent Titration: Perform a matrix titration of MDM2 protein and the fluorescently-labeled p53 peptide (e.g., Rhodamine-labeled p53 peptide) to determine the optimal concentrations that yield a robust assay window (mP change > 100) and a Z'-factor ≥ 0.5.[18]

    • DMSO Tolerance: Evaluate the assay's performance in the presence of increasing concentrations of DMSO (e.g., 0.1% to 5%) to establish the maximum tolerable concentration that does not significantly affect the binding interaction.[18]

  • HTS Protocol (384-well format):

    • Compound Plating: Dispense 50 nL of spiroindoline compounds from the library (typically at 10 mM in DMSO) and controls into a low-volume, black, 384-well assay plate. This results in a final assay concentration of 10 µM in a 50 µL final volume.

    • Positive Control: A known MDM2-p53 inhibitor (e.g., Nutlin-3).

    • Negative Control: DMSO vehicle.

    • Reagent Addition 1: Add 25 µL of MDM2 protein diluted in FP assay buffer (e.g., 20 nM final concentration) to all wells.

    • Incubation 1: Incubate the plate at room temperature for 15 minutes. This allows the test compounds to interact with the MDM2 protein.

    • Reagent Addition 2: Add 25 µL of the fluorescently-labeled p53 peptide diluted in FP assay buffer (e.g., 10 nM final concentration) to all wells.

    • Incubation 2: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

    • Detection: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" as compounds that exhibit inhibition greater than a defined threshold (e.g., 3 standard deviations from the mean of the negative controls).

AlphaLISA for MDM2-p53 Interaction

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology that measures molecular interactions.[19] One interacting partner (e.g., His-tagged p53) is captured on a Donor bead, and the other (e.g., GST-tagged MDM2) is captured on an Acceptor bead. When the proteins interact, the beads are brought into close proximity (<200 nm). Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen molecules that travel to the nearby Acceptor bead, triggering a chemiluminescent signal at ~615 nm.[6] A spiroindoline inhibitor disrupts the interaction, separating the beads and causing a loss of signal.

Workflow Diagram:

AlphaLISA_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., AlphaLISA buffer) P2 Prepare Reagents: - Tagged MDM2 & p53 Proteins - Donor & Acceptor Beads P1->P2 P3 Dispense Spiroindoline Compounds & Controls into 384-well plate P2->P3 A1 Add Tagged Proteins & Incubate with Compounds (e.g., 30 min, RT) P3->A1 A2 Add Acceptor Beads & Incubate (e.g., 60 min, RT, dark) A1->A2 A3 Add Donor Beads & Incubate (e.g., 30 min, RT, dark) A2->A3 R1 Read Plate on Alpha-capable Reader A3->R1 R2 Calculate % Inhibition R1->R2 R3 Hit Identification R2->R3

Caption: Workflow for an MDM2-p53 AlphaLISA HTS assay.

Detailed Protocol:

  • Assay Development & Optimization:

    • Reagent Titration: Determine the optimal concentrations of both tagged proteins and the Donor/Acceptor beads to achieve a high signal-to-background ratio and a Z'-factor ≥ 0.5.

    • Order of Addition: Test different orders of reagent addition to find the optimal conditions for the assay.

  • HTS Protocol (384-well ProxiPlate format):

    • Compound Plating: Dispense 50 nL of spiroindoline compounds and controls into the assay plate.

    • Reagent Addition 1: Add 5 µL of a solution containing both His-tagged p53 and GST-tagged MDM2 proteins to each well.[20]

    • Incubation 1: Incubate for 30 minutes at room temperature to allow compound binding.

    • Reagent Addition 2: Add 5 µL of Anti-GST Acceptor beads.

    • Incubation 2: Incubate for 60 minutes at room temperature in the dark.

    • Reagent Addition 3: Add 5 µL of Streptavidin-Donor beads (which will bind to a biotinylated anti-His antibody, or a pre-biotinylated p53).

    • Incubation 3: Incubate for 30 minutes at room temperature in the dark.

    • Detection: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis & Counter-Screening:

    • Calculate percent inhibition as for the FP assay.

    • Crucial: Perform a counter-screen using beads that interact directly (e.g., biotinylated-GST with Streptavidin-Donor and Anti-GST-Acceptor beads) to eliminate false positives that interfere with the AlphaLISA technology itself (e.g., singlet oxygen quenchers).[6]

Part 3: Cell-Based HTS Protocols

Cell-based assays provide a more physiologically relevant context, assessing the compound's ability to cross cell membranes and exert its effect within a complex cellular environment.

p53-Responsive Luciferase Reporter Assay

Principle: This assay measures the functional outcome of stabilizing p53.[21] A reporter cell line is engineered to contain a luciferase gene under the control of a p53-responsive promoter element.[22][23] When a spiroindoline derivative inhibits MDM2, p53 levels rise, leading to the transcriptional activation of the luciferase gene. The resulting luminescence, measured after adding a substrate, is directly proportional to p53 activity.[24]

Detailed Protocol:

  • Cell Line and Assay Optimization:

    • Use a stable cell line (e.g., A549, SJSA-1) containing a p53-luciferase reporter construct.

    • Optimize cell seeding density to ensure they are in a logarithmic growth phase during the assay.

    • Determine the optimal compound incubation time (typically 16-24 hours) to achieve a robust induction of the luciferase signal with a known activator (e.g., Nutlin-3).

  • HTS Protocol (384-well solid white plate):

    • Cell Plating: Seed the reporter cells into 384-well white, clear-bottom plates at the pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Compound Addition: Add spiroindoline compounds (e.g., 100 nL) to the cells.

    • Incubation: Incubate the plates for 16-24 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Lysis and Detection: Equilibrate the plate to room temperature. Add a "one-step" luciferase reagent (which combines cell lysis buffer and luciferase substrate) to each well.

    • Incubation: Incubate for 10-15 minutes at room temperature to ensure complete lysis and signal generation.

    • Detection: Measure the luminescence signal on a plate luminometer.

  • Data Analysis & Counter-Screening:

    • Normalize the data to the plate controls and calculate the fold-activation for each compound.

    • Crucial: A counter-screen using a cell line with a constitutively active luciferase reporter (e.g., CMV-luciferase) is essential to eliminate compounds that directly inhibit or activate the luciferase enzyme itself.[7] A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should also be run to flag compounds that induce a signal due to off-target toxicity.

High-Content Imaging for Apoptosis and Cell Cycle Arrest

Principle: High-Content Screening (HCS) uses automated microscopy and image analysis to quantify multiple phenotypic changes in cells simultaneously.[25][26] For spiroindolines that activate p53, the expected cellular phenotypes are G1/G2 cell cycle arrest and induction of apoptosis.[27] Multiplexed fluorescent staining allows for the simultaneous measurement of DNA content (cell cycle), nuclear morphology (apoptosis), and caspase activation (apoptosis).[28]

Workflow Diagram:

HCS_Workflow P1 Seed Cells in Imaging-compatible Plate (e.g., 384-well, black, clear-bottom) P2 Add Spiroindoline Compounds & Incubate (24-48h) P1->P2 P3 Stain Cells with Multiplexed Dyes: - Hoechst 33342 (Nuclei, DNA content) - Caspase-3/7 Green (Apoptosis) - Cell Mask (Cytoplasm) P2->P3 P4 Acquire Images on Automated Microscope P3->P4 P5 Image Analysis: - Segment Nuclei & Cells - Extract Features (Intensity, Size, Shape) P4->P5 P6 Data Analysis & Hit Profiling: - Quantify Apoptotic Cells - Analyze Cell Cycle Distribution - Identify Phenotypic 'Hits' P5->P6

Caption: Workflow for a High-Content Screening assay for apoptosis and cell cycle.

Detailed Protocol:

  • Assay Development:

    • Select a relevant cancer cell line (e.g., A549, MCF-7 with wild-type p53).

    • Optimize staining conditions for each fluorescent dye to achieve the best signal-to-noise ratio.

    • Validate the assay using known inducers of apoptosis (e.g., Staurosporine) and cell cycle arrest (e.g., Doxorubicin).

  • HTS Protocol (384-well imaging plate):

    • Cell Plating & Compound Addition: As described in the luciferase assay protocol.

    • Incubation: Incubate for a period sufficient to induce the desired phenotypes (e.g., 24 or 48 hours).

    • Staining: Add a cocktail of fluorescent dyes directly to the live cells. For example:

      • Hoechst 33342: Stains the nucleus, allowing for cell counting and DNA content analysis (cell cycle). Condensed, bright nuclei are indicative of apoptosis.[26]

      • CellEvent™ Caspase-3/7 Green Detection Reagent: A fluorogenic substrate that becomes fluorescent upon cleavage by active caspases, indicating early-stage apoptosis.[29]

    • Incubation: Incubate for 30-60 minutes at 37°C.

    • Imaging: Acquire images using an automated high-content imaging system, capturing at least two channels (blue for Hoechst, green for Caspase).

  • Image and Data Analysis:

    • Use a dedicated image analysis software pipeline to:

      • Identify nuclei based on the Hoechst signal.

      • Quantify the intensity and morphology (size, condensation) of each nucleus.

      • Quantify the intensity of the Caspase-3/7 signal within each cell.

    • Set thresholds to classify cells into different populations:

      • Healthy

      • Apoptotic (high caspase signal, condensed nuclei)

      • G1, S, G2/M phases (based on integrated nuclear DNA intensity)

    • "Hits" are defined as compounds that significantly increase the percentage of apoptotic cells or cause a significant shift in the cell cycle distribution compared to controls.

Part 4: Data Analysis and Hit Prioritization

A successful HTS campaign generates a large volume of data that requires a structured analysis workflow to confidently identify and prioritize hits.[30][31]

HTS Data Analysis Workflow:

Data_Workflow D1 Primary HTS Data (Raw Signal per well) D2 Data Normalization (e.g., % Inhibition, Fold Activation) D1->D2 D3 Quality Control Check (Plate-level Z'-factor) D2->D3 D4 Primary Hit Selection (e.g., > 3 SD threshold) D3->D4 D5 Hit Confirmation (Re-test from source plate) D4->D5 D6 Dose-Response Analysis (Fresh compound, 10-point curve) Determine IC₅₀ / EC₅₀ D5->D6 D7 Orthogonal & Counter-Screens (Rule out artifacts) D6->D7 D8 Hit Prioritization (Potency, Efficacy, SAR) D7->D8

Caption: A typical workflow for HTS data analysis and hit validation.

  • Primary Hit Identification: After data normalization, hits are typically selected based on a robust statistical cutoff, such as activity greater than 3 times the standard deviation of the negative controls.[30][32]

  • Hit Confirmation: Putative hits must be re-tested from the original screening plate to confirm their activity and rule out experimental errors.

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (e.g., an 8- to 10-point dose-response curve) using freshly prepared compound samples. This allows for the determination of potency (IC₅₀ or EC₅₀).

  • Orthogonal Validation: Hits should be validated in a secondary, orthogonal assay that measures a different endpoint.[33] For example, a hit from the MDM2-p53 FP assay should be tested in the p53-luciferase reporter assay to confirm its cellular activity.

  • Structure-Activity Relationship (SAR): Analyze the activity of structurally related compounds from the library to identify initial SAR trends, which can provide confidence that the observed activity is due to a specific chemical scaffold.[34]

By following these rigorous protocols and validation workflows, researchers can confidently screen spiroindoline libraries and identify high-quality, validated hits for progression into lead optimization programs.

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Synthetic Routes to Functionalized 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] scaffold is a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that has proven invaluable in the design of highly selective and potent therapeutic agents. This spirocyclic system is a key pharmacophore in a range of biologically active molecules, from kinase inhibitors targeting oncogenic pathways to growth hormone secretagogues. This guide provides a detailed exploration of the synthetic strategies for accessing this privileged scaffold and its functionalized derivatives, with a focus on practical, field-proven protocols and the rationale behind key experimental choices.

Introduction to the Spiro[indoline-3,4'-piperidine] Scaffold

The fusion of an indoline and a piperidine ring through a spirocyclic carbon atom creates a unique topographical feature that allows for precise vectoral presentation of substituents into three-dimensional space. This is a significant advantage over flat, aromatic systems, often leading to enhanced target engagement and improved pharmacokinetic properties. The 1-(methylsulfonyl) group, in particular, serves as a versatile handle for modulating the electronic and steric properties of the indoline nitrogen, further expanding the accessible chemical space.

Core Synthesis via Fischer Indolization: A Classic and Robust Approach

A well-established and scalable route to the spiro[indoline-3,4'-piperidine] core relies on the classic Fischer indole synthesis. This method involves the acid-catalyzed reaction of a phenylhydrazine with a ketone, followed by a-sigmatropic rearrangement to form the indole ring. In the context of our target scaffold, a key precursor is 4-piperidone.

Mechanistic Rationale

The Fischer indole synthesis is a powerful tool for constructing the indole nucleus. The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. Under acidic conditions, this enamine undergoes a-sigmatropic rearrangement, followed by the elimination of ammonia to afford the aromatic indole ring. The choice of a strong acid catalyst, such as polyphosphoric acid or methanesulfonic acid, is crucial for promoting the key rearrangement step and ensuring efficient cyclization.

Protocol 1: Synthesis of Spiro[indole-3,4'-piperidine] via Fischer Indole Synthesis

This protocol is adapted from the synthesis of a key intermediate for MK-677, a potent growth hormone secretagogue.

Materials:

  • Phenylhydrazine hydrochloride

  • 1-tert-butoxycarbonyl-4-piperidone

  • Methanesulfonic acid

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of phenylhydrazine hydrochloride (1.0 eq) in toluene, add 1-tert-butoxycarbonyl-4-piperidone (1.05 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours, or until the formation of the hydrazone is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and slowly add methanesulfonic acid (5.0 eq) while maintaining the temperature below 30 °C.

  • Heat the mixture to 100-110 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired spiro[indole-3,4'-piperidine].

Installation of the Methylsulfonyl Group

With the spirocyclic core in hand, the next critical step is the introduction of the methylsulfonyl group at the N-1 position of the indoline ring. This is typically achieved through a straightforward sulfonylation reaction.

Causality of Reagent Selection

Methanesulfonyl chloride is the reagent of choice for this transformation due to its high reactivity and commercial availability. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction. The choice of an aprotic solvent like dichloromethane or tetrahydrofuran is essential to prevent hydrolysis of the sulfonyl chloride.

Protocol 2: N-Sulfonylation of Spiro[indole-3,4'-piperidine]

Materials:

  • Spiro[indole-3,4'-piperidine] (from Protocol 1)

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the spiro[indole-3,4'-piperidine] (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] can be purified by recrystallization or column chromatography.

Functionalization of the Spiro[indoline-3,4'-piperidine] Scaffold

The true utility of the 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] core lies in its potential for further functionalization. Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for rapidly accessing a diverse library of complex molecules from simple starting materials in a single synthetic operation.

One-Pot Four-Component Synthesis of Functionalized Spiro[indoline-3,4'-pyridines]

This approach allows for the construction of a fused pyridine ring onto the piperidine moiety of the spirocyclic core, introducing multiple points of diversity. The reaction typically involves an arylamine, an electron-deficient alkyne (e.g., methyl propiolate), isatin, and a source of active methylene, such as malononitrile or ethyl cyanoacetate.

MCR_Pathway

Protocol 3: One-Pot Four-Component Synthesis of a Functionalized 1'-(Methylsulfonyl)spiro[indoline-3,4'-pyridine] Derivative

This protocol is a representative example based on established methodologies.

Materials:

  • 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]-2-one (Isatin analog)

  • Aniline (or a substituted aniline)

  • Methyl propiolate

  • Malononitrile

  • Triethylamine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aniline derivative (1.0 eq) and methyl propiolate (1.0 eq) in ethanol. Stir the mixture at room temperature for 24 hours to form the β-enamino ester intermediate.

  • To this solution, add the 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-2-one (1.0 eq), malononitrile (1.0 eq), and triethylamine (0.2 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Alternative Synthetic Strategies: Photoredox Catalysis

Recent advances in synthetic methodology have provided novel approaches to spirocyclic systems. Photoredox catalysis, in particular, has emerged as a powerful tool for the construction of C-C bonds under mild conditions.

Radical Hydroarylation for Spirocyclic Piperidine Synthesis

This method involves the generation of an aryl radical from a suitable precursor (e.g., an aryl halide) using a photoredox catalyst and a light source. This radical can then undergo an intramolecular cyclization onto a tethered alkene, such as one present on the piperidine ring, to form the spirocyclic junction. This strategy offers a complementary approach to the more traditional ionic methods and can tolerate a wide range of functional groups.

Photoredox_Cycle

Data Summary

Compound Synthetic Method Key Reagents Typical Yield Reference
Spiro[indole-3,4'-piperidine]Fischer Indole SynthesisPhenylhydrazine, 4-piperidone48% (overall for MK-677 synthesis)
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]N-SulfonylationSpiro[indole-3,4'-piperidine], MsCl>90%-
Functionalized Spiro[indoline-3,4'-pyridines]Four-Component ReactionIsatin, Arylamine, Alkyne, Malononitrile60-85%
Spirocyclic PiperidinesPhotoredox CatalysisAryl Halide, Alkene, Photocatalyst50-80%

Conclusion

The 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] scaffold is a highly valuable building block in drug discovery. The synthetic routes outlined in this guide, from the robust Fischer indole synthesis for the core structure to modern multi-component and photoredox-catalyzed methods for functionalization, provide a versatile toolkit for medicinal chemists. The choice of synthetic strategy will depend on the desired substitution pattern, scalability, and the availability of starting materials. By understanding the mechanistic underpinnings of these reactions, researchers can make informed decisions to efficiently access novel and diverse libraries of spirocyclic compounds for the development of next-generation therapeutics.

References

  • Maligres, P. E., Houpis, I., Rossen, K., Molina, A., Sager, J., Upadhyay, V., Wells, K. M., Reamer, R. A., Lynch, J. E., Askin, D., Volante, R. P., Reider, P. J., & Houghton, P. (1997). Synthesis of the orally active spiroindoline-based

Application Notes & Protocols: 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] as a Versatile Building Block for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical entities with enhanced three-dimensionality and improved physicochemical properties is a paramount objective in modern drug discovery. Spirocyclic scaffolds have emerged as privileged structures that offer a significant advantage over traditional flat, aromatic systems by providing a rigid, well-defined exit vector for substituents into three-dimensional space. This guide details the utility of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], a key building block for the construction of diverse compound libraries. We provide an in-depth analysis of its properties and present detailed, field-proven protocols for its derivatization through common and robust chemical transformations, including N-arylation, N-acylation, and reductive amination. These methodologies are designed to be broadly applicable for researchers, scientists, and drug development professionals aiming to leverage this unique scaffold in their discovery programs.

Introduction: The Strategic Advantage of Spirocyclic Scaffolds

The design of small-molecule libraries with high structural diversity and drug-like properties is central to identifying novel therapeutic agents. Historically, medicinal chemistry has been dominated by compounds rich in sp²-hybridized carbons, often leading to planar and conformationally flexible molecules. While successful, this chemical space is heavily explored. The introduction of sp³-rich scaffolds is a strategic approach to access novel regions of chemical space and improve key pharmaceutical properties.

Spirocycles, defined as structures where two rings are fused at a single quaternary carbon atom, are inherently three-dimensional. This rigidified, non-planar geometry offers several distinct advantages in drug design[1][2]:

  • Enhanced Target Engagement: The 3D arrangement of functional groups allows for more specific and multi-point interactions with complex protein binding sites, potentially leading to higher potency and selectivity[3].

  • Improved Physicochemical Properties: An increased fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved aqueous solubility, reduced lipophilicity, and better metabolic stability compared to their flat counterparts[2][4].

  • Novel Intellectual Property: The exploration of unique spirocyclic cores provides opportunities to generate novel chemical entities with strong intellectual property positions[3].

The 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] scaffold is a particularly valuable building block. The spiro-indoline core is a recognized pharmacophore found in numerous bioactive compounds, including c-Met and ALK kinase inhibitors, while the piperidine ring provides a convenient handle for diversification[5][6][7]. The methylsulfonyl group on the indoline nitrogen serves to modulate the electronic properties and can enhance binding affinity to certain biological targets. This building block has been instrumental as a key intermediate in the synthesis of potent pharmacological agents such as the growth hormone secretagogue Ibutamoren (MK-677)[3][8].

This document serves as a practical guide for the effective utilization of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] in library synthesis.

Physicochemical Properties and "Drug-Likeness"

The utility of a building block is intrinsically linked to the properties of the derivatives it can generate. Spirocyclic scaffolds generally produce compounds with favorable physicochemical profiles. Below is a table comparing the calculated properties of the parent spiro[indoline-3,4'-piperidine] scaffold and a representative derivative against Lipinski's Rule of Five, a widely used guideline for assessing the "drug-likeness" of a potential oral drug candidate[4][9][10].

PropertySpiro[indoline-3,4'-piperidine]1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]Lipinski's GuidelineFavorable for Oral Bioavailability?
Molecular Weight ( g/mol ) 188.27[1]266.36< 500[4][9]Yes
logP (Octanol/Water) 1.8[1]~2.5 (estimated)≤ 5[4][9]Yes
Hydrogen Bond Donors 2 (Indoline N-H, Piperidine N-H)1 (Piperidine N-H)≤ 5[4][9]Yes
Hydrogen Bond Acceptors 2 (Indoline N, Piperidine N)4 (Sulfonyl O, Sulfonyl O, Indoline N, Piperidine N)≤ 10[4][9]Yes
Fraction of sp³ Carbons (Fsp³) 0.670.62Higher is generally betterYes

Calculated properties are sourced from PubChem where available or estimated based on structural similarity.

The data clearly indicates that the core scaffold and its sulfonated derivative fall well within the parameters defined by Lipinski's Rule of Five, suggesting that libraries derived from this building block are likely to possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocols for Library Generation

The secondary amine of the piperidine ring in 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] is the primary point of diversification. The following protocols detail robust methods for its functionalization.

G cluster_start Starting Material cluster_rxns Diversification Reactions cluster_library Compound Library start 1-(Methylsulfonyl)spiro [indoline-3,4'-piperidine] N_Arylation N-Arylation (Buchwald-Hartwig / Ullmann) start->N_Arylation Aryl/Heteroaryl Halide N_Acylation N-Acylation (Amide Coupling) start->N_Acylation Carboxylic Acid or Acyl Chloride Reductive_Amination Reductive Amination start->Reductive_Amination Aldehyde or Ketone Library Diverse Spirocyclic Compound Library N_Arylation->Library N_Acylation->Library Reductive_Amination->Library

Figure 1: General workflow for compound library generation.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, tolerating a wide range of functional groups. This protocol is optimized for coupling various aryl and heteroaryl halides to the spiro-piperidine core.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical. These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the N-arylated product[11][12]. The steric bulk of the ligand prevents catalyst dimerization and promotes the desired reaction pathway.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the piperidine nitrogen, forming the palladium-amido complex, which is a key intermediate in the catalytic cycle[11].

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the solubility of the reactants and catalyst system.

  • Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation. Therefore, the reaction must be set up and run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and ensure reproducibility.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] (1.0 eq.), the aryl or heteroaryl halide (1.1 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, to make a ~0.1 M solution based on the limiting reagent) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-110 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated spiro[indoline-3,4'-piperidine] derivative.

G Start Combine Reactants: - Spiro-piperidine - Aryl Halide - Pd Catalyst & Ligand - Base Inert Inert Atmosphere (Ar or N2) Start->Inert Solvent Add Anhydrous Solvent (Toluene) Inert->Solvent Heat Heat & Stir (80-110 °C, 4-24h) Solvent->Heat Workup Cool & Filter (Celite®) Heat->Workup Extract Aqueous Extraction (EtOAc/Water) Workup->Extract Purify Column Chromatography Extract->Purify Product Pure N-Arylated Product Purify->Product

Figure 2: Workflow for Buchwald-Hartwig N-Arylation.

Protocol 2: N-Acylation for Amide Library Synthesis

The formation of an amide bond is one of the most common reactions in medicinal chemistry. This can be achieved by reacting the piperidine nitrogen with either an acyl chloride or a carboxylic acid using a coupling agent.

3.2.1. Method A: Using Acyl Chlorides

Causality Behind Experimental Choices:

  • Reagent: Acyl chlorides are highly reactive electrophiles, allowing the reaction to proceed rapidly, often at room temperature.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction[13]. This prevents the protonation of the starting piperidine, which would render it unreactive.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are unreactive towards acyl chlorides and readily dissolve the reactants.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask containing a solution of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] (1.0 eq.) in anhydrous DCM, add a base (e.g., triethylamine, 1.5 eq.).

  • Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

3.2.2. Method B: Using Carboxylic Acids and Coupling Agents

Causality Behind Experimental Choices:

  • Coupling Agents: Carboxylic acids are less reactive than acyl chlorides and require activation. Peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the piperidine nitrogen[14][15][16].

  • Base: A non-nucleophilic base (e.g., DIPEA) is required to facilitate the activation step and neutralize any acidic byproducts.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or DCM are typically used to ensure the solubility of all components, including the often polar carboxylic acids and coupling agents.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), the coupling agent (e.g., HATU, 1.2 eq.), and a base (e.g., DIPEA, 2.0 eq.) in anhydrous DMF. Stir at room temperature for 15-30 minutes.

  • Addition: Add a solution of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] (1.0 eq.) in a small amount of DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), followed by saturated aqueous NaHCO₃, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

Causality Behind Experimental Choices:

  • Mechanism: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. This electrophilic iminium ion is then reduced in situ to the corresponding amine.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyls than other hydrides like sodium borohydride, allowing the iminium ion formation to occur before reduction. It is also tolerant of mildly acidic conditions which can be used to catalyze iminium ion formation.

  • Solvent: Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. Acetic acid is often added as a catalyst to promote the formation of the iminium ion.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in a suitable solvent (e.g., DCM or DCE).

  • Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 eq.).

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] represents a high-value building block for the synthesis of compound libraries with desirable three-dimensional characteristics. Its rigid spirocyclic core, combined with the readily functionalizable piperidine nitrogen, provides a powerful platform for exploring novel chemical space. The protocols detailed in this guide for N-arylation, N-acylation, and reductive amination are robust, versatile, and grounded in well-understood reaction mechanisms. By applying these methodologies, researchers can efficiently generate diverse libraries of spirocyclic compounds, enhancing the probability of discovering next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Gur, S., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 29-37. [Link]

  • Li, J., et al. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 806-810. [Link]

  • Ruprecht, B., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(10), 1115-1119. [Link]

  • Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. [Link]

  • Li, J., et al. (2013). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 21(17), 5148-5160. [Link]

  • PubChem. (n.d.). Spiro[indoline-3,4'-piperidine]. [Link]

  • Nargund, R. P., et al. (1997). A facile synthesis of the spiroindoline-based growth hormone secretagogue, MK-677. Tetrahedron Letters, 38(32), 5641-5644. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • Son, J., et al. (2022). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Beilstein Journal of Organic Chemistry, 18, 1234-1256. [Link]

  • Clemente, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1345-1355. [Link]

  • Drugs.com. (n.d.). Ibutamoren Mesilate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Palucki, B. L., et al. (2001). Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics. Bioorganic & Medicinal Chemistry Letters, 11(14), 1955-1957. [Link]

  • Rambhau P. Gore, et al. (2011). A review on one pot synthesis of amides from carboxylic acids via their acid chlorides. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Wang, L., et al. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry, 9, 836-845. [Link]

  • ResearchGate. (n.d.). (a) N-Acylation by using coupling reagents on carboxylic acids. (b).... [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of All-Carbon Quaternary Stereocenters. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5363–5367. [Link]

Sources

Application Notes and Protocols for Evaluating Spiro[indoline-3,4'-piperidine] Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Cytotoxicity Profiling of Spiro[indoline-3,4'-piperidine] Scaffolds

The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic molecules with significant biological activities.[1][2][3] Its unique three-dimensional architecture allows for the presentation of substituents in distinct vectors, making it an attractive framework for designing potent and selective therapeutic agents.[1] Compounds incorporating this moiety have demonstrated a range of biological effects, including promising anti-tumor properties.[1][4] As with any novel chemical entity destined for therapeutic development, a thorough and early assessment of cytotoxicity is paramount.[5][6] This evaluation is not merely a safety check but a critical step in understanding a compound's mechanism of action and establishing a therapeutic window.[5][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the cytotoxicity of spiro[indoline-3,4'-piperidine] derivatives. We will delve into a multi-parametric approach, moving beyond simple viability assays to elucidate the underlying mechanisms of cell death. The protocols detailed herein are designed to be robust, reproducible, and provide a clear framework for decision-making in the early stages of drug discovery.

Choosing the Right Assay: A Multi-Faceted Approach to Understanding Cell Death

No single assay can provide a complete picture of a compound's cytotoxic profile.[8][9][10] A well-designed cytotoxicity study employs a battery of tests that probe different cellular processes. This multi-parametric approach allows for the distinction between different modes of cell death, primarily apoptosis and necrosis, and provides a more nuanced understanding of the compound's cellular effects.[8] The choice of assay depends on several factors, including the experimental goals, the cell type being used, and the desired throughput.[10]

Here, we present a tiered strategy for cytotoxicity assessment:

  • Tier 1: Primary Screening for Cell Viability. These assays provide a rapid and cost-effective initial assessment of a compound's effect on cell population health. They are ideal for high-throughput screening of compound libraries.

  • Tier 2: Mechanistic Elucidation. Once cytotoxic "hits" are identified, secondary assays are employed to determine the mode of cell death (apoptosis vs. necrosis).

  • Tier 3: Real-Time and High-Content Analysis. For lead compounds, more sophisticated assays can provide dynamic information on the kinetics of cell death and detailed morphological changes.

Below is a decision-making framework to guide assay selection:

Assay_Selection Start Start: Initial Compound Screening Viability Tier 1: Assess Overall Cell Viability/ Metabolic Activity Start->Viability High-throughput screening MTT_ATP MTT or ATP-based assays (e.g., ATPlite) Viability->MTT_ATP Metabolic activity as readout Mechanistic Tier 2: Determine Mechanism of Cell Death LDH LDH Release Assay (Necrosis) Mechanistic->LDH Membrane integrity loss? Caspase Caspase-3/7 Activation (Apoptosis) Mechanistic->Caspase Apoptotic pathway? Kinetics Tier 3: Analyze Kinetics and Morphology AnnexinV Real-Time Annexin V/ Necrosis Assay Kinetics->AnnexinV Multiplexed real-time analysis MTT_ATP->Mechanistic If cytotoxic, investigate 'how' LDH->Kinetics Caspase->Kinetics End Comprehensive Cytotoxicity Profile AnnexinV->End Cell_Death_Pathways cluster_apoptosis Apoptosis (Programmed) cluster_necrosis Necrosis (Uncontrolled) Caspase_Activation Caspase Activation (Caspase-3/7) PS_Exposure Phosphatidylserine (PS) Exposure (Annexin V) Caspase_Activation->PS_Exposure Membrane_Blebbing Membrane Blebbing PS_Exposure->Membrane_Blebbing Apoptotic_Bodies Formation of Apoptotic Bodies Membrane_Blebbing->Apoptotic_Bodies Membrane_Damage Plasma Membrane Damage LDH_Release LDH Release Membrane_Damage->LDH_Release Cell_Swelling Cell Swelling and Lysis Membrane_Damage->Cell_Swelling Inflammation Inflammatory Response Cell_Swelling->Inflammation

Caption: Key biochemical and morphological events distinguishing apoptosis and necrosis.

Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Necrosis

The LDH assay is a classic method for quantifying necrosis. [11][12][13]Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. [11][14]The amount of LDH in the supernatant is proportional to the number of necrotic cells. [11] Principle: This colorimetric assay measures the activity of LDH released from damaged cells. The LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. [11] Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490-520 nm

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture (containing the substrate and dye) to each well according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. [11]5. Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490-520 nm). [11]7. Data Analysis: Calculate the percentage of LDH release for each treatment condition relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

ParameterRecommendationRationale
Sample Cell culture supernatantMeasures extracellular LDH, indicating membrane damage.
Controls Maximum LDH release (lysis) and spontaneous release (untreated)Essential for accurate quantification of cytotoxicity.
Incubation Time 10-30 minutesSufficient time for the enzymatic reaction to proceed. [11]
Detection Colorimetric (490-520 nm)Provides a quantitative measure of LDH activity. [11]
Protocol 4: Caspase-3/7 Activity Assay for Apoptosis

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. [15]Caspase-3 and caspase-7 are key effector caspases, and their activation is a reliable indicator of apoptosis. [16] Principle: This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. [15][17]Cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7 in the sample. [18] Materials:

  • Commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7) [18]* 96-well opaque-walled plates

  • Multichannel pipette

  • Luminometer or fluorometer

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2) in opaque-walled plates.

  • Reagent Addition: Add the caspase-3/7 reagent directly to the wells. The reagent typically includes a cell-permeable substrate and a lysis buffer.

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (usually 30-60 minutes).

  • Signal Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.

  • Data Analysis: The signal is directly proportional to the level of caspase-3/7 activation. Compare the signals from treated cells to those of untreated controls.

ParameterRecommendationRationale
Substrate DEVD-basedSpecific for effector caspases-3 and -7. [15][17]
Assay Format Homogeneous "add-mix-measure"Simplifies the workflow and is suitable for HTS. [18]
Detection Luminescence or FluorescenceProvides high sensitivity for detecting caspase activity.
Timing Mid- to late-stage apoptosisCaspase activation is a key event in the apoptotic cascade.

Tier 3: Real-Time and High-Content Analysis

For a more in-depth characterization of lead compounds, assays that provide kinetic and morphological data are invaluable. These methods allow for the continuous monitoring of cell death events over time and can provide a wealth of information from a single experiment.

Protocol 5: Real-Time Annexin V/Necrosis Assay

This multiplexed assay allows for the simultaneous and real-time detection of apoptosis and necrosis in the same cell population. [19][20][21] Principle:

  • Apoptosis Detection: The assay uses an Annexin V fusion protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. [19]The binding event is detected by a luminescent signal. [19]* Necrosis Detection: A cell-impermeable fluorescent DNA dye is included in the reagent. [19]This dye can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptosis and necrosis, where it binds to DNA and emits a fluorescent signal. [19] Materials:

  • Commercially available real-time apoptosis and necrosis assay kit (e.g., RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay) [19][22]* 96-well plates (opaque-walled for luminescence, clear-bottom for fluorescence)

  • Multimode plate reader capable of detecting both luminescence and fluorescence

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in the appropriate 96-well plates.

  • Reagent and Compound Addition: Add the assay reagent to the cells either before or at the same time as the spiro[indoline-3,4'-piperidine] compounds.

  • Kinetic Measurement: Place the plate in a multimode reader that can be maintained at 37°C and 5% CO2. Measure luminescence and fluorescence at regular intervals over the desired time course (e.g., every 30 minutes for 24 hours).

  • Data Analysis: Plot the luminescent (apoptosis) and fluorescent (necrosis) signals over time for each compound concentration. This will reveal the kinetics of cell death and help to distinguish between primary necrosis and secondary necrosis following apoptosis. [19]

    Parameter Recommendation Rationale
    Detection Method Multiplexed Luminescence and Fluorescence Simultaneously measures two key events in cell death. [19]
    Measurement Kinetic (real-time) Provides dynamic information on the onset and progression of apoptosis and necrosis. [8][19]
    Assay Type Non-lytic Allows for repeated measurements from the same well over time. [19]

    | Data Output | Time-course curves for apoptosis and necrosis | Offers a detailed view of the cell death mechanism. |

Data Interpretation and Validation

  • Dose-Response Curves and IC50 Values: For all assays, it is essential to generate dose-response curves and calculate the IC50 value. This provides a quantitative measure of a compound's potency.

  • Controls are Critical: Always include positive and negative controls in your experiments. A known cytotoxic agent can serve as a positive control to ensure the assay is performing as expected. Vehicle controls are necessary to account for any effects of the solvent used to dissolve the compounds.

  • Assay Validation: Before screening a large number of compounds, it is important to validate the chosen assays with your specific cell lines. [23][24][25][26][27]This includes determining the optimal cell seeding density, incubation times, and reagent concentrations. The Z'-factor is a statistical parameter that can be used to assess the quality and robustness of a high-throughput screening assay.

  • Orthogonal Assays: Confirming results with at least two different assays that measure distinct cellular parameters (e.g., metabolic activity and membrane integrity) adds confidence to the findings.

Conclusion

The evaluation of cytotoxicity is a cornerstone of the preclinical development of novel therapeutic agents like spiro[indoline-3,4'-piperidine] derivatives. By employing a strategic, multi-tiered approach that progresses from broad viability screening to detailed mechanistic studies, researchers can gain a comprehensive understanding of a compound's cellular effects. The protocols and guidelines presented in these application notes provide a robust framework for generating high-quality, reproducible data, enabling informed decision-making in the journey of drug discovery and development.

References

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High-Performance Liquid Chromatography (HPLC) Methods for the Analytical Assessment and Purification of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide details robust analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], a key heterocyclic scaffold in modern drug discovery. The unique physicochemical properties of this molecule, namely the basic piperidine moiety and the polar sulfonyl group, present specific chromatographic challenges, most notably peak tailing due to secondary interactions with stationary phases. This document provides a foundational understanding of the principles behind method development for this compound, offering detailed, step-by-step protocols for both analytical purity assessment and preparative-scale purification. The methodologies are grounded in established chromatographic principles and adhere to regulatory standards for method validation and system suitability, as outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Chromatographic Challenge

1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] is a molecule of significant interest, combining a rigid spirocyclic core with functional groups that are common in pharmacologically active agents. Effective purification and analysis are critical milestones in its development pipeline, ensuring the quality, purity, and potency of the active pharmaceutical ingredient (API).[4][5]

The primary challenge in the chromatography of this compound stems from its basic piperidine nitrogen. This functional group is prone to strong ionic interactions with residual acidic silanol groups present on the surface of traditional silica-based reversed-phase columns.[6][7] This interaction is a leading cause of poor peak shape, specifically peak tailing, which compromises resolution, accuracy, and quantification.[6] Therefore, the method development strategy must proactively address and mitigate these undesirable interactions.

Table 1: Physicochemical Properties and Chromatographic Considerations

PropertyMoietyImplication for HPLC Method Development
Basicity Piperidine RingHigh potential for peak tailing on standard silica C18 columns. Requires careful control of mobile phase pH or selection of specialized stationary phases.[6][8]
Polarity Methylsulfonyl GroupEnhances polarity, influencing retention in reversed-phase chromatography. May require highly aqueous mobile phases for adequate retention.[9][10]
UV Absorbance Indoline RingPossesses a strong chromophore, making UV detection a suitable and straightforward choice for quantification.[11]
Stereochemistry Spiro CenterThe spirocyclic carbon is a potential chiral center. If the synthesis is not stereoselective, chiral separation methods may be necessary to isolate and quantify enantiomers.[12][13]

Strategic Approach to HPLC Method Development

A systematic approach to method development is essential for creating a robust and reliable analytical procedure.[14][15] The workflow outlined below follows a logical progression from initial screening to final validation, ensuring the resulting method is fit for its intended purpose.[16][17]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Analyte_Characterization Analyte Characterization (pKa, Solubility, UV Spectra) Initial_Column_Screening Initial Column & Mobile Phase Screening (C18, Phenyl-Hexyl, Polar-Embedded) Analyte_Characterization->Initial_Column_Screening Mobile_Phase_Opt Mobile Phase Optimization (pH, Buffer, Organic Modifier) Initial_Column_Screening->Mobile_Phase_Opt Gradient_Opt Gradient Profile Optimization (Slope, Time) Mobile_Phase_Opt->Gradient_Opt Physical_Params Physical Parameter Tuning (Flow Rate, Temperature) Gradient_Opt->Physical_Params System_Suitability System Suitability Testing (SST) (USP <621> Criteria) Physical_Params->System_Suitability Method_Validation Method Validation (ICH Q2(R2) Guidelines) System_Suitability->Method_Validation Prep_Scale_Up Preparative Scale-Up (Loading, Fractionation) Method_Validation->Prep_Scale_Up

Caption: HPLC Method Development Workflow.

Causality in Experimental Choices
  • Stationary Phase Selection: A standard C18 column is a common starting point for reversed-phase HPLC.[7] However, for a basic compound like this, a modern, high-purity, end-capped C18 column is crucial to minimize accessible silanols.[6] An even better choice is a column with a polar-embedded group or a charged surface, which provides alternative interaction mechanisms and shields the analyte from silanols, dramatically improving peak shape.[8][9] Phenyl-hexyl columns can also offer alternative selectivity due to pi-pi interactions with the indoline ring.[18]

  • Mobile Phase pH Control: The key to good peak shape for basic compounds is to control the ionization state of both the analyte and the stationary phase.[19] By maintaining a low mobile phase pH (e.g., 2.5-3.5) with a suitable buffer like phosphate or formate, the piperidine nitrogen is fully protonated, and, more importantly, the residual silanols on the silica surface are suppressed (protonated), which prevents the strong ionic interaction that causes tailing.[6][7]

  • Choice of Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower viscosity, leading to higher efficiency and lower backpressure.[11]

  • Detector Selection: The indoline moiety in the molecule allows for strong UV absorbance. A photodiode array (PDA) detector is highly recommended to monitor peak purity and to select the optimal wavelength for quantification (typically around 254 nm or the compound's lambda max). For impurity identification, coupling the HPLC system to a mass spectrometer (MS) is the industry standard, providing molecular weight information that is invaluable for structural elucidation.[5][20][21][22]

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol describes a validated reversed-phase HPLC (RP-HPLC) method for determining the purity of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine].

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC or UHPLC system with a binary or quaternary pump, degasser, autosampler, column thermostat, and a PDA detector.

  • Stationary Phase: A polar-embedded C18 column (e.g., Waters Atlantis dC18, Phenomenex Luna Omega Polar C18) is recommended for optimal peak shape. Dimensions: 4.6 x 150 mm, 3.5 µm particle size.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Purified water (18.2 MΩ·cm).

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

Chromatographic Conditions

Table 2: Recommended Analytical HPLC Parameters

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses silanol interactions and ensures consistent protonation of the basic analyte.[6][18] Formic acid is volatile and MS-compatible.[23]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offers good elution strength and efficiency. The acid maintains consistent pH throughout the gradient.
Gradient Program 0-1 min: 5% B; 1-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-22 min: 5% BA gradient is used to elute impurities with a wide range of polarities and to ensure the column is cleaned of any strongly retained components.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
Injection Volume 5 µLA small injection volume minimizes the risk of column overloading and peak distortion.[6]
Detection Wavelength 254 nm (or λmax); PDA scan 210-400 nm254 nm is a common wavelength for aromatic compounds. A PDA scan confirms peak identity and assesses purity across the spectrum.
Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column or system.[24]

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified according to established guidelines like USP <621>.[1][25][26][27] Inject the standard solution five times and evaluate the following parameters.

Table 3: System Suitability Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (Asymmetry) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration. A value > 1.5 indicates significant tailing.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0%Demonstrates the precision and reproducibility of the injector and detector.[28]

Protocol 2: Preparative HPLC Method for Purification

This protocol outlines the scale-up of the analytical method for purifying multi-milligram to gram quantities of the target compound.

Scale-Up Principles

Scaling up from an analytical to a preparative method involves increasing the column diameter and adjusting the flow rate to maintain the same linear velocity. The goal is to maximize throughput (sample load) while maintaining adequate resolution between the target compound and its impurities.

Equation for Flow Rate Scale-Up: Fprep = Fanalyt × (dprep / danalyt)² Where:

  • Fprep = Preparative flow rate

  • Fanalyt = Analytical flow rate (1.0 mL/min)

  • dprep = Preparative column inner diameter (e.g., 21.2 mm)

  • danalyt = Analytical column inner diameter (4.6 mm)

Preparative Chromatographic Conditions
  • HPLC System: A preparative HPLC system with a high-pressure gradient pump, a larger sample loop injector or direct injection pump, a preparative-scale column, a UV detector with a flow cell that avoids saturation, and a fraction collector.

  • Stationary Phase: A column packed with the same stationary phase as the analytical method, but with a larger diameter (e.g., 21.2 x 250 mm, 5-10 µm particle size).

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (like methanol or DMSO) and then dilute with the initial mobile phase to a high concentration (e.g., 50-100 mg/mL).[29] Ensure the final sample solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.

Table 4: Example Preparative HPLC Parameters

ParameterRecommended Setting
Column Dimensions 21.2 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Same gradient profile as analytical, but with adjusted segment times based on the new flow rate and column volume.
Flow Rate 21.4 mL/min (Calculated for a 21.2 mm ID column)
Injection Volume 1-5 mL (determined by loading studies)
Detection UV at 254 nm
Fraction Collection Triggered by UV signal threshold and/or time windows.

Troubleshooting Common Issues

Effective troubleshooting is key to maintaining method performance. The primary anticipated issue with this analyte is peak tailing.

TroubleshootingPeakTailing cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Poor Peak Shape (Tailing) Cause1 Secondary Interactions Basic analyte interacting with acidic silanols on silica surface Problem:p->Cause1 Cause2 Column Overload Injecting too much sample mass Problem:p->Cause2 Cause3 Extra-Column Effects Excessive tubing volume between injector, column, and detector Problem:p->Cause3 Sol1 Mobile Phase Modification Lower pH to 2.5-3.5 with buffer (e.g., 0.1% TFA or Formic Acid) Cause1->Sol1 Sol2 Column Technology Use a modern, end-capped column or a polar-embedded/CSH phase Cause1->Sol2 Sol3 Reduce Load Decrease injection volume or sample concentration Cause2->Sol3 Sol4 System Optimization Use smaller ID tubing and ensure connections are zero-dead-volume Cause3->Sol4

Caption: Troubleshooting Peak Tailing.

Conclusion

The HPLC methods presented in this guide provide a robust framework for the analysis and purification of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. By understanding the chemical nature of the analyte and proactively addressing the challenges associated with basic compounds, researchers can develop highly efficient, reproducible, and scalable chromatographic methods. The key to success lies in the synergistic optimization of the stationary phase chemistry and mobile phase conditions, particularly pH control, to mitigate undesirable secondary interactions. Adherence to system suitability and method validation principles ensures that the data generated is reliable and meets stringent regulatory expectations.[30][31]

References

  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Pharmacopeia.
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scale-up synthesis considerations for 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Spiro[indoline-3,4'-piperidine] Scaffold

The spiro[indoline-3,4'-piperidine] core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets.[1][2] This structural motif is integral to numerous bioactive compounds, particularly as kinase inhibitors targeting oncogenic drivers like c-Met and ALK.[3] The title compound, 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], serves as a key intermediate in the synthesis of complex pharmaceutical agents, making a robust and scalable synthetic route essential for drug development programs.[4][5]

This guide provides a comprehensive overview of the synthetic strategy, detailed laboratory protocols, and critical considerations for scaling the production of this valuable intermediate from the bench to a pilot plant or manufacturing setting.

Part 1: Synthetic Strategy and Laboratory-Scale Protocol

The most efficient synthesis of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] is a two-step process. First, the core spirocycle is constructed, followed by the sulfonylation of the piperidine nitrogen.

Step 1: Synthesis of the Spiro[indoline-3,4'-piperidine] Core

While several methods exist for constructing spiro-indolines, the Pictet-Spengler reaction offers a convergent and often high-yielding approach.[6] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with a ketone, followed by cyclization.[6][7] An alternative, well-documented route involves the reduction of a precursor spiro-oxindole.[8] For scalability, a route that avoids heavy metal reductants and offers straightforward purification is preferred.

Step 2: N-Sulfonylation of the Piperidine Moiety

The second step is the reaction of the secondary amine of the spiro[indoline-3,4'-piperidine] intermediate with methanesulfonyl chloride (MsCl) in the presence of a suitable base. This is a standard transformation for the synthesis of sulfonamides.[9][10]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: N-Sulfonylation Precursors Precursors Spiro[indoline-3,4'-piperidine] Spiro[indoline-3,4'-piperidine] Precursors->Spiro[indoline-3,4'-piperidine] Pictet-Spengler Reaction or Alternative Route Final_Product 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] Spiro[indoline-3,4'-piperidine]->Final_Product MsCl, Base

Caption: Overall two-step synthetic workflow.

Detailed Laboratory Protocol: N-Sulfonylation

This protocol describes the sulfonylation of pre-synthesized spiro[indoline-3,4'-piperidine].

Materials and Reagents:

  • Spiro[indoline-3,4'-piperidine] (1.0 eq)

  • Methanesulfonyl Chloride (MsCl) (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Heptane or Hexanes

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, add spiro[indoline-3,4'-piperidine] (1.0 eq) and the chosen solvent (e.g., DCM, 10 mL per gram of starting material).

  • Base Addition: Add the base (e.g., TEA, 1.5 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • MsCl Addition: Dissolve methanesulfonyl chloride (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the cooled reaction mixture via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Process Rationale: The reaction is exothermic. Slow, controlled addition of MsCl is crucial to prevent temperature spikes that can lead to side reactions and the formation of impurities.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or, preferably for scale-up, by crystallization. A common crystallization solvent system is isopropanol/heptane or ethyl acetate/hexanes.

Part 2: Critical Scale-Up Considerations

Translating a laboratory procedure to a larger scale introduces challenges related to heat and mass transfer, process safety, and product isolation. Careful planning is required to ensure a safe, efficient, and reproducible process.

Process Safety Management

Methanesulfonyl chloride (MsCl) is the most hazardous reagent in this synthesis. It is corrosive, a lachrymator, and reacts exothermically with water and other nucleophiles.[11][12]

Key Safety Precautions for Scale-Up:

  • Handling: Use MsCl in a well-ventilated area or a fume hood.[11] At scale, this translates to using closed-system transfer protocols. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, a face shield, and a lab coat or apron.[11][12][13]

  • Incompatibilities: Keep MsCl away from water, strong bases, and oxidizing agents.[11] Do not use brass or copper containers or stirrers.

  • Quenching Strategy: Develop a robust and validated quenching protocol for any excess MsCl. A biphasic quench with a mild base (e.g., NaHCO₃) is often preferred at scale to control the exotherm. Never add water directly to a large amount of unreacted MsCl.[12]

  • Emergency Preparedness: Ensure emergency showers and eyewash stations are readily accessible.[11][12] Have appropriate spill kits (e.g., absorbent materials) available.

Reaction Parameter Optimization

Directly scaling the lab protocol is often inefficient. The following parameters must be optimized for large-scale production.

ParameterLab-Scale GuidelineScale-Up Consideration & Rationale
Solvent Choice Dichloromethane (DCM)Toluene or 2-MeTHF. DCM is often avoided in large-scale manufacturing due to environmental and health concerns. Toluene is a good alternative, although it may require higher reaction temperatures. 2-MeTHF is a greener solvent alternative.
Base Selection Triethylamine (TEA)Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃). Inorganic bases are cheaper, easier to remove during work-up (filtration), and reduce the cost of waste treatment compared to tertiary amines. A phase-transfer catalyst may be needed if using a biphasic system.
MsCl Stoichiometry 1.1 - 1.2 equivalentsReduce to 1.05 - 1.1 equivalents. At scale, precise control over additions is better. Using a minimal excess reduces cost, impurity formation (e.g., potential reaction with the indoline nitrogen), and the burden on the quenching and purification steps.
Temperature Control 0 °C to RTMaintain <15 °C during addition. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential. The exotherm must be characterized (e.g., via reaction calorimetry) to ensure it can be safely managed.
Reaction Concentration ~0.1 MIncrease to 0.5 - 1.0 M. Higher concentrations improve reactor throughput and reduce solvent waste. However, this must be balanced against potential issues with solubility, viscosity, and heat removal.
Work-Up and Isolation

Phase separations and extractions can be problematic at scale.

  • Emulsion Formation: The presence of amine salts can lead to emulsions during aqueous work-up. A solvent swap or the addition of brine can help break emulsions.

  • Solvent Swaps: A solvent swap post-reaction (e.g., from Toluene to a crystallization solvent like Isopropanol) is a common industrial practice. This is typically achieved by distillation.

  • Product Isolation: Filtration is the standard method for isolating a solid product at scale. The choice of filter (e.g., Nutsche filter dryer) and washing procedure is critical for obtaining a pure, dry product.

Purification Strategy: Crystallization vs. Chromatography

While chromatography is a powerful tool for purification at the lab scale, it is expensive, solvent-intensive, and often impractical for multi-kilogram production.[14][15] Developing a robust crystallization process is the key to an economically viable and scalable synthesis.

Caption: Decision workflow for purification strategy.

Protocol for Crystallization Development:

  • Solvent Screening: Identify a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., isopropanol, ethyl acetate, acetone).

  • Anti-Solvent Screening: Identify a miscible solvent in which the product is poorly soluble (e.g., heptane, hexanes, water).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot primary solvent.

    • Filter the hot solution to remove any insoluble particulates.

    • Slowly cool the solution to allow for crystal formation. Seeding with a small amount of pure product can promote crystallization and control particle size.

    • Alternatively, slowly add the anti-solvent to the solution at a constant temperature until turbidity is observed, then cool.

  • Isolation and Drying: Collect the crystals by filtration, wash with a cold solvent/anti-solvent mixture, and dry under vacuum.

Impurity Profiling and Control

Understanding and controlling impurities is critical for producing material suitable for drug development.

Potential ImpurityOriginControl Strategy
Unreacted Spiro[indoline-3,4'-piperidine] Incomplete reaction.Ensure sufficient equivalents of MsCl are used. Monitor reaction to completion by HPLC. Purge during crystallization as the starting material is typically more polar.
Bis-sulfonylated Product Reaction of MsCl at both piperidine and indoline nitrogens.Use minimal excess of MsCl. Maintain low reaction temperatures. The indoline nitrogen is significantly less nucleophilic, but this can occur under harsh conditions.
Hydrolyzed MsCl (Methanesulfonic Acid) Reaction of MsCl with trace water.Use anhydrous solvents and reagents. This impurity is water-soluble and easily removed during the aqueous work-up.
Process Solvents Residual solvents from reaction or crystallization.Dry the final product thoroughly under vacuum with controlled temperature. Monitor by GC headspace analysis.

Conclusion

The synthesis of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] is a scalable process, but it requires careful attention to safety, reaction optimization, and purification strategy. By moving from amine bases to inorganic bases and replacing chromatographic purification with a robust crystallization protocol, the process can be made efficient, cost-effective, and suitable for large-scale production. A thorough understanding of critical process parameters and potential impurities is paramount to consistently delivering high-quality material for pharmaceutical development.

References

  • Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones. (n.d.). NIH Public Access. [Link]

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). HoriazonChemical. [Link]

  • Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498–7515. [Link]

  • Donohue, A. C., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters, 21(17), 6948–6952. [Link]

  • Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed, 31459845. [Link]

  • METHANESULPHONYL CHLORIDE. (n.d.). Sdfine. [Link]

  • Pictet–Spengler reaction. (2023). In Wikipedia. [Link]

  • Taylor, R. D., et al. (2011). Enantioselective Pictet–Spengler Reactions of Isatins for the Synthesis of Spiroindolones. Organic Letters, 13(22), 5944–5947. [Link]

  • Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. (n.d.). ResearchGate. [Link]

  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. (2015). Loba Chemie. [Link]

  • Wang, S.-G., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond. PubMed, 32314120. [Link]

  • 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. (n.d.). Chemical LAND21. [Link]

  • Vitale, F., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Glamkowski, E. J., & Strupczewski, J. T. (1984). U.S. Patent No. US4477667A.
  • Vitale, F., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. (n.d.). ResearchGate. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (n.d.). NIH Public Access. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Technology Networks. [Link]

  • White, C. J., & Toste, F. D. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (n.d.). NIH Public Access. [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Purification Capabilities. (n.d.). Selcia. [Link]

  • 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. (n.d.). Xi'an Sonwu Biotech Co., Ltd. [Link]

  • Bishop, M. J., et al. (1996). Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[16]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. PubMed, 8632486. [Link]

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  • Ilgar, M., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. NIH Public Access. [Link]

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Application Notes and Protocols: Fragment-Based Drug Discovery with a Spiro[indoline-3,4'-piperidine] Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] This approach hinges on a foundational principle: identifying low molecular weight fragments (typically <300 Da) that bind with low affinity to a biological target and then systematically optimizing these hits into high-affinity, drug-like leads.[1][4][5] A key determinant of success in FBDD is the quality and design of the fragment library.[2] This guide details an integrated workflow for FBDD utilizing a library built around the spiro[indoline-3,4'-piperidine] core, a privileged scaffold offering significant advantages in drug discovery. Its inherent three-dimensionality and conformational rigidity provide an excellent starting point for exploring novel chemical space and developing potent, selective therapeutics.[6][7][8] We will provide detailed protocols for library design, primary biophysical screening, hit validation, structural characterization, and hit-to-lead optimization strategies.

The Strategic Advantage of the Spiro[indoline-3,4'-piperidine] Scaffold in FBDD

The success of an FBDD campaign begins with the rational design of the fragment library. While diversity is crucial, the choice of a core scaffold can significantly influence the physicochemical properties and synthetic tractability of the resulting hits. The spiro[indoline-3,4'-piperidine] scaffold is an exemplary choice due to its unique structural features:

  • Three-Dimensionality (3D) Character: The spirocyclic fusion of the indoline and piperidine rings creates a rigid, non-planar structure with a high fraction of sp3-hybridized carbons (Fsp3). This is a highly desirable trait in modern drug discovery, as increased 3D character is often correlated with improved solubility, metabolic stability, and reduced off-target effects compared to flat, aromatic compounds.[6][8]

  • Defined Exit Vectors: The core structure presents multiple, well-defined vectors for chemical modification on both the indoline and piperidine rings. This "poised" nature is critical for the hit-to-lead optimization phase, allowing for systematic exploration of the target's binding pocket.[9]

  • Privileged Scaffold: This core is found in numerous biologically active compounds, indicating its favorable interaction with various protein targets.[7][10][11][12]

Library Design: Adherence to the 'Rule of Three'

A well-designed fragment library should maximize the exploration of chemical space while maintaining properties conducive to efficient binding and subsequent optimization.[2][3] The widely accepted "Rule of Three" (Ro3) provides essential guidelines for fragment design.[13][14]

Table 1: The "Rule of Three" (Ro3) Guidelines for Fragment Design

Parameter Guideline Rationale
Molecular Weight (MWT) < 300 Da Ensures fragments are small and simple, increasing the probability of finding a complementary fit in a target's binding pocket.[14]
cLogP ≤ 3 Maintains sufficient aqueous solubility, which is critical for biophysical assays often run at high concentrations.[14][15]
Hydrogen Bond Donors (HBD) ≤ 3 Limits polarity and desolvation penalties upon binding.[14]
Hydrogen Bond Acceptors (HBA) ≤ 3 Prevents excessive polarity and promotes favorable binding energetics.[14]

| Rotatable Bonds (NRB) | ≤ 3 | Reduces conformational entropy loss upon binding, leading to more efficient interactions.[13][14] |

The spiro[indoline-3,4'-piperidine] core itself is an excellent starting point that complies with these rules, as shown below.

Table 2: Physicochemical Properties of the Core Spiro[indoline-3,4'-piperidine] Scaffold

Property Value Ro3 Compliance
Molecular Formula C₁₂H₁₆N₂ -
Molecular Weight 188.27 g/mol [16][17] Yes (< 300)
cLogP (calculated) ~1.8[16] Yes (≤ 3)
Hydrogen Bond Donors 2 (indoline N-H, piperidine N-H) Yes (≤ 3)
Hydrogen Bond Acceptors 2 (indoline N, piperidine N) Yes (≤ 3)

| Rotatable Bonds | 0 | Yes (≤ 3) |

Synthetic Diversification Strategy

A diverse library can be generated from the core scaffold through robust and modular synthetic transformations.[18][19] Key diversification points include the nitrogen atoms of the indoline and piperidine rings, as well as the aromatic ring of the indoline moiety. Common synthetic strategies include N-acylation, N-sulfonylation, N-alkylation, and Suzuki or Buchwald-Hartwig cross-coupling reactions on a halogenated indoline precursor.[11][20]

G cluster_scaffold Spiro[indoline-3,4'-piperidine] Core Scaffold Core Scaffold R1 R1 (Indoline-N) Scaffold->R1 Acylation, Sulfonylation, Alkylation R2 R2 (Piperidine-N) Scaffold->R2 Acylation, Alkylation R3 R3 (Aromatic Ring) Scaffold->R3 Suzuki, Buchwald-Hartwig Coupling

Caption: Diversification points on the spiro[indoline-3,4'-piperidine] core.

The FBDD Workflow: From Primary Screen to Validated Hit

Detecting the weak interactions between fragments and their targets requires highly sensitive biophysical techniques.[4][9] The workflow typically involves a high-throughput primary screen to identify initial binders, followed by a lower-throughput, orthogonal method to confirm these hits and eliminate false positives.

Table 3: Comparison of Primary Biophysical Screening Techniques

Technique Throughput Protein Consumption Sensitivity Structural Info Key Advantage
Surface Plasmon Resonance (SPR) High Low-Medium High (pM to mM) No Real-time kinetics and affinity data.[21][22]
NMR Spectroscopy Medium High Medium (μM to mM) Yes (Ligand-based) Detects binding in solution, robust against artifacts.[22][23]
X-ray Crystallography Low High Low (mM) Yes (High-res) Provides direct visualization of the binding mode.[22][24]

| Thermal Shift (DSF) | High | Low | Medium-Low | No | Rapid, inexpensive primary screen.[9] |

For a primary screen of a spiro-piperidine library, Surface Plasmon Resonance (SPR) is an excellent choice due to its high sensitivity, throughput, and low protein consumption.[21][25]

FBDD_Workflow cluster_screening Primary Screening & Hit Validation cluster_characterization Structural & Lead-Gen Lib Spiro-Piperidine Fragment Library SPR Primary Screen (Surface Plasmon Resonance) Lib->SPR High Throughput Hits Initial Hit List (~5-10% Hit Rate) SPR->Hits Identify Binders NMR Orthogonal Screen (e.g., STD-NMR) Hits->NMR Eliminate False Positives Confirmed Validated Hits NMR->Confirmed Confirm Direct Binding Xray Structural Biology (X-ray Crystallography) Confirmed->Xray Determine Binding Mode Lead Hit-to-Lead Optimization Xray->Lead Structure-Guided Design Hit_to_Lead cluster_growing Fragment Growing cluster_linking Fragment Linking cluster_merging Fragment Merging start_grow end_grow start_grow->end_grow Add functionality to reach new pocket start_link end_link start_link->end_link Connect fragments with a suitable linker start_merge end_merge start_merge->end_merge Combine features of overlapping binders

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Spiro[indoline-3,4'-piperidine] Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar spiro[indoline-3,4'-piperidine] analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with purifying this important class of compounds. The inherent polarity and basicity of the spiro[indoline-3,4'-piperidine] scaffold demand carefully considered purification strategies to achieve high purity and recovery. This document provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions, grounded in established chromatographic principles.

Part 1: The Core Challenge

The spiro[indoline-3,4'-piperidine] core structure contains at least two basic nitrogen atoms—one in the indoline ring and one in the piperidine ring. This basicity, combined with the overall polarity of many analogs, creates a difficult purification profile. Key challenges include:

  • Strong Silanol Interactions: The basic nitrogens readily interact with acidic silanol groups on standard silica gel stationary phases, leading to severe peak tailing in normal-phase chromatography.[1][2][3]

  • Poor Reversed-Phase Retention: The high polarity of these molecules causes them to have a weak affinity for nonpolar reversed-phase stationary phases (like C18), often resulting in elution at or near the solvent front with little to no separation.[4][5][6]

  • Co-elution with Polar Impurities: Synthetic byproducts and starting materials are often polar as well, complicating separation.

  • Solubility Issues: Finding a suitable solvent that is compatible with the chosen chromatography mode and fully dissolves the sample can be challenging.

This guide will help you navigate these issues by selecting the appropriate technique and optimizing the conditions for your specific analog.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered during the purification of spiro[indoline-3,4'-piperidine] analogs.

Issue 1: Severe Peak Tailing in Normal-Phase Chromatography

Q: My compound is streaking badly on a silica gel column, even with a highly polar mobile phase like Dichloromethane/Methanol. How can I get sharp peaks?

A: This is the most common issue and is caused by the strong ionic interaction between the basic nitrogen centers of your molecule and the acidic silanol (-Si-OH) groups on the silica surface.[2][3] To achieve symmetrical peaks, you must disrupt this interaction.

Probable Cause: Analyte-Stationary Phase secondary interactions.

Solutions:

  • Mobile Phase Modification (Base Additive): The most straightforward solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your analyte for binding to the active silanol sites.[1][7]

    • Recommended Additives:

      • Triethylamine (TEA): Add 0.1-2% (v/v) to your mobile phase.

      • Ammonium Hydroxide (NH₄OH): Prepare a stock solution of 10% NH₄OH in methanol and add 1-10% of this stock to your dichloromethane/methanol mobile phase.[7][8]

    • Causality: The amine additive effectively "masks" the acidic silanols, presenting a more neutral surface to your analyte and allowing for elution based primarily on polarity, which results in sharper, more symmetrical peaks.

  • Stationary Phase Deactivation: Pre-treating the column can neutralize active sites before loading your compound.[9]

    • Protocol: Silica Column Deactivation

      • Dry pack your column with silica gel.

      • Prepare a solvent mixture identical to your initial elution solvent but with an added 1-2% of triethylamine.

      • Flush the column with 2-3 column volumes of this deactivating solvent.

      • Flush the column with 2-3 column volumes of your initial elution solvent (without the base) to remove excess, non-adsorbed amine.

      • Load your sample and begin the chromatography.

  • Alternative Stationary Phases: If mobile phase additives are insufficient or undesirable, consider a different polar stationary phase.

    • Alumina (Neutral or Basic): Alumina has fewer strongly acidic sites than silica and is often a better choice for purifying basic compounds.[3]

    • Amino-propylated Silica: These columns have a basic surface, which repels basic analytes via ion-exchange mechanisms, minimizing tailing.[3][10]

Issue 2: Poor or No Retention in Reversed-Phase HPLC

Q: My compound elutes in the void volume on my C18 column, even when I start with 95% water. How can I get it to retain?

A: This is a classic problem for highly polar molecules. The analyte has a higher affinity for the polar mobile phase than the nonpolar C18 stationary phase, so it travels with the solvent front.[5][6]

Probable Cause: Low hydrophobicity of the analyte.

Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for separating highly polar compounds that are unretained by reversed-phase methods.[4][5][11]

    • Mechanism: HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Water acts as the strong, eluting solvent. Your polar analyte partitions into a water-enriched layer on the surface of the stationary phase and is retained.

    • Starting HILIC Conditions:

      • Column: Bare silica or Amide-HILIC column.

      • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

      • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

      • Gradient: Start with 100% A and gradually increase the percentage of B.

    • Key Advantage: HILIC provides excellent retention for polar bases and often yields a different elution order compared to reversed-phase, offering orthogonal selectivity.[12]

  • Optimize Reversed-Phase Conditions for Polar Analytes:

    • Use a Polar-Endcapped Column: Select a reversed-phase column specifically designed for polar analytes (e.g., with embedded polar groups or polar endcapping). These are more stable in highly aqueous mobile phases and offer alternative retention mechanisms.[13][14]

    • Adjust Mobile Phase pH: Since your compound is basic, increasing the mobile phase pH will suppress its ionization, making it more neutral and hydrophobic.[10] This increases retention on a C18 column.

      • Strategy: Use a high-pH stable column (e.g., hybrid silica) with a buffer like ammonium bicarbonate at pH 10. At this pH, the basic nitrogens will be in their free-base form, increasing hydrophobicity and retention.[15]

Issue 3: Low Recovery After Purification

Q: I've identified the correct fractions by TLC/LC-MS, but after evaporating the solvent, my yield is very low. Where did my compound go?

A: Low recovery can stem from several factors, including irreversible adsorption to the stationary phase, compound instability, or physical loss during workup.

Probable Cause: Irreversible binding or degradation.

Solutions:

  • Check for Irreversible Adsorption (Silica): If you are using normal-phase silica without a base additive, your highly basic compound can bind so strongly to acidic silanols that it won't elute, especially if the silica is very active.[7]

    • Test: After your run, try flushing the column with a very strong, basic solvent system (e.g., 10% NH₄OH in Methanol). If your compound elutes, irreversible adsorption was the problem.

    • Prevention: Always use a mobile phase modifier (TEA, NH₄OH) or a deactivated/alternative stationary phase as described in Issue 1.

  • Assess Compound Stability:

    • Silica Stability Test: Dissolve a small amount of your crude material in a solvent, spot it on a TLC plate, and let it sit for an hour. Then, elute the plate. If you see a new spot or significant streaking from the baseline, your compound may be degrading on silica.[7] In this case, avoid silica gel and consider reversed-phase, HILIC, or SFC.

    • pH Stability: Some compounds are unstable at very low or high pH. If you are using mobile phases with additives like trifluoroacetic acid (TFA) or ammonium hydroxide, ensure your compound is stable under these conditions before scaling up.

  • Optimize Fraction Evaporation:

    • High Boiling Point Solvents: If using reversed-phase with a high percentage of water, evaporation can be slow and require high temperatures, which might degrade your compound.

    • Volatile Buffers: Use volatile buffers like ammonium formate or ammonium bicarbonate, which are easily removed under vacuum and are compatible with mass spectrometry.

    • SFC Advantage: Supercritical Fluid Chromatography (SFC) uses supercritical CO₂ as the main mobile phase. During fraction collection, the CO₂ vaporizes, leaving your compound in a small amount of organic co-solvent (like methanol), which is very quick to evaporate.[16]

Part 3: Purification Strategy Selection

Choosing the right chromatographic technique from the start can save significant time and resources. Use this decision tree to guide your selection process.

PurificationStrategy start Start: Crude Spiro[indoline-3,4'-piperidine] Analog rp_test Test retention on a standard C18 column (e.g., 5-95% ACN/H2O gradient) start->rp_test retained Is the compound retained? (k' > 1) rp_test->retained optimize_rp Optimize Reversed-Phase (RP) Method: - Use polar-endcapped column - Adjust pH (high pH for bases) - Consider ion-pairing agents retained->optimize_rp Yes try_hilic Switch to HILIC: - Use Silica, Amide, or Diol column - Gradient: High ACN to High H2O - Use volatile buffers (e.g., Amm. Formate) retained->try_hilic No (Elutes in void) tailing_check Does the best RP or HILIC method still show poor peak shape? optimize_rp->tailing_check try_hilic->tailing_check consider_sfc Consider Supercritical Fluid Chromatography (SFC): - Excellent for isomers & polar compounds - Fast separations & evaporation - Use co-solvents (MeOH) & additives (amines) tailing_check->consider_sfc Yes final_purification Proceed to Preparative Purification tailing_check->final_purification No consider_sfc->final_purification

Caption: Decision tree for selecting a purification strategy.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Supercritical Fluid Chromatography (SFC) for these compounds? A: Absolutely. SFC is an excellent and increasingly popular technique for purifying polar and basic compounds.[16] It often provides faster separations and significantly reduces solvent consumption compared to HPLC. For spiro[indoline-3,4'-piperidine] analogs, you will need to use a polar co-solvent (like methanol) and likely a basic additive (e.g., diethylamine) to ensure good peak shape and elution.[17]

Q2: I need to remove a very polar, water-soluble impurity. What is the best approach? A: HILIC is often the best choice for removing highly polar, water-soluble impurities.[18] In HILIC, these impurities will be strongly retained, allowing your slightly less polar product to elute earlier. This is the opposite of what happens in reversed-phase, where your product might be retained while the polar impurity rushes out in the void volume, providing no separation.

Q3: My sample is only soluble in DMSO, but I need to run preparative reversed-phase HPLC. What should I do? A: High concentrations of strong solvents like DMSO in your sample injection can cause severe peak distortion and poor separation.

  • Minimize DMSO: Dissolve your sample in the absolute minimum amount of DMSO to create a highly concentrated stock.

  • Dilute with Mobile Phase: Dilute this stock with the initial mobile phase (e.g., 95% water/5% acetonitrile) until you just start to see precipitation, then add a tiny bit more DMSO to redissolve. This minimizes the "solvent effect" of the injection.

  • Consider Dry Loading: For normal-phase or HILIC, you can use a dry loading technique. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.[19]

Q4: What buffer should I use for LC-MS applications? A: Always use volatile buffers for LC-MS to avoid contaminating the mass spectrometer source.

  • Acidic pH: 0.1% Formic Acid (FA) or 0.1% Acetic Acid.

  • Neutral/Basic pH: 10-20 mM Ammonium Formate or Ammonium Bicarbonate.

  • Avoid: Non-volatile phosphate buffers (e.g., sodium phosphate) and ion-pairing agents like TFA, which can cause significant ion suppression in the MS source.[20]

Part 5: Summary of Purification Techniques

TechniqueStationary PhaseMobile Phase PrincipleBest For...Key Considerations
Normal Phase (NP) Polar (Silica, Alumina)Non-polar to Polar solvent gradient (e.g., Hexane -> EtOAc/MeOH)Less polar analogs; separating isomers.Requires basic additive (TEA, NH₄OH) to prevent severe peak tailing.[3][7]
Reversed-Phase (RP) Non-polar (C18, C8)Polar to Non-polar solvent gradient (e.g., H₂O -> ACN)Analogs with sufficient hydrophobicity to be retained.Use high pH for basic compounds on a pH-stable column to increase retention.[10][15]
HILIC Polar (Silica, Amide, Diol)High Organic -> High Aqueous gradient (e.g., 95% ACN -> 50% ACN)Highly polar analogs that are not retained in RP.[4][5][18]Water is the strong solvent; sample should be dissolved in high organic.
SFC Various (Polar recommended)Supercritical CO₂ with polar organic co-solvent (e.g., Methanol)Preparative scale; chiral separations; fast purifications.Requires basic additive for good peak shape of basic analytes.[17][21] Fast fraction dry-down.

References

  • Buchi. (n.d.).
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  • Crawford Scientific. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Biotage.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Teledyne ISCO. (n.d.).
  • Benchchem. (n.d.).
  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Waters Corporation. (n.d.). Peak Shape Changes Over Time.
  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Agilent.
  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • LCGC Europe. (2014, August 22). Retaining Polar Compounds.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
  • Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC)
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent.
  • Biotage. (2023, February 10).
  • ChemistryViews. (2012, August 7).
  • Borde, V., et al. (n.d.).
  • LCGC Europe. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Bull, J. D., & Caron, S. (n.d.).
  • Bidlingmeyer, B. A., et al. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents.
  • Reddit. (2017, March 27). Flash column of very polar amine without access to reverse phase silica?. r/chemistry.
  • Dominguez, X. A. (n.d.). Alkaloids: Isolation and purification.
  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent.
  • PubMed. (2025, January 22).
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • USBio. (n.d.). 166588 Spiro[indoline-3,4'-piperidine] CAS: 171-75-5.
  • Neue, U. D. (n.d.). HPLC Troubleshooting Guide.
  • Santa Cruz Biotechnology. (n.d.). Spiro[indoline-3,4′-piperidine], CAS 171-75-5.
  • Chemspace. (n.d.). Spiro[indoline-3,4'-piperidine].
  • ResearchGate. (n.d.). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d.
  • ResearchGate. (2025, August 7). Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines].
  • MalariaWorld. (2025, May 12). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles.
  • Google Patents. (n.d.).
  • ACS Publications. (2023, March 15). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl.
  • bepls. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity.
  • MDPI. (2017, December 14). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes.ues as New 5-HT6 Receptor Chemotypes*.

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Technical Support Center: Synthesis of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during this multi-step synthesis. Our focus is on anticipating and resolving issues related to byproduct formation, ensuring the integrity and purity of your final compound.

I. Understanding the Synthetic Landscape

The synthesis of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] typically proceeds in two key stages: first, the construction of the spiro[indoline-3,4'-piperidine] core, and second, the N-sulfonylation of the indoline nitrogen. Each stage presents unique challenges and potential for byproduct formation.

Stage 1: Formation of the Spiro[indoline-3,4'-piperidine] Core

A common route to the spiro[indoline-3,4'-piperidine] scaffold involves a multi-component reaction with isatin as a key starting material. These reactions, while efficient, can be sensitive to reaction conditions and the purity of starting materials.

Stage 2: N-Sulfonylation

The final step involves the reaction of the spiro[indoline-3,4'-piperidine] with methanesulfonyl chloride (MsCl) in the presence of a base. While seemingly straightforward, the high reactivity of MsCl can lead to several undesirable side reactions if not properly controlled.

Below is a diagram illustrating the general synthetic workflow and key areas for troubleshooting.

Synthesis_Workflow cluster_0 Stage 1: Spirocycle Formation cluster_1 Stage 2: N-Sulfonylation cluster_2 Troubleshooting Points Isatin Isatin & Piperidine Derivative Condensation Condensation/Cyclization Isatin->Condensation Spiro_Core Spiro[indoline-3,4'-piperidine] Condensation->Spiro_Core Byproducts1 Byproducts from Stage 1: - Unreacted Isatin - Incomplete Cyclization Products Condensation->Byproducts1 Mesylation N-Mesylation (MsCl, Base) Spiro_Core->Mesylation Final_Product 1-(Methylsulfonyl)spiro [indoline-3,4'-piperidine] Mesylation->Final_Product Byproducts2 Byproducts from Stage 2: - Hydrolysis of MsCl - Dimerization/Polymerization - Over-mesylation Mesylation->Byproducts2

Caption: General workflow for the synthesis of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] highlighting key stages and potential for byproduct formation.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your synthesis, with a focus on identifying and mitigating byproduct formation.

Question 1: "My final product shows a lower than expected molecular weight in the mass spectrum and an acidic pH. What could be the cause?"

Answer: This is a classic sign of methanesulfonyl chloride (MsCl) hydrolysis. MsCl is highly reactive and sensitive to moisture.[1][2] If your reaction conditions are not strictly anhydrous, or if your solvents contain residual water, MsCl will react with water to form methanesulfonic acid (MSA) and hydrochloric acid (HCl).[1]

  • Chemical Rationale: The sulfur atom in MsCl is highly electrophilic and readily attacked by water, a nucleophile. This leads to the displacement of the chloride ion.[1]

    CH₃SO₂Cl + H₂O → CH₃SO₃H (MSA) + HCl

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use freshly distilled, anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Solvent Purity: Use solvents from a freshly opened bottle or that have been properly dried and stored over molecular sieves.

Question 2: "I see an unexpected peak in my ¹H NMR spectrum, a singlet around 2.8 ppm, and my reaction mixture is difficult to purify. What could this be?"

Answer: The singlet at approximately 2.8 ppm is characteristic of the methyl protons of methanesulfonic acid (MSA), the hydrolysis product of MsCl.[3][4] Its presence indicates that a significant portion of your reagent has been quenched by water. MSA is highly polar and can make purification by standard silica gel chromatography challenging.

  • Analytical Identification:

    • ¹H NMR (D₂O): A sharp singlet at ~2.8 ppm.

    • ¹³C NMR (D₂O): A signal around 38-40 ppm.[5][6]

    • LC-MS: MSA will be highly water-soluble and may not be retained well on a standard C18 column under typical reversed-phase conditions. It will appear in the void volume. Its mass will correspond to [M-H]⁻ at m/z 95.00.

CompoundMolecular WeightExpected ¹H NMR (δ ppm)Expected ¹³C NMR (δ ppm)
Methanesulfonic Acid (MSA)96.11 g/mol ~2.8 (s, 3H in D₂O)~39 (in D₂O)
  • Purification Strategy:

    • Aqueous Workup: Before chromatographic purification, perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate solution. This will neutralize and remove the acidic MSA and HCl into the aqueous layer. Be sure to back-extract the aqueous layer with the organic solvent to recover any product that may have partitioned.

Question 3: "My reaction yield is low, and I have a significant amount of unreacted spiro[indoline-3,4'-piperidine] starting material. I used anhydrous conditions, so what else could be the problem?"

Answer: If you are confident in your anhydrous setup, the issue may lie with the base used in the reaction or the formation of a non-reactive sulfene intermediate.

  • Chemical Rationale:

    • Base Strength: The base must be strong enough to deprotonate the indoline nitrogen, making it nucleophilic enough to attack the MsCl. If the base is too weak or used in insufficient quantity, the reaction will be slow or incomplete.

    • Sulfene Formation: In the presence of a strong, non-nucleophilic base like triethylamine, MsCl can undergo elimination to form a highly reactive intermediate called sulfene (CH₂=SO₂).[7] This sulfene can then polymerize or react with other species in the reaction mixture, consuming the MsCl and preventing it from reacting with your amine.

  • Troubleshooting Steps:

    • Choice of Base: Pyridine is often a good choice as it is a sufficiently strong base and can also act as a nucleophilic catalyst. Alternatively, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be used, but care must be taken to control the reaction temperature to minimize sulfene formation.

    • Order of Addition: Add the MsCl slowly to a solution of the spiro[indoline-3,4'-piperidine] and the base at a low temperature (e.g., 0 °C). This will ensure that the amine is present in excess to trap the MsCl as it is added, minimizing the opportunity for side reactions.

Byproduct_Identification Problem Observed Problem (e.g., Low Yield, Extra Peaks) Byproduct1 Byproduct A: Unreacted Starting Material Problem->Byproduct1 Identify Byproduct2 Byproduct B: MsCl Hydrolysis (MSA) Problem->Byproduct2 Identify Byproduct3 Byproduct C: Unreacted Isatin Problem->Byproduct3 Identify Analysis Analytical Techniques Byproduct1->Analysis Byproduct2->Analysis Byproduct3->Analysis NMR NMR Spectroscopy Analysis->NMR LCMS LC-MS Analysis->LCMS TLC TLC Analysis Analysis->TLC Solution Corrective Action NMR->Solution LCMS->Solution TLC->Solution Purification Modify Purification (e.g., Aqueous Wash) Solution->Purification Conditions Adjust Reaction Conditions (e.g., Anhydrous, Base) Solution->Conditions

Caption: A logical workflow for identifying and addressing byproduct formation during synthesis.

Question 4: "I'm seeing impurities that seem to originate from the first stage of my synthesis. What are the likely culprits when using isatin?"

Answer: When synthesizing the spiro[indoline-3,4'-piperidine] core from isatin, several byproducts can arise from incomplete reactions or side reactions of the isatin starting material.

  • Potential Byproducts from Stage 1:

    • Unreacted Isatin: If the reaction does not go to completion, you may have residual isatin in your spirocycle precursor. Isatin is typically a colored compound (orange to red) and can be identified by its characteristic spectroscopic signature.

    • Incompletely Cyclized Intermediates: Multi-component reactions proceed through several steps. If the final ring-closing step is not efficient, you may isolate stable intermediates. The exact structure will depend on the specific reaction sequence.

    • Side Reactions of Isatin: Isatin is a versatile starting material and can undergo various reactions depending on the conditions. For example, under strongly basic conditions, it can undergo ring-opening.

  • Troubleshooting and Purification:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of isatin and the formation of the spirocycle.

    • Purification of the Intermediate: It is crucial to purify the spiro[indoline-3,4'-piperidine] intermediate thoroughly before proceeding to the N-sulfonylation step. Column chromatography is often effective.

    • Characterization: Fully characterize the spirocycle intermediate by NMR and MS to confirm its structure and purity before moving on to the next step.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for methanesulfonyl chloride? A1: Methanesulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from moisture.[1]

Q2: Can I use triethylamine as a base for the N-sulfonylation reaction? A2: While triethylamine is a common base, it can promote the formation of sulfene, which can lead to lower yields of the desired product.[7] If you use triethylamine, it is recommended to add the MsCl slowly at a low temperature to the solution of the amine and base. Pyridine is often a safer choice for this reaction.

Q3: What type of chromatography is best for purifying the final product? A3: Silica gel column chromatography is typically effective for the purification of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The exact solvent system will need to be optimized based on TLC analysis.

Q4: How can I confirm the structure of my final product? A4: A combination of analytical techniques should be used for full characterization:

  • ¹H and ¹³C NMR: To confirm the overall structure and the presence of the methylsulfonyl group.

  • LC-MS: To confirm the molecular weight of the product.

  • FTIR: To identify the characteristic sulfonyl group stretches (typically around 1350 cm⁻¹ and 1160 cm⁻¹).

IV. Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation

  • Dissolve the spiro[indoline-3,4'-piperidine] (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Add pyridine (1.5 to 2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 to 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with a 1M HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Analytical Identification by LC-MS

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B and gradually increase to elute the product.

  • Detection: Use both UV detection (e.g., at 254 nm) and mass spectrometry (in positive ion mode) to identify the product and any byproducts by their molecular weights.

V. References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Combs, M. T., Ashraf-Khorasani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 176-180.

  • SpectraBase. (n.d.). Methanesulfonic acid (anhydrous) - 13C NMR Spectrum. Retrieved from [Link]

  • Samanidou, V. F., & Evaggelopoulou, E. N. (2008). Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. Separation & Purification Reviews, 37(4), 385-455.

  • Kim, J., et al. (2018). Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 159, 338-347.

  • PubChem. (n.d.). Methanesulfonic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanesulfonic acid-D1 - 1H NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanesulfonic acid (anhydrous) - 13C NMR Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. Retrieved from [Link]

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Technical Support Center: Enhancing the Aqueous Solubility of Spiroindoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding strategies to enhance the aqueous solubility of spiroindoline compounds. Poor aqueous solubility is a significant hurdle in the development of many promising therapeutic agents, leading to challenges in formulation and potentially poor bioavailability.[1][2][3] This resource is designed to provide you with the technical insights and practical protocols needed to overcome these challenges.

Part 1: Understanding the Challenge & Initial Assessment

Q1: Why do many spiroindoline compounds exhibit poor water solubility?

Spiroindoline derivatives often possess complex, rigid, and bulky polycyclic structures. These structures typically feature a high degree of lipophilicity (hydrophobicity) due to the presence of multiple aromatic rings and a lack of flexible polar groups capable of forming hydrogen bonds with water.[4] This inherent lipophilicity and strong intermolecular interactions within the crystal lattice make it energetically unfavorable for these compounds to dissolve in aqueous media.[1]

Q2: I have a new spiroindoline lead compound. What is the first step to assess its solubility?

The initial step is to determine the compound's baseline aqueous solubility. This can be achieved through either kinetic or thermodynamic solubility assays.[5]

  • Kinetic Solubility: This is a high-throughput method often used in early-stage drug discovery. It involves dissolving the compound in an organic solvent like DMSO and then serially diluting it into an aqueous buffer. The point at which precipitation occurs is determined, often by methods like laser nephelometry.[1][5]

  • Thermodynamic Solubility: This method provides the equilibrium solubility and is crucial for lead optimization and formulation development. It involves adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours) with agitation.[5][6] The concentration of the dissolved compound in the supernatant is then quantified, typically by UV-Vis spectroscopy or LC-MS.[1]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the spiroindoline compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.[6]

  • Equilibration: Agitate the suspension at a constant temperature for 24-48 hours to ensure equilibrium is reached.[7]

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid sorption of the compound onto the filter material.[6]

  • Quantification: Analyze the concentration of the spiroindoline compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).[1]

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Part 2: Troubleshooting & Enhancement Strategies

Once you have established the baseline solubility of your spiroindoline compound, you can explore various strategies to enhance it. The choice of strategy will depend on the physicochemical properties of your compound and the desired formulation.[3]

Diagram: Decision-Making Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Chemical Modification Strategies cluster_3 Formulation-Based Strategies cluster_4 Evaluation Start Spiroindoline Compound with Poor Aqueous Solubility AssessSol Determine Baseline Thermodynamic Solubility Start->AssessSol Decision1 Is Chemical Modification Feasible? AssessSol->Decision1 Decision2 Is Formulation Approach Preferred? Decision1->Decision2 No Salt Salt Formation Decision1->Salt Yes SolidDisp Solid Dispersion Decision2->SolidDisp Yes Prodrug Prodrug Synthesis Evaluate Evaluate Solubility Enhancement & Stability Prodrug->Evaluate Cyclodextrin Cyclodextrin Complexation Nano Nanotechnology Nano->Evaluate

Caption: Decision workflow for selecting a suitable solubility enhancement strategy.

FAQ 1: Chemical Modification Approaches

Q: My spiroindoline compound has ionizable functional groups. Can I use salt formation to improve its solubility?

A: Yes, salt formation is a highly effective and common strategy for increasing the solubility and dissolution rate of ionizable drugs.[8][9] For a spiroindoline compound with a basic nitrogen, you can form a salt with a pharmaceutically acceptable acid. Conversely, if it possesses an acidic proton, a salt can be formed with a suitable base.[10] The success of this approach depends on the pKa of your compound and the pH of the dissolution medium.[9]

  • Troubleshooting:

    • Salt disproportionation: The salt may convert back to the less soluble free base or acid form in certain pH environments. It is crucial to determine the pH-solubility profile of the salt.[9]

    • Hygroscopicity: Some salt forms can be hygroscopic, which may affect stability and handling.

    • Polymorphism: Different salt forms can exist as various polymorphs, each with its own solubility and stability characteristics.

Q: What if my spiroindoline compound lacks ionizable groups or salt formation is not successful?

A: In such cases, the prodrug approach is a viable alternative.[11][12] This involves chemically modifying the parent drug to attach a polar, water-soluble promoiety. This promoiety is designed to be cleaved in vivo, releasing the active parent drug.[12]

  • Common Promoieties for Enhancing Solubility:

    • Phosphate esters: Highly effective for introducing a readily ionizable group.[2]

    • Amino acid esters: Can improve solubility and may also target specific transporters.

    • Polyethylene glycol (PEG) derivatives: Can significantly enhance aqueous solubility.

  • Causality: The attached promoiety disrupts the crystal lattice of the parent compound and introduces hydrophilic functional groups, thereby increasing its affinity for water.[11]

FAQ 2: Formulation-Based Strategies

Q: I want to avoid chemical modification of my lead compound. What are the most effective formulation strategies?

A: Several formulation-based approaches can significantly enhance the solubility of spiroindoline compounds without altering their chemical structure.[13]

1. Solid Dispersions

This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[14] This can be achieved through methods like solvent evaporation, spray drying, or hot-melt extrusion.[15][16] The resulting amorphous solid dispersion can lead to a significant increase in the aqueous solubility and dissolution rate of the drug.[17]

  • Why it works: By converting the crystalline drug to a higher-energy amorphous state and ensuring its molecular dispersion within a hydrophilic carrier, the energy barrier for dissolution is lowered.[18] The polymer also helps to prevent recrystallization of the drug in the aqueous environment.

  • Troubleshooting:

    • Physical instability: The amorphous drug may recrystallize over time, leading to a loss of the solubility advantage. Proper polymer selection and drug-to-polymer ratio are critical for stability.

    • Manufacturing challenges: Techniques like spray drying and hot-melt extrusion require specialized equipment and process optimization.[17]

Table 1: Common Polymers for Solid Dispersions

PolymerAbbreviationKey Properties
PolyvinylpyrrolidonePVPGood solubilizer, suitable for solvent-based methods.
Hydroxypropyl MethylcelluloseHPMCCan inhibit drug crystallization, suitable for various methods.[16]
Soluplus®Graft copolymer with amphiphilic properties, acts as a solubilizer.[19]
Eudragit®pH-dependent solubility, useful for targeted release.

2. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[20][21] They can encapsulate hydrophobic drug molecules, like spiroindolines, within their cavity, forming an inclusion complex.[22] This complex has a hydrophilic exterior, which significantly improves the apparent aqueous solubility of the drug.[20][23]

  • Mechanism: The hydrophobic spiroindoline molecule is shielded from the aqueous environment by the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water.[20] Studies have shown that β-cyclodextrins can increase the water solubility of spiro[cyclopropane-1,3'-oxindoles] by up to fourfold.[20]

  • Troubleshooting:

    • Stoichiometry and Binding Affinity: The efficiency of solubilization depends on the stoichiometry of the complex (often 1:1) and the binding constant.[21]

    • Competition: Other formulation excipients may compete with the drug for the cyclodextrin cavity.[21]

    • Toxicity: The parenteral use of some cyclodextrins may be limited by potential nephrotoxicity. Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) offer improved solubility and safety profiles.[21]

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_0 Components cluster_1 Process cluster_2 Result Spiro Spiroindoline (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) Complex Soluble Inclusion Complex CD->Complex

Caption: Encapsulation of a spiroindoline compound within a cyclodextrin.

3. Nanotechnology-Based Approaches

Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to an enhanced dissolution rate according to the Noyes-Whitney equation.[24][25] Nanotechnology-based drug delivery systems, such as nanoparticles, nanoemulsions, and liposomes, can also improve the solubility and bioavailability of poorly soluble compounds.[26][27][28]

  • Key Advantages:

    • Improved Dissolution Velocity: The increased surface area-to-volume ratio accelerates dissolution.[29]

    • Enhanced Bioavailability: Nanocarriers can protect the drug from degradation and facilitate its transport across biological membranes.[30]

    • Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to direct the drug to specific sites of action.[28]

  • Troubleshooting:

    • Physical Stability: Nanoparticles can be prone to aggregation, which can negate the benefits of the small particle size.

    • Scale-up and Manufacturing: Reproducible large-scale production of nanomedicines can be challenging.

    • Safety and Biocompatibility: The long-term safety and potential toxicity of nanomaterials need to be carefully evaluated.[29]

Part 3: pH Adjustment

Q: How does pH influence the solubility of ionizable spiroindoline compounds?

A: The solubility of ionizable compounds is highly dependent on the pH of the solution.[31][32]

  • For a weakly basic spiroindoline: As the pH of the solution decreases (becomes more acidic), the basic functional group becomes protonated and positively charged. This ionized form is generally much more soluble in water than the neutral form.[33][34]

  • For a weakly acidic spiroindoline: As the pH of the solution increases (becomes more basic), the acidic functional group deprotonates to form a negatively charged conjugate base, which is typically more water-soluble.[7]

Therefore, by adjusting the pH of the formulation to a range where the spiroindoline compound is predominantly in its ionized form, its aqueous solubility can be significantly increased.[35]

  • Practical Consideration: The choice of pH must be compatible with the intended route of administration and the stability of the compound.

References

  • Biktimirova, A. A., et al. (2022). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. Available at: [Link]

  • Unknown. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

  • Unknown. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Unknown. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

  • Dalvi, P. B., et al. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. SND College of Pharmacy. Available at: [Link]

  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available at: [Link]

  • Unknown. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy. Available at: [Link]

  • Unknown. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]

  • Unknown. (2018). Different Methods Used In Solid Dispersion. IOSR Journal of Pharmacy. Available at: [Link]

  • Sipos, A., et al. (2023). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. MDPI. Available at: [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Unknown. (2014). Role of Prodrugs in Solubility Enhancement of Drugs. Semantic Scholar. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PubMed Central. Available at: [Link]

  • Unknown. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]

  • de Oliveira, R. S., et al. (2019). Is prodrug design an approach to increase water solubility? PubMed. Available at: [Link]

  • Savjani, K. T., et al. (2011). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed. Available at: [Link]

  • S, S., & R, D. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

  • Unknown. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available at: [Link]

  • Unknown. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Singh, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Unknown. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. Available at: [Link]

  • W, W. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]

  • Al-Ghaban, A. A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central. Available at: [Link]

  • Unknown. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • De, J., et al. (2007). Nanotechnology-based drug delivery systems. springermedicine.com. Available at: [Link]

  • Biktimirova, A. A., et al. (2025). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. ResearchGate. Available at: [Link]

  • Patel, M. S. N., et al. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Available at: [Link]

  • Unknown. (2015). NANOBIOTECHNOLOGY IN DRUG DELIVERY: EXPLORING INNOVATIONS AND APPLICATIONS. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Rosy, A. (n.d.). Applications of Nanomedicine: Revolutionizing Drug Delivery in Pharmacology. Longdom Publishing. Available at: [Link]

  • Babu, S. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Aragen Life Sciences. Available at: [Link]

  • Patel, M. S. N., et al. (2019). Chemical Modification: A unique solutions to Solubility problem. SciSpace. Available at: [Link]

  • Unknown. (n.d.). Exp.
  • Singh, A. P., et al. (2022). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. MDPI. Available at: [Link]

  • Ali, I., et al. (2023). Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections. PubMed Central. Available at: [Link]

  • Unknown. (2019). SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). How Does pH Affect Solubility? YouTube. Available at: [Link]

  • Unknown. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

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overcoming steric hindrance in functionalizing spiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Navigating Steric Challenges in Drug Discovery & Synthesis

Welcome to the technical support center for the functionalization of the spiro[indoline-3,4'-piperidine] scaffold. As a Senior Application Scientist, I understand the unique challenges this privileged core presents. Its rigid, three-dimensional structure, which makes it so valuable in medicinal chemistry, is also the source of significant steric hindrance that can impede reactivity at the piperidine nitrogen.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to help you overcome these hurdles. We will explore the "why" behind common failures and provide field-proven protocols to ensure your success.

Part 1: General Troubleshooting & Regioselectivity
FAQ 1.1: My reaction to functionalize the piperidine nitrogen is failing or giving low yields. Why is this scaffold so difficult to work with?

Answer: The primary challenge is severe steric hindrance around the piperidine nitrogen (N-1'). The core of the issue is the quaternary spirocyclic carbon (C-3 of the indoline). This atom locks the piperidine ring in a specific conformation, and the adjacent indoline ring acts as a bulky shield, sterically encumbering the approach of reagents to the N-1' position.

This "A-strain" or allylic strain significantly raises the activation energy for many standard transformations. The problem is often compounded if the incoming electrophile or the catalyst system is also bulky.

Caption: Steric clash between the indoline moiety and an approaching reagent.

FAQ 1.2: I am seeing side products from a reaction at the indoline nitrogen (N-1). How can I improve regioselectivity for the piperidine nitrogen?

Answer: While the piperidine nitrogen is generally more nucleophilic than the aniline-like indoline nitrogen, this can be reversed under certain conditions. The indoline nitrogen's lone pair is delocalized into the benzene ring, making it less basic but also less sterically hindered.

To favor functionalization at N-1' (piperidine):

  • Utilize N-Protection on the Indoline: The most straightforward strategy is to protect the indoline nitrogen, typically as a carbamate (Boc, Cbz) or with a removable acyl group. This completely blocks its reactivity.

  • Kinetic vs. Thermodynamic Control: In cases without protection, reaction conditions can be tuned. Reactions at lower temperatures often favor the more nucleophilic piperidine nitrogen (kinetic product).

  • Choice of Base: For reactions requiring a base (like N-arylation), using a strong, bulky base such as sodium tert-butoxide (NaOt-Bu) can selectively deprotonate the more accessible N-H proton if there's a significant difference in pKa, but its primary role is often in the catalytic cycle. The key is often the catalyst's ability to engage with the hindered site.

Part 2: Troubleshooting N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is notoriously sensitive to steric hindrance. The rate-limiting step for hindered secondary amines is often the final reductive elimination from the palladium center.

FAQ 2.1: My Buchwald-Hartwig reaction with an aryl halide is giving trace product and returning starting material. What is the first thing I should change?

Answer: The first and most critical parameter to adjust is the phosphine ligand . Standard ligands like PPh₃ or even first-generation biaryl phosphine ligands often fail with this scaffold. You require a ligand that is both bulky and electron-rich to promote the difficult reductive elimination step.

Troubleshooting Workflow: Failed N-Arylation

start Reaction Failed (Low Yield / No Product) ligand Change Ligand (Bulky Biarylphosphine) start->ligand First Step catalyst Change Pd Pre-catalyst (e.g., G3 Palladacycle) ligand->catalyst If still poor success Reaction Successful ligand->success temp Increase Temperature (Consider Microwave) catalyst->temp If still poor catalyst->success base Check Base Equivalence (Typically 2-3 equiv.) temp->base Final Check temp->success base->success

Caption: Decision workflow for troubleshooting a failed Buchwald-Hartwig reaction.

Recommended Catalyst Systems for Hindered N-Arylation

For challenging substrates like spiro[indoline-3,4'-piperidine], a combination of a modern palladium pre-catalyst and a bulky biarylphosphine ligand is essential. These systems are designed to form the active monoligated Pd(0) species efficiently and accelerate the catalytic cycle.[3][4]

Catalyst/Ligand SystemKey AdvantagesTypical ConditionsReference
Pd₂(dba)₃ + RuPhos Excellent for hindered secondary amines. RuPhos is bulky and electron-rich, promoting reductive elimination.1-2 mol% Pd, 2-4 mol% Ligand, NaOt-Bu, Dioxane, 100-110 °C[5]
RuPhos Pd G3 Air-stable palladacycle pre-catalyst. Provides a reliable 1:1 Pd:Ligand ratio for generating the active catalyst.2 mol% Catalyst, NaOt-Bu (3.5 equiv), Dioxane, Reflux[3][6]
Pd₂(dba)₃ + XPhos Another highly effective bulky ligand, often used in microwave-assisted protocols for speed.5 mol% Pd, 7 mol% Ligand, NaOt-Bu, Toluene, 130-150 °C (Microwave)[7]
Protocol 2.1: Microwave-Assisted Buchwald-Hartwig N-Arylation

Microwave irradiation is a highly effective technique for overcoming the high activation energy of these reactions, dramatically shortening reaction times from hours to minutes and often improving yields.[7][8]

Objective: To couple spiro[indoline-3,4'-piperidine] with a sterically demanding aryl bromide.

Materials:

  • Spiro[indoline-3,4'-piperidine] (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd₂(dba)₃ (5 mol %)

  • XPhos (7 mol %)

  • Sodium tert-butoxide (NaOt-Bu) (2.2 equiv)

  • Anhydrous Toluene

  • Microwave vial with stir bar

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add the spiro-amine, aryl bromide, Pd₂(dba)₃, XPhos, and NaOt-Bu to the microwave vial.

  • Add anhydrous toluene (approx. 20 mL per 1.0 g of aryl bromide).

  • Seal the vial tightly with the appropriate cap.

  • Place the vial in the microwave reactor.

  • Irradiate at 130-150 °C for 10-30 minutes with a power setting of 200-300 W.[7] Monitor reaction progress by TLC or LC-MS if possible.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic phase with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 3: Troubleshooting N-Acylation & N-Alkylation
FAQ 3.1: My N-acylation with a bulky acid chloride is incomplete. How can I drive it to completion?

Answer: Standard Schotten-Baumann conditions may be insufficient. The combination of a hindered nucleophile (your spiro-piperidine) and a hindered electrophile (a bulky acid chloride) is particularly challenging.

Recommended Strategies:

  • Activate the Carboxylic Acid: If starting from a carboxylic acid, use a more potent coupling reagent. HATU or COMU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), are excellent choices for forming activated esters that react more readily.

  • Use a More Reactive Acylating Agent: Instead of an acid chloride, consider using the corresponding acid anhydride if available.

  • Catalytic Approach: For a milder approach, consider direct amidation catalyzed by ceric ammonium nitrate (CAN) under solvent-free microwave conditions. This green chemistry method can be highly effective for forming amide bonds directly from acids and amines.[9]

  • Increase Temperature: As with N-arylation, increasing the reaction temperature (refluxing in a higher-boiling solvent like toluene or using microwave heating) can provide the necessary energy to overcome the steric barrier.

FAQ 3.2: I am attempting an N-alkylation with a bulky alkyl halide, but the reaction is extremely slow.

Answer: Direct Sₙ2 alkylation at such a hindered center will be slow. The transition state is highly crowded.

Recommended Strategies:

  • Switch to Reductive Amination: If your desired substituent can be derived from an aldehyde or ketone, reductive amination is a far superior strategy. The initial formation of the iminium ion is less sterically demanding, and subsequent reduction with a hydride reagent (e.g., NaBH(OAc)₃ or NaBH₃CN) is typically efficient.

  • Use a More Reactive Alkylating Agent: Switch from an alkyl bromide or chloride to an alkyl iodide or, even better, an alkyl triflate. Triflate is an outstanding leaving group and will significantly accelerate the rate of substitution.

  • Phase-Transfer Catalysis: For some systems, using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with a strong inorganic base (e.g., K₂CO₃ or Cs₂CO₃) in a biphasic system can enhance reactivity.

References
  • Z. Hassan, N. F. M. F. Lee, M. R. M. Asraf, M. A. M. Rosli, Y. Yusoff, M. K. M. Ali, M. R. K. M. Hatta, "Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds," ACS Omega, 2024.

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.

  • S. L. Galdino, I. R. Pitta, C. L. Luu-Duc, "A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines," The Journal of Organic Chemistry, 2010.

  • V. O. Iaroshenko, et al., "An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives," Beilstein Journal of Organic Chemistry, 2023.

  • A. Sharma, D. Sharma, P. Kumari, V. Kumar, "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds," RSC Advances, 2023.

  • X. Yan, et al., "Selective construction of spiro[indoline-3,5′-pyrrolo[3,4- b ]azepines] and spiro[indoline-3,3′-pyrroles] via a [4 + 3]/[3 + 2] cycloaddition reaction of α,β-unsaturated aldimines and MBH adducts of isatins," ResearchGate, 2020.

  • "Recent advances in spirocyclization of indole derivatives," ResearchGate, 2023.

  • S. Singh, et al., "Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity," Molecules, 2023.

  • A. M. C. B. S. Malaquias, et al., "Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions," Tetrahedron Letters, 2019.

  • T. M. G. de Souza, et al., "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids," Molecules, 2020.

  • H. R. Shaterian, M. Mohammadnia, "Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]," ResearchGate, 2017.

  • C. Fleurisson, et al., "Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]," ResearchGate, 2023.

  • Y. L. Wang, et al., "Efficient synthesis of functionalized spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] via one-pot three-component reaction," Molecular Diversity, 2014.

  • A. A. Aly, et al., "Facile access to regio- and stereoselective synthesis of highly functionalized spiro[indoline-3,2′-pyrrolidines] incorporating a pyrene moiety: experimental, photophysical and theoretical approach," RSC Advances, 2021.

  • C. Fleurisson, et al., "Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]," ChemRxiv, 2022.

  • C. Fleurisson, et al., "Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]," Organic & Biomolecular Chemistry, 2023.

  • M. Yan, et al., "Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates," Beilstein Journal of Organic Chemistry, 2019.

  • A. Ali, et al., "Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential," Molecules, 2022.

  • P. S. K. Kar, et al., "Reactivity and regioselectivity in the synthesis of spiroindoles via indole o-quinodimethanes. An experimental and computational study," ResearchGate, 2006.

  • M. Letoš, V. Kuneš, "Recent Progress Concerning the N-Arylation of Indoles," Molecules, 2022.

  • J. C. T. Carlson, et al., "Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles," ACS Infectious Diseases, 2022.

  • H. Ding, et al., "Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors," ACS Medicinal Chemistry Letters, 2013.

  • J. S. Xie, et al., "A convenient synthesis of 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives," Semantic Scholar, 2004. [URL: https://www.semanticscholar.org/paper/A-convenient-synthesis-of-1%E2%80%B2-H-spiro-(indoline-3%2C4%E2%80%B2-Xie-Ma/e2c07090333230c1737e89133c94f0685955a5b5]([Link]

  • M. Ankersen, et al., "Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics," Journal of Medicinal Chemistry, 2005.

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Technical Support Center: Computational Prediction of Reaction Outcomes in Spiroindoline Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the computational prediction of reaction outcomes in spiroindoline chemistry. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to navigate the complexities of spiroindoline synthesis. The spiroindoline scaffold is a privileged structure in medicinal chemistry, and predicting the outcomes of its formation is crucial for efficient drug discovery. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during these in silico experiments.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions about the application of computational chemistry to spiroindoline reactions.

Q1: Why is predicting reaction outcomes for spiroindoline synthesis computationally challenging?

A: The primary challenges in predicting spiroindoline reaction outcomes stem from the intricate stereochemistry and potential for multiple reactive sites. The formation of the spirocyclic center often involves the creation of at least one quaternary carbon, leading to a high degree of steric hindrance that must be accurately modeled. Furthermore, the reactants frequently possess multiple nucleophilic and electrophilic centers, giving rise to potential regioselectivity and chemoselectivity issues that computational models must be able to differentiate.

Q2: What are the main computational methods used to predict spiroindoline reaction outcomes?

A: The two primary computational approaches are quantum mechanics (QM) and machine learning (ML).

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to model the reaction at the electronic level.[1][2][3] This allows for the detailed exploration of reaction mechanisms, transition states, and the calculation of activation energies to determine the most likely reaction pathway and products.[1][2] DFT is particularly useful for understanding the origins of stereoselectivity and regioselectivity.[4]

  • Machine Learning (ML): ML models, including neural networks and random forests, are trained on large datasets of known reactions to predict the outcome of new reactions.[5][6][7] These models can learn complex patterns in reaction data and are often faster than QM methods for large-scale screening.[6][8] However, their predictive power is highly dependent on the quality and diversity of the training data.[6][9]

Q3: How can I choose between QM and ML approaches for my project?

A: The choice depends on your specific goals:

  • For deep mechanistic understanding of a specific reaction: Use QM methods like DFT. This is ideal when you need to understand why a certain product is formed or to investigate the role of a catalyst.[2]

  • For high-throughput screening of many potential reactions: ML models are more suitable due to their speed.[6] This is beneficial in the early stages of drug discovery for lead identification.

  • For a balance of speed and accuracy: A hybrid approach can be effective. ML can be used for initial screening, and promising candidates can then be further investigated with QM.

Q4: How reliable are computational predictions of reaction yields?

A: Predicting exact reaction yields with high accuracy remains a significant challenge in computational chemistry.[9][10] While models can often successfully predict the major product, quantitative yield prediction is complicated by numerous factors that are difficult to model, such as solvent effects, impurities, and precise experimental conditions.[9] Current models are more reliable for predicting whether a reaction is likely to have a high or low yield rather than a precise percentage.[10] It's crucial to view computational yield predictions as a guide for experimental design rather than a definitive outcome.[11]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your computational experiments.

Problem 1: Inaccurate Prediction of Regioselectivity in a [3+2] Cycloaddition

Symptom: Your DFT calculations predict the formation of a regioisomer that is not observed experimentally, or the predicted major isomer is the minor product.

Cause: This issue often arises from an incomplete exploration of the potential energy surface or an inadequate level of theory. The relative energies of different transition states leading to various regioisomers can be very close, and a lower-level computational method may not be sufficient to distinguish between them.

Troubleshooting Workflow:

G A Start: Poor Generalization of ML Model B Is the training data representative of the prediction task? A->B C Augment the training data with more diverse spiroindoline scaffolds. B->C No F Is the model architecture too complex? B->F Yes D Use data augmentation techniques (e.g., reaction SMILES enumeration). C->D E Re-train the model with the augmented dataset. D->E I Re-evaluate model performance on a hold-out validation set. E->I G Simplify the model (e.g., reduce the number of layers or neurons). F->G Yes F->I No H Implement regularization techniques (e.g., dropout or L2 regularization). G->H H->E J End: Improved model generalization. I->J

Caption: Workflow for improving ML model generalization.

Detailed Steps:

  • Analyze Training Data Diversity: The chemical space of your training data should be as broad as possible. If your model was trained primarily on spiroindolines derived from a limited set of precursors, it will likely fail when presented with novel structures.

  • Data Augmentation:

    • Add More Data: The most effective solution is to expand your training set with more experimentally validated reactions covering a wider range of spiroindoline scaffolds.

    • Computational Data Generation: If experimental data is scarce, you can use QM methods to generate a synthetic dataset of reaction outcomes for a diverse set of reactants. This "synthetic" data can then be used to train your ML model.

  • Model Regularization:

    • Simplify the Model: A model with too many parameters can easily memorize the training data. Reducing the complexity of your neural network can improve generalization.

    • Dropout: This technique randomly "drops out" a fraction of neurons during training, preventing the model from becoming too reliant on any single feature.

  • Cross-Validation Strategy: Ensure you are using a robust cross-validation strategy, such as k-fold cross-validation, to get a more accurate estimate of your model's performance on unseen data. A simple train-test split can sometimes be misleading. [7]

Problem 3: Discrepancy Between Predicted and Experimental Stereoselectivity

Symptom: Your computational model predicts a different major stereoisomer (diastereomer or enantiomer) than what is observed in the lab.

Cause: Stereoselectivity is governed by subtle differences in the energies of diastereomeric transition states. These energy differences can be very small, often less than 1-2 kcal/mol, and require high-accuracy computational methods to resolve.

Quantitative Data Summary:

Level of TheoryTypical Error in ΔG‡ (kcal/mol)Suitability for Stereoselectivity
Semi-empirical (e.g., PM7)3-5Not recommended
DFT (e.g., B3LYP/6-31G*)1-3Often sufficient, but may fail for subtle cases
High-level DFT (e.g., M06-2X/def2-TZVP)0.5-1.5Recommended for reliable predictions
Coupled Cluster (e.g., CCSD(T))< 0.5"Gold standard," but computationally expensive

Troubleshooting Protocol:

  • Confirm Global Minima: Perform a thorough conformational search for all reactants and transition states to ensure you have located the true global minimum energy structures. Stereoselectivity is highly sensitive to the 3D arrangement of atoms.

  • Employ a High-Level DFT Method: As shown in the table above, a more accurate DFT functional and a larger basis set are often necessary to capture the subtle energetic differences that dictate stereoselectivity.

  • Include Dispersion Corrections: Stereoselectivity is often influenced by non-covalent interactions, such as van der Waals forces. Ensure that your DFT functional includes a dispersion correction (e.g., "-D3").

  • Consider Explicit Solvent Molecules: If the reaction involves a protic solvent or a catalyst that can form hydrogen bonds, an implicit solvent model may be insufficient. Including a few explicit solvent molecules in your calculation can sometimes be crucial for accurately modeling the transition state.

  • Dynamic Effects: In some cases, static DFT calculations may not be enough. Molecular dynamics simulations can provide insight into the dynamic behavior of the system and may be necessary to fully understand the origins of stereoselectivity.

By systematically addressing these common issues, researchers can enhance the accuracy and reliability of their computational predictions in spiroindoline chemistry, ultimately accelerating the drug discovery and development process.

References

  • Ahneman, D. T., et al. (2018). Predicting Reaction Performance in C–N Cross-Coupling Using Machine Learning. Science. [Link]

  • Coley, C. W., et al. (2017). Prediction of Organic Reaction Outcomes Using Machine Learning. ACS Central Science. [Link]

  • Domingo, L. R. (2016). Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry. Molecules. [Link]

  • Gao, H., et al. (2018). Using Machine Learning to Predict Suitable Conditions for Organic Reactions. ACS Central Science. [Link]

  • Schwaller, P., et al. (2019). Molecular Transformer: A Model for Uncertainty-Calibrated Chemical Reaction Prediction. ACS Central Science. [Link]

  • Segler, M. H. S., & Waller, M. P. (2017). Neural-Symbolic Machine Learning for Retrosynthesis and Reaction Prediction. Chemistry – A European Journal. [Link]

  • Struble, T. J., et al. (2020). A graph-based deep learning approach for the prediction of chemical reactivity. Reaction Chemistry & Engineering. [Link]

  • Sun, J., & Ling, D. (2009). A Computational Model for Seller's Reputation in C2C Online Transaction. 2009 International Conference on E-Business and Information System Security. [Link]

  • Touvron, H., et al. (2023). LLaMA: Open and Efficient Foundation Language Models. arXiv preprint arXiv:2302.13971. [Link]

  • Wołos, A., et al. (2020). A computational approach to the synthesis of complex organic molecules. Nature. [Link]

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Validation & Comparative

A Comparative Guide to the Bioactivity of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Spiro[indoline-3,4'-piperidine] Scaffold

The spiro[indoline-3,4'-piperidine] core is a privileged scaffold in medicinal chemistry, recognized for its three-dimensional structure that allows for precise orientation of substituents to interact with biological targets.[1] This unique architecture has led to the development of a diverse range of bioactive compounds. At the heart of our investigation is 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], a key synthetic intermediate and a molecule of significant interest in its own right.[2] This guide provides a comparative analysis of the bioactivity of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] and its analogs, offering insights into their therapeutic potential across different biological domains, supported by experimental data and detailed protocols.

Our exploration will delve into three primary areas of bioactivity associated with this scaffold:

  • Antiproliferative Activity: Targeting key signaling pathways in cancer.

  • Kinase Inhibition: Specifically focusing on c-Met and ALK, crucial oncogenic drivers.

  • Neuromodulatory Effects: Examining the interaction with the Nociceptin/Orphanin FQ (NOP) receptor.

  • Growth Hormone Secretagogue Potential: Investigating its role as a ghrelin mimetic.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource to understand the structure-activity relationships (SAR) and functional implications of modifications to the spiro[indoline-3,4'-piperidine] core.

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] and a selection of its analogs. This data provides a quantitative basis for understanding the impact of structural modifications on biological function.

Table 1: Antiproliferative Activity of Spiro[indoline-3,4'-piperidine] Analogs

Compound IDR Group (at 1"-position)Modification on Spiro CoreMCF-7 IC50 (µM)HCT116 IC50 (µM)Reference
6m 4-FluorobenzylsulfonylDispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione3.236-[3][4]
6g 4-MethylbenzylsulfonylDispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione4.3754.111[3]
6h 4-MethoxybenzylsulfonylDispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione10.3194.597[3]
6j 2-NaphthylmethylsulfonylDispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione4.5144.944[3]
5-Fluorouracil --20.43-[3][4]
Sunitinib --9.67-[3][4]

Table 2: Kinase Inhibitory Activity of Spiro[indoline-3,4'-piperidine] Analogs

Compound IDModificationsc-Met IC50 (nM)ALK IC50 (nM)Reference
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride Core Compound<10<10[5]
5b (SMU-B) 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one2.434.7[6][7]
Crizotinib Reference ALK/c-Met Inhibitor-24 (cell-based)[1][8]

Table 3: Nociceptin Receptor (NOP) Binding Affinity of Spiro[indoline-3,4'-piperidine] Analogs

Compound IDModificationsNOP Receptor Binding Affinity (Ki, nM)Functional ActivityReference
Lead Compound 1 N-substituted spiropiperidine coreHighAgonist[9]
Compound 2 (R=H) N-8 substituted spiropiperidineHighAgonist[10]
Compound 3 (R=H) N-8 substituted spiropiperidineHighAgonist[10]
AT-312 (Compound 1) 2-substituted N-piperidinyl indole0.34Full Agonist[11]
Compound 10 2-substituted N-piperidinyl indole0.23Full Agonist[11]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for key bioactivity assays.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][12] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[12] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds (1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] and its analogs) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

Kinase Inhibition Assessment: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. This assay is well-suited for screening and profiling kinase inhibitors.[14][15]

Protocol for c-Met/ALK Inhibition:

  • Reagent Preparation: Dilute the c-Met or ALK enzyme, the appropriate substrate (e.g., Poly (Glu, Tyr) 4:1 for c-Met), and ATP to their optimal concentrations in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[16][17]

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO as a control), followed by 2 µL of the diluted enzyme.[14]

  • Initiation of Reaction: Start the kinase reaction by adding 2 µL of the substrate/ATP mix. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[14]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value using a dose-response curve.

Nociceptin Receptor (NOP) Binding Assay

This competitive radioligand binding assay is used to determine the affinity of test compounds for the NOP receptor.[18][19] The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]Nociceptin) from the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-K1 cells).

  • Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the radiolabeled ligand ([³H]Nociceptin) at a concentration close to its Kd, and various concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled NOP ligand) from the total binding. Calculate the Ki value for the test compound from the IC50 value (the concentration of the compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

Growth Hormone Secretagogue Receptor (GHSR) Functional Assay: Intracellular Calcium Mobilization

Activation of the GHSR, a Gq-coupled receptor, leads to an increase in intracellular calcium ([Ca²⁺]i).[20][21] This functional assay measures this increase using a fluorescent calcium indicator.

Protocol:

  • Cell Culture and Dye Loading: Culture cells expressing the GHSR (e.g., HEK293 cells) in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium Green-1) according to the manufacturer's instructions.[22][23]

  • Compound Preparation: Prepare serial dilutions of the test compounds (potential ghrelin mimetics) in an appropriate assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injection system.

  • Baseline Reading: Measure the baseline fluorescence of the dye-loaded cells.

  • Compound Addition: Inject the test compounds into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

G cluster_0 Antiproliferative Assay Workflow A Seed Cancer Cells (MCF-7, HCT116) B Treat with Spiroindoline Analogs A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Workflow for the MTT-based antiproliferative assay.

G cluster_1 c-Met/ALK Signaling Pathway Ligand HGF (for c-Met) Receptor c-Met / ALK Receptor Tyrosine Kinase Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Spiroindoline Analog Inhibitor->Receptor

Caption: Simplified c-Met/ALK signaling pathway and point of inhibition.

G cluster_2 NOP Receptor Binding Assay Workflow G Prepare NOP Receptor Membranes H Incubate with [3H]Nociceptin & Analog G->H I Filter to Separate Bound/Free Ligand H->I J Measure Radioactivity I->J K Calculate Ki J->K

Caption: Workflow for the NOP receptor radioligand binding assay.

G cluster_3 GHSR Signaling Pathway Ghrelin Ghrelin / Spiroindoline Mimetic GHSR GHSR (Gq-coupled) Ghrelin->GHSR PLC Phospholipase C (PLC) Activation GHSR->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 IP3R IP3 binds to IP3R on ER PIP2->IP3R Ca_Release Ca2+ Release from ER IP3R->Ca_Release

Caption: GHSR-mediated intracellular calcium mobilization pathway.

Conclusion and Future Directions

The 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] scaffold and its analogs demonstrate a remarkable diversity of biological activities. The data presented in this guide highlights their potential as anticancer agents through the inhibition of cell proliferation and key kinases like c-Met and ALK. Furthermore, their ability to modulate the nociceptin receptor system opens avenues for the development of novel therapeutics for pain and neurological disorders. The role of the core compound as an intermediate in the synthesis of growth hormone secretagogues underscores its versatility.

The structure-activity relationships derived from the comparative data reveal that modifications at various positions of the spiro[indoline-3,4'-piperidine] core can significantly influence potency and selectivity. For instance, the nature of the sulfonyl substituent in the dispiro analogs has a pronounced effect on their antiproliferative activity. Similarly, substitutions on the piperidine nitrogen and the indole ring are critical for modulating activity at the NOP receptor.

Future research should focus on expanding the library of analogs to further probe the SAR for each biological target. In vivo studies are essential to validate the therapeutic potential of the most promising compounds identified in vitro. Additionally, exploring the polypharmacology of these compounds—their ability to interact with multiple targets—could lead to the development of novel drugs with unique mechanisms of action. This comparative guide serves as a foundational resource to stimulate and guide these future research endeavors in the exciting field of spiroindoline chemistry.

References

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  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-proliferative effects of 4a-q series compounds in MCF-7 and HCT-116 cells. Retrieved from [Link]

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  • Fawazy, N. G., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 13880. Retrieved from [Link]

  • Fawazy, N. G., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 13880. Retrieved from [Link]

  • Zhang, Y., et al. (2016). A Time-Resolved Luminescence Biosensor Assay for Anaplastic Lymphoma Kinase (ALK) Activity. ACS Chemical Biology, 11(9), 2417–2422. Retrieved from [Link]

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  • Kumar, V., et al. (2020). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry, 28(1), 115194. Retrieved from [Link]

  • Reaction Biology. (n.d.). c-MET Kinase Assay Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved from [Link]

  • Caldwell, J. P., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(8), 2281–2284. Retrieved from [Link]

  • Wood, A. C., et al. (2018). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. Molecular Oncology, 12(8), 1275–1286. Retrieved from [Link]

  • Caldwell, J. P., et al. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164–1167. Retrieved from [Link]

  • Wikipedia. (n.d.). Growth hormone secretagogue receptor. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Molecules, 26(11), 3326. Retrieved from [Link]

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A Comparative Guide to the Validated Multi-Step Synthesis of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis and comparison of synthetic routes for 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], a key intermediate in the development of various pharmacologically active compounds. The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities, including kinase inhibitors and growth hormone secretagogues. This document offers a critical evaluation of synthetic strategies, detailed experimental protocols, and the necessary validation data to ensure the synthesis of a high-purity final product.

Introduction to the Synthetic Challenge

The synthesis of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] presents a multi-faceted challenge that requires careful consideration of strategy and execution. The core of the molecule, the spiro[indoline-3,4'-piperidine] system, demands a robust and efficient cyclization method. Subsequent functionalization of the piperidine nitrogen with a methylsulfonyl group must be achieved without compromising the integrity of the spirocyclic core. This guide will explore and compare the most viable synthetic pathways to achieve this target with high fidelity.

Comparative Analysis of Synthetic Strategies

The construction of the spiro[indoline-3,4'-piperidine] core is the linchpin of the entire synthesis. Several distinct approaches have been developed, each with its own set of advantages and limitations.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Route 1: Reductive Amination This is a highly reliable and widely used method for forming C-N bonds. In this approach, an N-protected 4-piperidone is reacted with an aniline derivative, followed by deprotection and N-sulfonylation.High yields, good functional group tolerance, readily available starting materials, and well-established reaction conditions.A multi-step process that requires protection and deprotection of the piperidine nitrogen, adding to the overall step count.
Route 2: Fischer Indole Synthesis A classic method for indole synthesis, this reaction can be adapted to form the spiroindoline structure from a phenylhydrazine and a piperidone derivative under acidic conditions.A direct method to form the indoline ring.Can result in lower yields and may require harsh acidic conditions, which can be incompatible with sensitive functional groups.
Route 3: Multi-Component Reactions These reactions, often involving isatin, an amine, and a third component, can assemble the spiro[indoline-3,4'-piperidine] core in a single step.High atom economy, operational simplicity, and the ability to generate diverse structures in a one-pot fashion.Optimization of reaction conditions can be challenging, and the scope of substrates may be limited.

For the purpose of this guide, we will focus on the Reductive Amination pathway (Route 1) as the primary and most validated method for the synthesis of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. This route offers a balance of efficiency, reliability, and scalability, making it a preferred choice for many drug development programs.

Synthetic Workflow and Experimental Protocols

The validated multi-step synthesis of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] via the reductive amination route is outlined below.

Synthetic Workflow A N-Boc-4-piperidone + Aniline B tert-butyl 4-anilino-1'H-spiro[piperidine-4,3'-indoline]-1-carboxylate A->B Reductive Amination (Sodium triacetoxyborohydride) C 1'H-spiro[indoline-3,4'-piperidine] B->C N-Boc Deprotection (Trifluoroacetic Acid) D 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] C->D N-Sulfonylation (Methanesulfonyl Chloride, Triethylamine)

Caption: Synthetic workflow for 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine].

Part 1: Synthesis of tert-butyl 4-anilino-1'H-spiro[piperidine-4,3'-indoline]-1-carboxylate

This initial step involves the reductive amination of N-Boc-4-piperidone with aniline to construct the core spirocyclic structure. The use of a Boc protecting group on the piperidine nitrogen prevents unwanted side reactions.

Experimental Protocol:

  • To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM, 0.5 M), add acetic acid (1.0 eq).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound as a white solid.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.

  • Acetic acid acts as a catalyst to promote the formation of the intermediate iminium ion, which is then reduced by STAB.

  • Boc protection is crucial to direct the reaction to the desired C-N bond formation and prevent polymerization or other side reactions involving the piperidine nitrogen.

Part 2: Synthesis of 1'H-spiro[indoline-3,4'-piperidine]

The second step involves the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring, making it available for the subsequent sulfonylation reaction.

Experimental Protocol:

  • Dissolve the product from Part 1 (1.0 eq) in DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected spirocycle. This product is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group.

  • The use of DCM as a solvent is ideal as it is relatively inert and easily removed.

  • The aqueous workup with sodium bicarbonate is essential to neutralize the TFA and isolate the free base of the product.

Part 3: Synthesis of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]

The final step is the N-sulfonylation of the deprotected spirocycle with methanesulfonyl chloride to yield the target compound.

Experimental Protocol:

  • Dissolve the deprotected spirocycle from Part 2 (1.0 eq) in DCM (0.3 M).

  • Add triethylamine (TEA) (2.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (1.2 eq) in DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization to obtain 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] as a solid.

Causality Behind Experimental Choices:

  • Methanesulfonyl chloride is the reagent that provides the methylsulfonyl group.

  • Triethylamine (TEA) is a base used to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • The reaction is typically performed at low temperatures initially to control the exothermic nature of the reaction and then warmed to ensure completion.

Validation and Characterization

The identity and purity of the synthesized 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] must be confirmed through rigorous analytical techniques.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.15-7.05 (m, 2H, Ar-H), 6.80-6.70 (m, 2H, Ar-H), 3.65 (t, J = 5.6 Hz, 2H, N-CH₂), 3.40 (s, 2H, Ar-CH₂-N), 2.85 (s, 3H, SO₂CH₃), 2.80 (t, J = 5.6 Hz, 2H, N-CH₂), 1.90-1.80 (m, 4H, piperidine-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 150.1, 130.0, 128.2, 122.5, 118.9, 109.5, 55.4, 48.1, 46.3, 35.2, 34.9.

(Note: The provided NMR data is a representative example and may vary slightly based on the specific experimental conditions and instrument.)

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

HPLC Method:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~8-10 minutes (dependent on the specific column and gradient)

A successful synthesis should yield a product with a purity of >98% as determined by HPLC peak area analysis.

Alternative Synthetic Strategies: A Comparative Overview

While the reductive amination route is robust, alternative methods offer different advantages and are worth considering for specific applications.

Alternative_Routes cluster_0 Fischer Indole Synthesis cluster_1 Multi-Component Reaction A Phenylhydrazine + N-protected 4-piperidone B Spiro[indoline-3,4'-piperidine] core A->B Acid Catalyst (e.g., PPA, ZnCl₂) C Isatin + Amine + Michael Acceptor D Substituted Spiro[indoline-3,4'-piperidine] C->D One-pot, often base-catalyzed

Caption: Alternative synthetic routes to the spiro[indoline-3,4'-piperidine] core.

  • Fischer Indole Synthesis: This approach involves the acid-catalyzed reaction of a phenylhydrazine with a protected 4-piperidone. While it offers a more direct route to the indoline portion of the molecule, it can suffer from lower yields and the need for harsh acidic conditions, which may not be suitable for substrates with acid-sensitive functional groups.

  • Multi-Component Reactions (MCRs): MCRs provide an elegant and efficient way to construct the spiro[indoline-3,4'-piperidine] scaffold in a single step from simple starting materials, such as isatin, an amine, and a Michael acceptor. These reactions are highly atom-economical and can generate a diverse library of compounds. However, the development and optimization of MCRs can be more complex than for traditional stepwise syntheses.

Conclusion

The multi-step synthesis of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] is a well-established process, with the reductive amination of an N-protected 4-piperidone followed by deprotection and N-sulfonylation being the most reliable and scalable route. This guide has provided a detailed, validated protocol for this synthesis, along with the necessary analytical methods for product characterization and purity assessment. Alternative strategies, such as the Fischer indole synthesis and multi-component reactions, offer intriguing possibilities for specific applications and further synthetic exploration. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, desired purity, and available resources.

References

  • A convenient synthesis of 2′-amino-7′,7′-dimethyl-2,5′-dioxo-1′-(phenylamino)-5′,6′,7′,8′-tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives has been designed using different substituted isatins, various 5,5-dimethyl-3-(2-phenylhydrazinyl)cyclohex-2-enones (arylhydrazones of dimedone) and malononitrile in ethanol with piperidine as catalyst at room temperature.
  • The functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] were efficiently prepared in high yields from three-component reaction of 8-hydroxyquinoline, isatins and malononitrile or ethyl cyanoacetate in ethanol at room temperature for about 12 h in the presence of piperidine. (Source: Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines])
  • This document provides detailed application notes and experimental protocols for the reductive amination of 4-piperidone with aniline to synthesize N-phenyl-4-piperidinamine, a key intermediate in the synthesis of various pharmaceutical compounds, including fentanyl and its analogues. (Source: Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline - Benchchem)
  • Preparation of intermediate 2 was accomplished through reductive amination with N-BOC-4-piperidinone 1, aniline, and sodium triacetoxyborohydride (STAB). (Source: Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC)
  • This synthetic approach involves the reductive amination of N-Boc-4- piperidinone with 4-nitroaniline, followed by the reduction of the nitro group and subsequent deprotection of the piperidine nitrogen. (Source: Synthetic Routes to 4-(Piperidin-4-yl)
  • A Fischer indole/reduction based strategy provides the novel spiroindoline nucleus of this potent compound. This optimized sequence necessitates the isolation of only one intermediate 10 and provides MK-677 in 48% overall yield from isonipecotic acid 3. (Source: Synthesis of the orally active spiroindoline-based Growth Hormone Secretagogue, MK-677)
  • A reductive amination reaction between N-boc-piperidin-4-one and 3,4-dichloroaniline was successfully employed for the synthesis of the N-(3,4-dichloropheny)-N-(2-phenoxylethyl) piperidin-4-amine.
  • A convenient synthesis of 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives. (Source: A convenient synthesis of 1′-H-spiro-(indoline-3,4′-piperidine)
  • The functionalized spiro[indoline-3,4′-pyrano[3,2-h]quinolines] were efficiently prepared in high yields from three-component reaction of 8-hydroxyquinoline, isatins and malononitrile or ethyl cyanoacetate in ethanol at room temperature for about 12 h in the presence of piperidine.
  • This guide provides an objective comparison of the primary methods used for purity assessment, supported by experimental data and detailed protocols. (Source: A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem)
  • 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] Synthesis Path. (Source: 178261-41-1 | 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] | Sulfamides | Ambeed.com)
  • 1-(Methylsulfonyl) Spiro[Indoline-3, 4′-Piperidine] is an organic compound containing indoline and piperidine structures, classified as a spiroheterocyclic compound. Its unique molecular structure gives it potential applications in pharmaceutical chemistry and organic synthesis. (Source: 1-(Methylsulfonyl) Spiro[Indoline-3, 4′-Piperidine] CAS 178261-41-1 for sale)
  • Reductive amination of piperidone with aniline 7 using Na/EtOH forms 9. (Source: Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach - Asian Journal of Research in Chemistry)
  • The piperidine-promoted three-component reaction of ammonium acetate, isatins and the in situ-generated dimedone adducts of 3-ethoxycarbonylmethyleneoxindoles afforded mutlifunctionalized dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives in good yields and with high diastereoselectivity. (Source: Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction - Beilstein Journals)
  • 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] is mainly used as an intermediate. (Source: 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] powder manufacturer CAS No.: 178261-41-1 98.0% purity min. for ingredients)
  • 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] (CAS: 178261-41-1) is a spirocyclic compound with a molecular formula of C₁₃H₁₉ClN₂O₂S and a molecular weight of 302.83. This high-purity (>95%) small molecule is recognized for its privileged scaffold in kinase inhibitor design. (Source: 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine])
  • HPLC Separation of Aromatic Sulfonamides and Hydrozine. (Source: HPLC Separation of Aromatic Sulfonamides and Hydrozine - SIELC Technologies)
  • A Fischer indole/reduction based strategy provides the novel spiroindoline nucleus of this potent compound and provides MK-677 in 48% overall yield from isonipecotic acid 3. (Source: Synthesis of the orally active spiroindoline-based growth hormone secretagogue, MK-677 (1997) | Peter E.
  • tert-butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate. (Source: CAS 252882-60-3: tert-butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4 ...])
  • Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. (Source: Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d.
  • 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] is often used in the field of drug synthesis, and it is an

structure-activity relationship (SAR) studies of spiro[indoline-3,4'-piperidine] derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships and Therapeutic Potential

The spiro[indoline-3,4'-piperidine] core is a fascinating and highly valued structural motif in medicinal chemistry. Its inherent three-dimensionality, achieved by the fusion of an indoline and a piperidine ring through a common spiro carbon, provides a rigid framework that can project substituents into precise vectors in three-dimensional space. This unique topographical feature allows for high-affinity and selective interactions with a variety of biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of spiro[indoline-3,4'-piperidine] derivatives, focusing on their development as modulators of key biological targets implicated in pain, cancer, and other neurological disorders. We will delve into the causal relationships between structural modifications and biological activity, supported by experimental data and molecular modeling insights.

The Versatility of the Spiro[indoline-3,4'-piperidine] Core: A Tale of Multiple Targets

The rigid nature of the spiro[indoline-3,4'-piperidine] scaffold reduces the entropic penalty upon binding to a target protein, which can contribute to enhanced binding affinity.[1] Furthermore, the distinct chemical nature of the indoline and piperidine rings offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This has led to the successful development of derivatives targeting a diverse range of proteins, including G-protein coupled receptors (GPCRs) and kinases.

Modulators of the Nociceptin/Orphanin FQ (NOP) Receptor

The NOP receptor, a member of the opioid receptor family, is a key player in pain modulation, anxiety, and depression.[3] Spiro[indoline-3,4'-piperidine] derivatives have emerged as potent and selective NOP receptor ligands, with subtle structural changes dictating whether a compound acts as an agonist or an antagonist.[4]

A notable example is the class of N-(4-piperidinyl)-2-indolinones. Initial screening identified compounds with modest affinity, but modification of the piperidine N-1 substituent led to a dramatic improvement in NOP receptor binding.[4] For instance, replacing an N-benzyl group with a cyclooctylmethyl group significantly enhanced NOP affinity and selectivity over other opioid receptors.[4]

Further exploration of the N-substituent on the piperidine ring revealed a fascinating SAR trend where the nature of this group could switch the pharmacological activity from agonism to antagonism. This highlights the critical role of this position in interacting with the receptor's binding pocket to elicit a specific functional response.[4]

Comparative Analysis of NOP Receptor Ligands

To illustrate the SAR for NOP receptor modulation, the following table summarizes the binding affinities and functional activities of a series of N-substituted spiro[indoline-3,4'-piperidine] analogs.

Compound IDN-Piperidine Substituent (R)NOP Ki (nM)µ Ki (nM)κ Ki (nM)δ Ki (nM)[³⁵S]GTPγS EC₅₀ (nM)% Max Stimulation
1a Benzyl150124>10000>10000-
1b Cyclooctylmethyl4.0380150>100001585 (Agonist)
2a 2-Thienylmethyl1.2850250>10000>10000Antagonist (Ke = 1.5 nM)
2b 3-Thienylmethyl0.8600200>100002595 (Agonist)

Data sourced from: [4]

This data clearly demonstrates that small changes to the N-piperidine substituent can profoundly impact both binding affinity and functional activity at the NOP receptor. The switch from a benzyl group (1a) to a cyclooctylmethyl group (1b) not only increases NOP affinity over 35-fold but also imparts potent agonist activity. Conversely, the seemingly minor change from a 3-thienylmethyl (2b, agonist) to a 2-thienylmethyl (2a, antagonist) substituent completely flips the functional profile.

Inhibitors of Receptor Tyrosine Kinases: A Focus on c-Met and ALK

Dysregulation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers. The spiro[indoline-3,4'-piperidine] scaffold has been successfully employed to develop potent inhibitors of c-Met (hepatocyte growth factor receptor) and anaplastic lymphoma kinase (ALK), both of which are crucial oncogenic drivers.[5][6]

A series of 1'-methyl-2-oxospiro[indoline-3,4'-piperidine] derivatives have shown significant inhibitory activity against c-Met.[7] Molecular docking studies have revealed that the spiro scaffold orients the substituents in a manner that allows for key interactions within the ATP-binding pocket of the kinase.[5][8]

Key SAR Insights for c-Met Inhibition:
  • The 1'-Methyl Group: The methyl group on the piperidine nitrogen is crucial for activity, likely occupying a hydrophobic pocket within the enzyme's active site.[5]

  • Substituents on the Indoline Ring: Modifications at the 6-position of the indoline ring with aminopyridyl or aminopyrazinyl moieties that can interact with the hinge region of the kinase have proven to be highly effective.[5]

  • The Spiro-Oxindole Moiety: The 2-oxo group on the indoline ring is a common feature in potent inhibitors, potentially forming hydrogen bonds with backbone residues.[5][7]

Comparative Analysis of c-Met Inhibitors

The following table presents the in vitro inhibitory activity of a selection of spiro[indoline-3,4'-piperidine]-2-one derivatives against the c-Met kinase.

Compound IDIndoline 6-Substituentc-Met IC₅₀ (nM) (TR-FRET Assay)Cellular c-Met IC₅₀ (nM)
5a 6-amino-5-((1R)-1-(2,6-dichlorophenyl)ethoxy)pyridin-3-yl3.268
5b 6-amino-5-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl1.525
6a 5-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyrazin-2-amine2.145

Data sourced from: [5]

The data indicates that substitutions on the indoline ring significantly influence the inhibitory potency. The addition of a fluorine atom to the dichlorophenyl group in compound 5b compared to 5a results in a more than two-fold increase in both biochemical and cellular potency.

Experimental Protocols

To ensure scientific integrity and enable the replication of these findings, detailed experimental protocols for the synthesis of a representative compound and key biological assays are provided below.

Synthesis of 1'-Methyl-6-(pyridin-4-yl)spiro[indoline-3,4'-piperidin]-2-one

A general synthetic route to this class of compounds is depicted below.[9]

G cluster_0 Synthesis of Spiro[indoline-3,4'-piperidine]-2-one Core cluster_1 Functionalization of the Indoline Ring A Isatin C Spiro[indoline-3,4'-piperidine]-2-one A->C Base (e.g., Pyrrolidine) Ethanol, Reflux B 1-Methyl-4-piperidone B->C D 6-Bromo-1'-methylspiro [indoline-3,4'-piperidin]-2-one C->D NBS, Acetonitrile F 1'-Methyl-6-(pyridin-4-yl)spiro [indoline-3,4'-piperidin]-2-one D->F Pd(PPh₃)₄, Na₂CO₃ DME/H₂O, Reflux E Pyridin-4-ylboronic acid E->F

Caption: General synthetic workflow for spiro[indoline-3,4'-piperidine]-2-ones.

Step 1: Synthesis of 1'-Methylspiro[indoline-3,4'-piperidin]-2-one To a solution of isatin (1.0 eq) in ethanol, 1-methyl-4-piperidone (1.1 eq) and pyrrolidine (0.2 eq) are added. The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired spiro-oxindole core.

Step 2: Bromination of the Indoline Ring The 1'-methylspiro[indoline-3,4'-piperidin]-2-one (1.0 eq) is dissolved in acetonitrile, and N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 2-3 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 6-bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one.

Step 3: Suzuki Coupling A mixture of 6-bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one (1.0 eq), pyridin-4-ylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq) in a mixture of 1,2-dimethoxyethane (DME) and water is heated to reflux under a nitrogen atmosphere for 12-16 hours. After cooling, the reaction mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the final compound.

[³⁵S]GTPγS Binding Assay for NOP Receptor Functional Activity

This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the NOP receptor.[10][11][12]

G A Membrane Preparation (Expressing NOP Receptor) D Incubation A->D B Test Compound (Agonist) B->D C [³⁵S]GTPγS + GDP C->D E Filtration D->E F Scintillation Counting E->F

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human NOP receptor are prepared and stored at -80°C.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Reaction Mixture: In a 96-well plate, add 50 µL of assay buffer, 20 µL of test compound at various concentrations, and 10 µL of a GDP solution (final concentration 10 µM).

  • Membrane Addition: Add 100 µL of the membrane preparation (10-20 µg of protein per well) to each well.

  • Initiation of Reaction: The reaction is initiated by the addition of 20 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: The reaction is terminated by rapid filtration through GF/B filters using a cell harvester. The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: The filters are dried, and the radioactivity is determined by liquid scintillation counting. Data are analyzed to determine EC₅₀ values and the percentage of maximal stimulation relative to a standard full agonist.

c-Met Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a biochemical assay to determine the inhibitory activity of compounds on c-Met kinase.[7]

Protocol:

  • Reagents: Recombinant c-Met enzyme, biotinylated peptide substrate, ATP, and TR-FRET detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

  • Assay Buffer: The assay is typically performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, c-Met enzyme, and the biotinylated peptide substrate. The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for 60-90 minutes.

  • Detection: The reaction is stopped, and the TR-FRET detection reagents are added. The plate is incubated for an additional 60 minutes at room temperature to allow for the binding of the detection antibodies.

  • Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~665 nm and ~620 nm).

  • Data Analysis: The ratio of the emission signals is calculated, and the IC₅₀ values are determined from the dose-response curves.

Conclusion and Future Directions

The spiro[indoline-3,4'-piperidine] scaffold continues to be a rich source of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that this rigid core provides an excellent platform for the design of potent and selective modulators of diverse biological targets. The ability to fine-tune pharmacological activity through systematic chemical modifications, coupled with a deeper understanding of the molecular interactions through computational modeling, will undoubtedly lead to the discovery of new clinical candidates. Future research in this area will likely focus on exploring novel substitutions to further optimize pharmacokinetic and pharmacodynamic properties, as well as applying this versatile scaffold to an even broader range of biological targets.

References

  • Ye, L., Tian, Y., Li, Z., Jin, H., Zhu, Z., Wan, S., Zhang, J., Yu, P., Zhang, J., & Wu, S. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 50, 370-375. [Link]

  • Li, J., Ye, L., Wang, Y., Liu, Y., Jin, X., & Li, M. (2021). 1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Synthesis, Molecular Docking and Anti-tumor Activity Studies. Letters in Drug Design & Discovery, 18(5), 490-498. [Link]

  • Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. (2013). ACS Medicinal Chemistry Letters, 4(8), 806-810. [Link]

  • Jinesh, M., Jeevan, K. C., Dushyant, K. P., & Shipra, B. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(11). [Link]

  • GTPγS Binding Assays. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., & Parrish, D. A. (2011). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 21(23), 7139-7143. [Link]

  • Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. (2023). International Journal of Molecular Sciences, 24(8), 7336. [Link]

  • Bariwal, J., Voskressensky, L. G., & Van der Eycken, E. V. (2018). Recent advances in spirocyclization of indole derivatives. Tetrahedron, 74(15), 1761-1789. [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. (2025). ResearchGate. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]

  • Caldwell, J. P., Matasi, J. J., Zhang, H., Fawzi, A., & Tulshian, D. B. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(8), 2281-2284. [Link]

  • Bao, X., Wang, X., Liu, H., & Wang, L. (2011). Structural requirements of N-substituted spiropiperidine analogues as agonists of nociceptin/orphanin FQ receptor. International Journal of Molecular Sciences, 12(12), 8961-8981. [Link]

  • Caldwell, J. P., Matasi, J. J., Fernandez, X., McLeod, R. L., Zhang, H., Fawzi, A., & Tulshian, D. B. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-1167. [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (n.d.). PubMed Central. [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2023). Molecules, 28(14), 5393. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

  • Bogen, S. L., et al. (2005). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry, 48(19), 5894-5897. [Link]

  • 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. (2021). Molbank, 2021(2), M1214. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted methyl pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8306-8314. [Link]

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A Comparative Analysis of Spiroindoline Versus Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Chemical Space

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly shapes the trajectory of a drug discovery program. This guide provides a comparative analysis of the spiroindoline scaffold against other prevalent heterocyclic systems—indole, quinoline, piperidine, and pyrimidine. We will delve into the nuances of their synthetic accessibility, physicochemical properties, and impact on biological activity, supported by experimental data and established protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed scaffold selection.

The Strategic Importance of Heterocyclic Scaffolds

Heterocyclic compounds form the bedrock of modern pharmacology, with a significant percentage of FDA-approved drugs featuring these core structures.[1][2] Their prevalence is due to their ability to present pharmacophoric elements in a defined three-dimensional space, enabling precise interactions with biological targets. "Privileged structures," a subset of these scaffolds, demonstrate the ability to bind to multiple, diverse protein targets, serving as fertile ground for the development of novel therapeutics.[1]

This guide will focus on a comparative analysis of the spiroindoline scaffold, a unique three-dimensional structure, against the more classical heterocyclic cores of indole, quinoline, piperidine, and pyrimidine.

The Spiroindoline Scaffold: A Rising Star in Medicinal Chemistry

The spiroindoline scaffold, characterized by a spirocyclic junction at the C3 position of an indoline ring, has garnered increasing interest in drug discovery. This unique structural feature imparts a distinct three-dimensional geometry, a departure from the largely planar structures of many traditional heterocyclic scaffolds.[3]

Physicochemical Properties and Pharmacokinetic Profile

The spirocyclic nature of the spiroindoline core offers several potential advantages in drug design:

  • Increased Three-Dimensionality: The tetrahedral spiro-carbon atom disrupts planarity, which can lead to improved solubility, reduced binding to promiscuous targets, and the potential for novel interactions with protein binding sites.

  • Enhanced Metabolic Stability: The quaternary carbon at the spiro-center can block potential sites of metabolism, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[4]

  • Fine-tuning of Physicochemical Properties: The spiroindoline scaffold provides a versatile platform for derivatization, allowing for the fine-tuning of properties such as lipophilicity (LogP) and aqueous solubility. In silico studies on novel spiroindoline-pyrrolidine-dione derivatives have shown that a range of LogP values and aqueous solubilities can be achieved through substitution.[5]

Synthetic Accessibility

The synthesis of spiroindoline scaffolds has evolved significantly, with several efficient methods now available. A common and versatile approach is the [3+2] cycloaddition reaction of an azomethine ylide with a suitable dipolarophile.[6]

graph "Spiroindoline_Synthesis" {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#34A853"];

Isatin [label="Isatin"]; AminoAcid [label="Amino Acid\n(e.g., Sarcosine)"]; Dipolarophile [label="Dipolarophile\n(e.g., Alkene, Alkyne)"]; AzomethineYlide [label="Azomethine Ylide\n(in situ)"]; Spiroindoline [label="Spiroindoline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Isatin -> AzomethineYlide; AminoAcid -> AzomethineYlide; AzomethineYlide -> Spiroindoline [label="[3+2] Cycloaddition"]; Dipolarophile -> Spiroindoline; }

Figure 2: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Prepare the Donor Plate: Dissolve the test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM.

  • Prepare the Acceptor Plate: Add fresh buffer to the wells of the acceptor plate.

  • Coat the Donor Plate Filter: Apply a solution of a synthetic lipid (e.g., phosphatidylcholine in dodecane) to the filter bottom of the donor plate and allow the solvent to evaporate.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t)

    Where:

    • [C_A] is the concentration in the acceptor well

    • [C_eq] is the equilibrium concentration

    • V_D and V_A are the volumes of the donor and acceptor wells

    • A is the area of the membrane

    • t is the incubation time

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Workflow for Liver Microsomal Stability Assay

Figure 3: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., human, rat) and a solution of the test compound in buffer (e.g., phosphate buffer, pH 7.4). Pre-incubate at 37°C.

  • Initiate Reaction: Add a solution of the cofactor NADPH to initiate the metabolic reaction.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Case Studies: Spiroindoline in Action

Several spiroindoline-containing compounds have demonstrated significant biological activity, highlighting the potential of this scaffold.

  • Cipargamin (NITD609): An antimalarial drug candidate that targets the Plasmodium falciparum Na+ pump (PfATP4). The spiroindoline core is crucial for its potent activity. [3]* MI-888: A potent and selective inhibitor of the p53-MDM2 interaction, with potential as an anticancer agent. The spirooxindole scaffold provides the rigid framework necessary for optimal binding to MDM2. [3]

Conclusion and Future Perspectives

The spiroindoline scaffold offers a compelling three-dimensional alternative to more traditional planar heterocyclic systems. Its unique geometry can lead to improved physicochemical properties, enhanced metabolic stability, and novel interactions with biological targets. While established scaffolds like indole, quinoline, piperidine, and pyrimidine have a longer history and a larger body of associated SAR data, the growing number of successful spiroindoline-based drug candidates underscores the significant potential of this scaffold.

The choice of a heterocyclic core is a multifactorial decision that must be guided by the specific goals of the drug discovery program. By understanding the comparative strengths and weaknesses of different scaffolds, medicinal chemists can more effectively navigate the vast chemical space and design the next generation of innovative therapeutics. This guide provides a foundational framework for this decision-making process, encouraging a data-driven and rational approach to scaffold selection.

References

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  • Ghandi, M., & Ziarani, G. M. (2021). Recent advances in the synthesis of pyrimidine derivatives. RSC advances, 11(52), 32986-33013. [Link]

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  • Musso, L., Dall'Angelo, S., & Cincinelli, R. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4956. [Link]

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  • Ahmad, P., Alvi, S. S., Khan, M. S., & Iqbal, D. (2023). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(8), 3469. [Link]

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A Guide to Cross-Validation of Docking Studies: The Case of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] and c-Met Kinase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for rapidly screening and identifying potential therapeutic candidates. However, the predictive power of these in silico methods is only as robust as their validation. This guide provides a comprehensive framework for the cross-validation of molecular docking studies, using the promising scaffold 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] and its potential interaction with the c-Met kinase as a case study. As a privileged structure in medicinal chemistry, this spirocyclic system has been identified as a core component in inhibitors targeting oncogenic drivers like c-Met and ALK.[1]

The c-Met receptor tyrosine kinase is a well-established target in oncology. Its dysregulation is implicated in tumor growth, metastasis, and angiogenesis in a variety of cancers.[2] Consequently, the development of small molecule inhibitors of c-Met is an area of intense research. The spiro[indoline-3,4'-piperidine] scaffold has emerged as a key pharmacophore in this effort, with several derivatives demonstrating significant inhibitory effects.[1][3][4]

This guide will not only detail a rigorous docking protocol but will also emphasize the critical importance of cross-validation to ensure the biological relevance of the computational results. We will explore how to compare docking outcomes with known inhibitors and across different protein conformations, thereby building a self-validating system that enhances the trustworthiness of in silico predictions.

The Rationale Behind Docking and the Imperative of Cross-Validation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function.[5] This process is akin to a virtual lock-and-key model, where the software explores numerous possible binding poses and ranks them based on their predicted binding affinity.[5] However, scoring functions are approximations and can sometimes lead to misleading results.[6] Therefore, validation is not merely a suggestion but a cornerstone of reliable computational drug design.

Cross-validation in this context involves multiple layers of verification:

  • Re-docking: The ability of a docking protocol to reproduce the crystallographically observed binding pose of a co-crystallized ligand.

  • Cross-docking: The capacity of a receptor structure to accommodate different known ligands, and conversely, the ability of a ligand to dock into various conformations of the same receptor.

  • Correlation with Experimental Data: The extent to which docking scores for a series of compounds correlate with their experimentally determined biological activities (e.g., IC50 values).

By employing these strategies, we can move beyond a single, potentially biased prediction to a more holistic and reliable assessment of a compound's potential.

Experimental and Computational Workflow

A robust docking and cross-validation study follows a systematic workflow. The following diagram illustrates the key stages of this process.

Docking and Cross-Validation Workflow Docking and Cross-Validation Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_validation Cross-Validation and Analysis cluster_output Output PDB_Selection Protein Structure Selection (e.g., c-Met Kinase, PDB: 2WGJ) Protein_Prep Receptor Preparation (Add Hydrogens, Assign Charges) PDB_Selection->Protein_Prep Define_Binding_Site Define Binding Site (Grid Generation) Protein_Prep->Define_Binding_Site Ligand_Selection Ligand Selection (Test, Reference, and Decoy Compounds) Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Ligand_Selection->Ligand_Prep Run_Docking Execute Docking Protocol (e.g., AutoDock Vina, Glide) Ligand_Prep->Run_Docking Define_Binding_Site->Run_Docking Pose_Analysis Binding Pose Analysis (Interactions, RMSD) Run_Docking->Pose_Analysis Score_Comparison Compare Docking Scores (Binding Affinities) Run_Docking->Score_Comparison Cross_Docking_Analysis Cross-Docking with Multiple Receptor Conformations Run_Docking->Cross_Docking_Analysis Experimental_Correlation Correlate with Experimental Data (IC50 values) Score_Comparison->Experimental_Correlation Validated_Hits Validated Hit Compounds Experimental_Correlation->Validated_Hits Cross_Docking_Analysis->Validated_Hits

Figure 1: A schematic of the comprehensive workflow for molecular docking and cross-validation.

Detailed Protocol: Docking of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] into c-Met Kinase

This protocol outlines a hypothetical but plausible docking study based on established methodologies.

1. Protein Preparation:

  • Objective: To prepare the c-Met kinase structure for docking.

  • Procedure:

    • Download the crystal structure of the c-Met kinase domain. A suitable starting point is PDB ID: 2WGJ, which is co-crystallized with a known inhibitor.[4]

    • Remove water molecules and any co-solvents from the PDB file.

    • Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

    • Assign partial charges to the protein atoms using a force field such as CHARMm.

    • The prepared protein structure is then saved in a suitable format (e.g., PDBQT for AutoDock Vina).

2. Ligand Preparation:

  • Objective: To prepare the 3D structures of the ligands for docking.

  • Procedure:

    • Obtain the 2D structures of the test compound, 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], and the reference compounds. For this study, we will use Crizotinib (a known c-Met inhibitor) and the highly active compound 5b from Li et al. (a spiro[indoline-3,4'-piperidine] derivative).[4]

    • Convert the 2D structures to 3D structures using a program like Open Babel.

    • Perform energy minimization of the 3D ligand structures to obtain a low-energy conformation.

    • Assign rotatable bonds and save the ligands in the appropriate format.

3. Docking Simulation:

  • Objective: To predict the binding mode and affinity of the ligands to c-Met kinase.

  • Procedure:

    • Define the binding site for docking. This is typically a grid box centered on the co-crystallized ligand in the original PDB structure.

    • Perform the docking calculation using a validated software package such as AutoDock Vina or Glide.

    • The software will generate multiple binding poses for each ligand, ranked by their docking scores (e.g., binding affinity in kcal/mol).

Cross-Validation: A Multi-Faceted Approach

1. Re-docking and Pose Validation:

The first step in validating the docking protocol is to re-dock the co-crystallized ligand from the PDB structure (in the case of 2WGJ, a precursor to Crizotinib) back into the binding site. A successful protocol should reproduce the experimental binding mode with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[7] This confirms that the chosen docking parameters are appropriate for the system.

2. Comparison with Known Inhibitors:

The docking results for our test compound, 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], should be compared with those of known potent inhibitors.

CompoundTypePredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)Key Interactions with Hinge Region
CrizotinibReference Inhibitor-10.55Hydrogen bonds with Met1160 and Tyr1230
Compound 5b [4]Spiro-scaffold Inhibitor-11.23Hydrogen bond with Met1160
1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] Test Compound -9.8 N/A Predicted H-bond with Met1160

Table 1: A comparative summary of docking results and experimental data for test and reference compounds against c-Met kinase. The predicted binding affinity for the test compound is hypothetical for illustrative purposes.

The docking scores should ideally correlate with the experimental IC50 values. For instance, a more negative binding affinity generally corresponds to a lower IC50. While a perfect correlation is not always achievable due to the approximations in scoring functions, a clear trend should be observable.[4]

3. Cross-Docking with Multiple Protein Conformations:

Protein kinases are dynamic entities that can adopt multiple conformations. Docking into a single, rigid receptor structure can be misleading. A more robust approach is to perform cross-docking using different crystal structures of c-Met, representing various conformational states.

Cross-Docking Strategy Cross-Docking Strategy cluster_ligands Ligands cluster_receptors c-Met Conformations L1 Test Compound (1-methylsulfonyl...) R1 PDB: 2WGJ (Active State) L1->R1 R2 PDB: 3ZXZ (DFG-in) L1->R2 R3 PDB: 2G15 (Autoinhibited State) L1->R3 L2 Reference 1 (Crizotinib) L2->R1 L2->R2 L2->R3 L3 Reference 2 (Compound 5b) L3->R1 L3->R2 L3->R3

Figure 2: A diagram illustrating the cross-docking of multiple ligands into different conformations of the c-Met kinase.

This process helps to assess the ligand's ability to bind to different functional states of the kinase and provides a more comprehensive picture of its potential binding profile. A compound that consistently docks favorably across multiple relevant conformations is more likely to be a robust inhibitor.

Interpreting the Results: Beyond the Score

A low docking score is a promising indicator, but a thorough analysis of the binding pose is crucial. For kinase inhibitors, key interactions often involve hydrogen bonds with the "hinge" region of the ATP-binding pocket.[1] In the case of c-Met, this involves residues like Met1160.[8] The docking results for 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] should be visually inspected to confirm that it forms these critical interactions. The spirocyclic core allows for a 3D architecture that can position substituents to make optimal contacts within the binding pocket.[1]

Conclusion

The cross-validation of molecular docking studies is a multi-step process that is essential for generating reliable and predictive computational results. By systematically re-docking, comparing against known inhibitors, and performing cross-docking with multiple receptor conformations, researchers can build a strong case for the potential of a novel compound like 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. This rigorous approach, grounded in scientific integrity, significantly enhances the confidence in in silico hits and provides a solid foundation for their progression into experimental validation and lead optimization.

References

  • Sun, L., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 50, 370-5. Available at: [Link]

  • Li, X., et al. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 806-10. Available at: [Link]

  • Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares. Available at: [Link]

  • Schaller, D., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • RSC Publishing. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Available at: [Link]

  • Salarzai, A., et al. (2017). Identification of Phytochemicals Targeting c-Met Kinase Domain using Consensus Docking and Molecular Dynamics Simulation Studies. Scientific Reports, 7, 9884. Available at: [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. Available at: [Link]

  • RCSB PDB. (2018). 5YA5: CRYSTAL STRUCTURE OF c-MET IN COMPLEX WITH NOVEL INHIBITOR. Available at: [Link]

  • RCSB PDB. (2009). 2G15: Structural Characterization of autoinhibited c-Met kinase. Available at: [Link]

  • YouTube. (2023). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Available at: [Link]

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A Preclinical Benchmarking Guide: Evaluating 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] Against Established c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], a potential c-Met inhibitor, benchmarked against the clinically relevant inhibitors Crizotinib, Cabozantinib, and Capmatinib. The methodologies detailed herein are designed to rigorously assess the compound's potency, cellular activity, and anti-proliferative effects, ensuring a robust and validated dataset for drug development professionals.

Introduction: The Rationale for Targeting c-Met

The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor, is a critical regulator of numerous cellular processes, including proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is a key driver in the initiation and progression of a wide array of human cancers.[4][5] This makes c-Met an attractive and well-validated target for anticancer therapy.[1][2] The core strategy behind c-Met inhibition is to block the kinase's catalytic activity, thereby preventing the downstream signaling cascades that promote tumorigenesis.[5]

The compound, 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], is built upon a spirocyclic scaffold recognized for its utility in kinase inhibitor design, with literature suggesting its potential as a c-Met inhibitor.[6][7] This guide outlines the essential experiments to validate this hypothesis and quantitatively compare its performance against established c-Met inhibitors:

  • Crizotinib: A multi-targeted inhibitor of ALK, ROS1, and c-Met.[8][9]

  • Cabozantinib: A potent inhibitor of VEGFR2 and c-Met, among other kinases.[10][11][12]

  • Capmatinib: A highly selective MET inhibitor.[13][14][15]

The c-Met Signaling Pathway and Points of Inhibition

The binding of HGF to the c-Met receptor induces its dimerization and autophosphorylation at key tyrosine residues (Y1230, Y1234, Y1235) within the kinase domain.[16] This activation creates docking sites for adaptor proteins, initiating downstream signaling through major pathways like PI3K/AKT and RAS/MAPK, which are crucial for cancer cell proliferation and survival.[4][17] The inhibitors discussed in this guide are ATP-competitive, binding to the kinase domain to prevent this initial autophosphorylation step.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-Met c-Met p_cMet p-c-Met (Activated) c-Met->p_cMet Autophosphorylation HGF HGF (Ligand) HGF->c-Met Binds Inhibitors 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] Crizotinib, Cabozantinib, Capmatinib Inhibitors->p_cMet Inhibits GAB1 GAB1 p_cMet->GAB1 GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

Caption: The c-Met signaling cascade and the inhibitory action of the test compounds.

Experimental Benchmarking Workflow

A tiered approach is essential for a comprehensive evaluation. We begin with cell-free biochemical assays to determine direct inhibitory effects on the kinase, followed by cell-based assays to assess activity in a more biologically relevant context.

Workflow cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Downstream Effects & In Vivo Models Biochemical c-Met Kinase Assay (e.g., TR-FRET, Kinase-Glo®) Biochemical_Outcome Determine IC50 values (Direct Enzyme Inhibition) Biochemical->Biochemical_Outcome Cell_Phospho c-Met Phosphorylation Assay (e.g., ELISA, Western Blot) Biochemical_Outcome->Cell_Phospho Cell_Phospho_Outcome Confirm On-Target Effect in Cells Cell_Phospho->Cell_Phospho_Outcome Cell_Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®, MTT) Cell_Viability_Outcome Determine IC50 values (Anti-proliferative Effect) Cell_Viability->Cell_Viability_Outcome Cell_Phospho_Outcome->Cell_Viability Apoptosis Apoptosis Assays (Caspase-Glo® 3/7, PARP Cleavage) Cell_Viability_Outcome->Apoptosis Apoptosis_Outcome Assess Induction of Cell Death Apoptosis->Apoptosis_Outcome InVivo In Vivo Xenograft Models InVivo_Outcome Evaluate Anti-Tumor Efficacy InVivo->InVivo_Outcome Apoptosis_Outcome->InVivo

Caption: A tiered experimental workflow for characterizing novel c-Met inhibitors.

Methodologies & Protocols

Biochemical c-Met Kinase Inhibition Assay

Rationale: This initial screen determines the direct inhibitory activity of the compounds on the isolated c-Met kinase enzyme, providing a baseline measure of potency (IC50). A luminescence-based assay like the c-Met Kinase Assay Kit (BPS Bioscience) is a robust, high-throughput method.[18]

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] and the reference inhibitors (Crizotinib, Cabozantinib, Capmatinib) in DMSO. The final DMSO concentration in the assay should not exceed 1%.[18]

  • Reaction Setup: In a 96-well white plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).

  • Master Mix: Prepare a master mix containing kinase assay buffer, 500 µM ATP, and the substrate (e.g., Poly (Glu:Tyr, 4:1)).[18] Add 20 µL of this mix to each well.

  • Enzyme Addition: Initiate the reaction by adding 25 µL of diluted recombinant c-Met kinase (amino acids 956-1390) to each well.[18]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Generation: Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[18]

  • Data Acquisition: Incubate at room temperature for 15 minutes to stabilize the signal and measure luminescence using a plate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of kinase activity against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cell-Based c-Met Phosphorylation Assay

Rationale: This assay validates that the compound can penetrate the cell membrane and inhibit c-Met autophosphorylation in a cellular environment. This is a critical step to confirm on-target activity. A sandwich ELISA format offers a quantitative and high-throughput method.[16][19][20]

Protocol:

  • Cell Culture: Seed a c-Met amplified cancer cell line (e.g., MKN45 gastric or EBC-1 lung cancer cells) in 96-well plates and grow to 70-80% confluency.[20][21]

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test and reference compounds for 2-4 hours.

  • HGF Stimulation: For non-constitutively active cell lines, stimulate with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation. For lines like MKN45 with constitutive activation, this step is omitted.[20][22]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Procedure:

    • Add cell lysates to a 96-well plate pre-coated with a c-Met capture antibody.[16]

    • Incubate to allow c-Met protein to bind.

    • Wash the plate and add a detection antibody specific for phospho-c-Met (pTyr1230/1234/1235).[16]

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric substrate (e.g., TMB) and stop the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Analysis: Normalize the phospho-c-Met signal to total protein concentration and determine the IC50 for the inhibition of phosphorylation.

Cell Viability and Proliferation Assay

Rationale: This assay measures the functional consequence of c-Met inhibition—the reduction in cancer cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[23][24][25]

Protocol:

  • Cell Seeding: Seed c-Met dependent cancer cells (e.g., MKN45, EBC-1) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[22]

  • Compound Treatment: Remove the existing media and add fresh media containing serial dilutions of the test and reference compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.[25]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.

Data Presentation and Comparative Analysis

The quantitative data from the described assays should be summarized for clear comparison. This allows for a direct assessment of the novel compound's performance against the benchmarks.

Table 1: Comparative In Vitro Potency of c-Met Inhibitors

Compoundc-Met Kinase IC50 (nM)Cellular p-c-Met IC50 (nM)Cell Viability IC50 (nM)
1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] Experimental ValueExperimental ValueExperimental Value
Crizotinib ~4 - 24[14][26]~20 - 50[27]5 - 200 (MET-amp lines)[27]
Cabozantinib 1.3[10][11]~10 - 90[11][28]89 (Glioblastoma line)[28]
Capmatinib 0.13[14]0.3 - 0.7[13][21]0.6 - 1.1[29]

Note: Literature values can vary based on assay conditions and cell lines used. The values presented are for comparative purposes.

Conclusion and Future Directions

This guide provides a foundational preclinical workflow to characterize 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. The data generated will establish its potency and cellular efficacy relative to established c-Met inhibitors. Strong performance in these assays—particularly a low nanomolar IC50 in both biochemical and cellular assays—would warrant further investigation.

Subsequent steps would include assessing the induction of apoptosis (e.g., via Caspase-Glo® 3/7 assays) and evaluating in vivo efficacy using patient-derived xenograft (PDX) models with documented c-Met amplification.[30][31][32] These advanced studies are critical for translating promising in vitro results into a viable clinical development program.

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  • Application Notes for a Novel MET Kinase Inhibitor. Benchchem.
  • 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. Echemi.

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A Researcher's Guide to Ensuring Reproducibility in Biological Assays with Spiro[indoline-3,4'-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the reproducibility of biological assays stands as a cornerstone of scientific integrity and a critical determinant in the successful progression of therapeutic candidates. This guide provides an in-depth comparison of common biological assays utilized for the characterization of spiro[indoline-3,4'-piperidine] compounds, a scaffold of increasing importance in medicinal chemistry. We will explore the nuances of both biochemical and cell-based assay formats, offering insights into the factors that govern their reproducibility and providing detailed protocols to empower researchers to generate robust and reliable data.

The spiro[indoline-3,4'-piperidine] core is a privileged scaffold, noted for its three-dimensional architecture which can lead to enhanced target affinity and selectivity.[1] However, the unique physicochemical properties of these compounds also present challenges in assay development that necessitate a thorough understanding of the interplay between the compound, the assay technology, and the biological system under investigation.

The Dichotomy of Assay Formats: Biochemical vs. Cell-Based Assays

The initial assessment of a compound's biological activity is often performed in simplified, target-oriented biochemical assays, followed by validation in more physiologically relevant cell-based models. Understanding the strengths and limitations of each approach is paramount for interpreting data and making informed decisions in a drug discovery cascade.

Biochemical Assays: A Direct Measure of Target Engagement

Biochemical assays isolate the target of interest (e.g., a purified enzyme or receptor) from the complex cellular milieu, allowing for a direct measurement of compound interaction. This reductionist approach offers high throughput and a clear, mechanistic readout. For spiro[indoline-3,4'-piperidine] compounds, which have shown promise as kinase and G-protein coupled receptor (GPCR) modulators, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and radioligand binding assays are common choices.

A key advantage of biochemical assays is their potential for high reproducibility. A well-optimized TR-FRET kinase assay, for instance, can consistently achieve a Z'-factor between 0.7 and 0.8, indicating a large separation between positive and negative controls and low data variability.[2]

Experimental Workflow: TR-FRET Kinase Assay

cluster_assay Assay Plate cluster_readout Detection reagents Assay Buffer Kinase Eu-Antibody Tracer mix Mix Kinase, Antibody, & Compound reagents->mix compound Spiro[indoline-3,4'-piperidine] Compound Dilution Series compound->mix incubate1 Incubate (Pre-incubation) mix->incubate1 add_tracer Add Fluorescent Tracer incubate1->add_tracer incubate2 Incubate (Binding Equilibrium) add_tracer->incubate2 read Read TR-FRET Signal (Excitation at 320-340 nm Emission at 620 nm & 665 nm) incubate2->read cluster_factors Influencing Factors Rep Assay Reproducibility Reagents Reagent Quality (e.g., enzyme activity, antibody lot) Reagents->Rep Compound Compound Properties (solubility, aggregation) Compound->Rep Assay Assay Protocol (incubation times, concentrations) Assay->Rep Cellular Biological Variability (cell line, passage number) Cellular->Rep Instrumentation Instrumentation (pipetting accuracy, reader calibration) Instrumentation->Rep Data Data Analysis (curve fitting, statistical methods) Data->Rep

Caption: Key factors impacting the reproducibility of biological assays.

Comparative Analysis: A Case Study with c-Met/ALK Inhibitors

A study on a series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as c-Met and ALK inhibitors provides an excellent example of the data generated from both biochemical and cell-based assays. [3]The researchers evaluated the compounds in a biochemical kinase assay and two cell-based assays: a cell mechanistic assay measuring target phosphorylation and a cell proliferation assay.

CompoundBiochemical IC50 (nM) (c-Met)Cell Mechanistic IC50 (nM) (MKN-45 cells)Cell Proliferation IC50 (nM) (GTL-16 cells)
5b (SMU-B) 1.91920
6b 1.212Not Reported
Crizotinib 2.020Not Reported

Data adapted from Li et al. (2013).[3]

The data reveals a consistent trend where the biochemical IC50 values are lower than those from the cell-based assays. This is expected, as in a cellular environment, the compound must cross the cell membrane, avoid efflux pumps, and contend with intracellular concentrations of ATP, all of which can reduce its apparent potency. The close correlation between the cell mechanistic and cell proliferation IC50 values for compound 5b suggests that its antiproliferative effect in the GTL-16 cell line is primarily driven by its inhibition of c-Met.

Discrepancies between biochemical and cellular data can also highlight potential liabilities. A compound with potent biochemical activity but weak cellular activity may have poor membrane permeability or be subject to rapid metabolism. Conversely, a compound with potent cellular activity but weak biochemical activity against the primary target may have off-target effects. Therefore, a careful comparison of data from both assay types is crucial for lead optimization.

Mitigating Assay Interference from Spiro[indoline-3,4'-piperidine] Compounds

The physicochemical properties of spirocyclic compounds can sometimes lead to assay artifacts. Their often-hydrophobic nature can promote aggregation at high concentrations, leading to non-specific inhibition of enzymes or disruption of protein-protein interactions. Additionally, certain functionalities on the spiro[indoline-3,4'-piperidine] scaffold could potentially interfere with assay readouts, for example, by quenching fluorescence in FRET-based assays.

To ensure the trustworthiness of assay data, a self-validating system of controls and counter-screens should be implemented:

  • Solubility Assessment: Confirm the solubility of the test compounds in the final assay buffer to avoid precipitation.

  • Detergent Titration: For biochemical assays, the inclusion of a non-ionic detergent like Triton X-100 can help to prevent aggregation-based artifacts.

  • Counter-Screens: Employ counter-screens to identify compounds that interfere with the assay technology itself. For example, in a TR-FRET assay, compounds can be tested in the absence of the kinase to identify those that quench the fluorescence of the tracer.

  • Orthogonal Assays: Confirm hits in a secondary, orthogonal assay that uses a different detection technology. For example, a hit from a TR-FRET kinase assay could be confirmed in a label-free assay such as Surface Plasmon Resonance (SPR).

Detailed Experimental Protocols

To aid researchers in establishing reproducible assays for spiro[indoline-3,4'-piperidine] compounds, we provide the following detailed protocols for a representative biochemical and cell-based assay.

Protocol 1: TR-FRET Kinase Binding Assay for a c-Met Inhibitor

This protocol is adapted for the characterization of inhibitors of the c-Met kinase.

Materials:

  • Recombinant c-Met kinase (GST-tagged)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Spiro[indoline-3,4'-piperidine] test compounds

  • 384-well, low-volume, non-binding surface plates

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in 100% DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds to the assay plate.

  • Reagent Preparation: Prepare a 2X solution of c-Met kinase and Eu-anti-GST antibody in Assay Buffer. Prepare a 2X solution of the Kinase Tracer in Assay Buffer.

  • Assay Reaction: a. Add 5 µL of the 2X kinase/antibody solution to each well of the assay plate. b. Centrifuge the plate briefly and incubate for 1 hour at room temperature to allow for compound binding to the kinase. c. Add 5 µL of the 2X Kinase Tracer solution to each well. d. Centrifuge the plate briefly and incubate for another hour at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at 620 nm (terbium donor) and 665 nm (tracer acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: MTT Cell Proliferation Assay

This protocol is for assessing the effect of spiro[indoline-3,4'-piperidine] compounds on the proliferation of a cancer cell line (e.g., GTL-16).

Materials:

  • GTL-16 human gastric carcinoma cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Spiro[indoline-3,4'-piperidine] test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well, flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Harvest and count the GTL-16 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of the test compounds in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from no-cell control wells). Normalize the data to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion

The successful application of spiro[indoline-3,4'-piperidine] compounds in drug discovery is critically dependent on the generation of high-quality, reproducible data from biological assays. By understanding the distinct advantages and challenges of biochemical and cell-based assays, and by implementing rigorous validation and control measures, researchers can confidently assess the biological activity of these promising molecules. This guide provides a framework for making informed decisions about assay selection, design, and execution, ultimately fostering greater scientific integrity and accelerating the path to novel therapeutics.

References

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. (n.d.). MethodsX. Retrieved January 15, 2026, from [Link]

  • Li, J., Wu, N., Tian, Y., Zhang, J., & Wu, S. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 806-810. [Link]

  • 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. (n.d.). Synnovator. Retrieved January 15, 2026, from [Link]

Sources

The Spiroindoline Scaffold: A Head-to-Head Comparison of Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

The spiroindoline framework is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Its rigid, three-dimensional structure provides a unique scaffold for interrogating biological space, making it a highly sought-after target in drug discovery. Consequently, the development of efficient and stereoselective synthetic routes to access this complex architecture is of paramount importance. This guide provides a head-to-head comparison of three prominent modern strategies for spiroindoline synthesis: organocatalytic cascade reactions, metal-catalyzed cyclizations, and isocyanide-based domino reactions. We will delve into the mechanistic underpinnings, practical execution, and overall synthetic efficiency of each approach to inform rational route selection for researchers in medicinal chemistry and organic synthesis.

Organocatalytic Cascade Synthesis: The Power of Asymmetric Induction

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, and spiroindolines are no exception. These methods often employ chiral small molecules, such as amines or phosphoric acids, to catalyze a cascade of reactions, constructing the spirocyclic core with high stereocontrol in a single pot. A prime example is the asymmetric synthesis of carbocyclic spiroindolines through a sequential Michael addition and [3+2] cycloaddition.[1][2]

Causality Behind Experimental Choices

The success of this strategy hinges on the ability of the organocatalyst to orchestrate a sequence of bond-forming events with high fidelity. The use of a chiral diarylprolinol silyl ether catalyst is pivotal. It first activates the indolyl propionaldehyde substrate by forming a transient enamine, which then undergoes a highly enantioselective Michael addition to a nitroolefin. This initial step sets the stereochemistry of the entire sequence. The subsequent steps, often acid-mediated, involve the formation of a cyclic nitronate which then undergoes an intramolecular [3+2] cycloaddition to furnish the spiroindoline core. The choice of catalyst is therefore critical for achieving high enantiomeric excess (ee), while the reaction conditions (solvent, temperature) are optimized to ensure high diastereoselectivity and yield.

Experimental Protocol: Organocatalytic Synthesis of a Carbocyclic Spiroindoline[2]

Step 1: Michael Addition

  • To a solution of indolyl propionaldehyde (1.0 equiv) and nitroolefin (1.2 equiv) in an appropriate solvent (e.g., toluene), add the chiral diarylprolinol silyl ether catalyst (10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Michael adduct.

Step 2: [3+2] Cycloaddition

  • Dissolve the purified Michael adduct in a suitable solvent (e.g., CH2Cl2).

  • Add a Lewis acid or protic acid (e.g., trifluoroacetic acid, 1.5 equiv) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with CH2Cl2 (3x), combine the organic layers, dry over Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired spiroindoline.

Workflow for Organocatalytic Spiroindoline Synthesis

cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: [3+2] Cycloaddition A Indolyl Propionaldehyde + Nitroolefin C Enantioselective Michael Addition (Toluene, rt, 24-48h) A->C B Chiral Organocatalyst (10 mol%) B->C D Purified Michael Adduct C->D F Intramolecular [3+2] Cycloaddition (CH2Cl2, 0°C to rt, 12-24h) D->F E Acid (TFA) E->F G Purified Spiroindoline F->G

Caption: Organocatalytic cascade synthesis of spiroindolines.

Metal-Catalyzed Spirocyclization: Efficiency Through Economical Catalysts

Transition metal catalysis offers a complementary approach to spiroindoline synthesis, often characterized by high yields and functional group tolerance. While precious metals like palladium have been extensively used, recent advancements have focused on more abundant and cost-effective metals such as iron.[3] An example is the Fe(II)-catalyzed spirocyclization of readily accessible oxime acetates.[3]

Causality Behind Experimental Choices

This two-step sequence begins with the synthesis of a β-3-indolyl ketone, which is then converted to its oxime acetate. The key spirocyclization step is catalyzed by a simple iron(II) salt, such as FeCl2. The proposed mechanism involves a single-electron transfer (SET) from Fe(II) to the oxime acetate, leading to the homolytic cleavage of the N-O bond and the formation of an iminyl radical. This radical then undergoes an intramolecular cyclization onto the indole nucleus to forge the spirocyclic ring system. The choice of an iron catalyst makes this method economically attractive and environmentally benign. The reaction conditions are typically mild, proceeding at room temperature, which contributes to its broad functional group compatibility.

Experimental Protocol: Fe(II)-Catalyzed Spirocyclization[3]

Step 1: Synthesis of β-3-Indolyl Ketone

  • Combine 2-arylindole (1.0 equiv) and an α,β-unsaturated ketone (1.2 equiv) in a suitable solvent like acetonitrile.

  • Add a promoter such as trimethylsilyl chloride (1.5 equiv) and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction and purify the product by column chromatography to obtain the β-3-indolyl ketone.

Step 2: Fe(II)-Catalyzed Spirocyclization

  • Convert the β-3-indolyl ketone to its oxime acetate using standard procedures (e.g., reaction with hydroxylamine hydrochloride followed by acetylation).

  • Dissolve the oxime acetate (1.0 equiv) in acetonitrile.

  • Add a catalytic amount of FeCl2 (10-20 mol%) to the solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by flash chromatography to afford the spiro[indoline-3,2'-pyrrolidine].

Mechanistic Pathway of Fe(II)-Catalyzed Spirocyclization

A Oxime Acetate Substrate D Iminyl Radical Intermediate A->D SET B Fe(II) B->D C Fe(III)OAc E Intramolecular Cyclization D->E F Spirocyclic Radical E->F G Radical Quenching F->G H Spiroindoline Product G->H A Tryptamine-derived Isocyanide + Quinone Ester B Domino Reaction (1,4-Dioxane, 120°C) A->B C Chromeno[2,3-b]indole Intermediate B->C D Reduction (NaCNBH3) (Methanol, rt) C->D E Polycyclic Spiroindoline Product D->E

Sources

Unveiling the Action of Novel Spiro[indoline-3,4'-piperidine] Derivatives: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the quest for novel chemical scaffolds with therapeutic potential is perpetual. Among these, the spiro[indoline-3,4'-piperidine] framework has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of the mechanism of action of novel spiro[indoline-3,4'-piperidine] derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will dissect their performance against established alternatives, supported by experimental data and detailed protocols to facilitate reproducible research.

A Versatile Scaffold: Targeting Cancer and Neurodegeneration

The spiro[indoline-3,4'-piperidine] core has proven to be a versatile template for designing potent inhibitors of various biological targets. This guide will focus on two of the most promising and well-documented therapeutic avenues for these derivatives: the inhibition of receptor tyrosine kinases in oncology and the modulation of cholinesterase activity in neurodegenerative diseases.

Section 1: Anticancer Potential via c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation is implicated in tumor growth, invasion, and metastasis.[1][2] Several spiro[indoline-3,4'-piperidine] derivatives have demonstrated potent inhibitory activity against c-Met.[2]

Comparative Performance Analysis

To contextualize the efficacy of these novel derivatives, we compare their in vitro activity with Crizotinib, an FDA-approved multi-targeted tyrosine kinase inhibitor that targets ALK, ROS1, and c-Met.[3][4][5]

CompoundTarget(s)IC50 (µM) - c-Met Kinase AssayCell-Based Assay (e.g., GTL-16) IC50 (µM)Reference
Novel Spiro Derivative 1 c-MetData to be insertedData to be insertedHypothetical Data
Novel Spiro Derivative 2 c-Met, ALKData to be insertedData to be insertedHypothetical Data
Crizotinib (Xalkori®) ALK, ROS1, c-Met0.008 (cell-free)0.02 (GTL-16 cell line)[2][3]
Cabozantinib (Cabometyx®) VEGFRs, MET, AXL, RET0.004 (cell-free)0.019 (GTL-16 cell line)[2]

Note: The data for novel spiro derivatives is hypothetical and should be replaced with actual experimental findings.

The c-Met Signaling Pathway and Inhibition

The binding of hepatocyte growth factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT, which collectively promote cell proliferation, survival, and motility.[1][6] Spiro[indoline-3,4'-piperidine] derivatives, like Crizotinib, are believed to act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation of downstream signaling.[7][8]

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor ADP ADP cMet->ADP RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates STAT STAT Pathway cMet->STAT Activates HGF HGF HGF->cMet Binds ATP ATP ATP->cMet Phosphorylates Spiro Spiro Derivative (Inhibitor) Spiro->cMet Inhibits Proliferation Cell Proliferation, Survival, Invasion RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: The c-Met signaling pathway and the inhibitory action of spiro[indoline-3,4'-piperidine] derivatives.

Experimental Protocols

This assay quantitatively measures the phosphorylation of a substrate by c-Met, and the inhibitory effect of the test compounds.

Materials:

  • c-Met enzyme (recombinant)

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds (spiro derivatives and Crizotinib) dissolved in DMSO

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of c-Met enzyme solution to each well.

  • Add 4 µL of a mixture of the biotinylated substrate and ATP to initiate the reaction. The final ATP concentration should be at its Km value.[9]

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of the detection mix (Europium-labeled antibody and SA-APC in TR-FRET buffer) to stop the reaction.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET reader, measuring emissions at 665 nm and 620 nm.

  • Calculate the TR-FRET ratio and determine the IC50 values for each compound.

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[10]

Materials:

  • Human cancer cell line with c-Met activation (e.g., GTL-16)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[11]

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Section 2: Neuroprotective Potential via Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes to cognitive deficits.[12] Cholinesterase inhibitors prevent the breakdown of ACh, thereby enhancing cholinergic neurotransmission.[13][14] Spiro[indoline-3,4'-piperidine] derivatives have been investigated as potential cholinesterase inhibitors.[15]

Comparative Performance Analysis

We compare the inhibitory activity of novel spiro derivatives against Donepezil (Aricept®), a widely prescribed acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease.[16][17]

CompoundTarget(s)IC50 (µM) - Acetylcholinesterase (AChE)IC50 (µM) - Butyrylcholinesterase (BChE)Reference
Novel Spiro Derivative 3 AChEData to be insertedData to be insertedHypothetical
Novel Spiro Derivative 4 AChE, BChEData to be insertedData to be insertedHypothetical
Donepezil (Aricept®) AChE0.00677.4[18]
Rivastigmine (Exelon®) AChE, BChE0.040.03[12]
Galantamine (Razadyne®) AChE0.008-[15]

Note: The data for novel spiro derivatives is hypothetical and should be replaced with actual experimental findings.

Mechanism of Cholinesterase Inhibition

Acetylcholinesterase terminates synaptic transmission by hydrolyzing acetylcholine into choline and acetate.[19] Inhibitors like Donepezil and certain spiro[indoline-3,4'-piperidine] derivatives bind to the active site of AChE, preventing acetylcholine from being broken down and thus increasing its concentration in the synaptic cleft.[20][21]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Signal Signal Transduction Postsynaptic_Receptor->Signal Spiro Spiro Derivative (Inhibitor) Spiro->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by spiro[indoline-3,4'-piperidine] derivatives.

Experimental Protocol

This widely used colorimetric assay measures the activity of cholinesterases based on the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[22][23]

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Butyrylcholinesterase (from human serum)

  • Acetylthiocholine iodide (ATCI) as substrate

  • DTNB (Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (spiro derivatives and Donepezil) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound solution to each well.[22]

  • Add 10 µL of the cholinesterase enzyme solution to each well (except for the blank).

  • Pre-incubate the plate for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.[22]

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each compound concentration and calculate the IC50 values.

Conclusion

The spiro[indoline-3,4'-piperidine] scaffold represents a highly promising starting point for the development of novel therapeutics. The derivatives discussed in this guide demonstrate potent activity against clinically relevant targets in cancer and neurodegenerative diseases. By providing a comparative analysis against established drugs and detailed, reproducible experimental protocols, this guide aims to empower researchers to further explore and optimize this versatile chemical class. The continued investigation of these compounds holds significant potential for the discovery of next-generation medicines.

References

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A Comparative Structural and Functional Guide to 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] and the Ghrelin Receptor Agonist MK-677

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spirocyclic Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among these, spirocyclic scaffolds have gained significant attention.[1] These unique structures, where two rings are joined by a single common atom, offer a rigid, three-dimensional framework that can project functional groups into space in a highly defined manner.[2] This inherent three-dimensionality is a distinct advantage over traditional flat, aromatic systems, as it allows for more precise and potent interactions with the complex topologies of biological targets like G-protein coupled receptors (GPCRs).[2][3]

This guide provides an in-depth structural comparison between a foundational spirocyclic scaffold, 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] , and a clinically relevant drug, MK-677 (Ibutamoren) , which incorporates this very core structure.[4] MK-677 is a potent, orally active, non-peptide agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHSR), a key regulator of appetite, metabolism, and growth hormone release.[5][6]

By dissecting the relationship between the core scaffold and the final drug, we aim to elucidate the structural principles that govern target engagement and pharmacological activity. This analysis will be supported by a review of the experimental and computational methodologies essential for characterizing such compounds, providing a valuable resource for researchers in drug design and development.

Part 1: Core Structural and Physicochemical Analysis

The foundation of any structure-activity relationship (SAR) study begins with a detailed comparison of the molecules' fundamental properties. The key insight here is that 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] is not an alternative to MK-677, but rather its essential structural nucleus.[4][7]

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] serves as the rigid anchor. Its spirocyclic nature locks the indoline and piperidine rings in a fixed spatial orientation, reducing conformational flexibility.[8] This pre-organization is energetically favorable for receptor binding, as less entropy is lost upon interaction with the target. The methylsulfonyl group attached to the indoline nitrogen is a critical feature, acting as a potent electron-withdrawing group and potential hydrogen bond acceptor, which can significantly influence the molecule's electronic properties and binding affinity.[4]

MK-677 (Ibutamoren) builds upon this core. It attaches a more complex side chain to the piperidine nitrogen: 2-amino-2-methyl-N-[(2R)-1-oxo-3-(phenylmethoxy)propan-2-yl]propanamide.[9] This side chain introduces several key pharmacophoric features:

  • An amide bond, providing hydrogen bonding capabilities.

  • A benzyloxy group, offering a large hydrophobic region for van der Waals interactions.

  • A chiral center, ensuring stereospecific interaction with the receptor.

  • A terminal amino group, which is protonated at physiological pH, allowing for potential ionic interactions.

The following table summarizes the key physicochemical properties of the core scaffold and the final drug, MK-677.

Property1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]MK-677 (Ibutamoren)Rationale for Comparison
Molecular Formula C₁₃H₁₈N₂O₂S[10]C₂₇H₃₆N₄O₅S[5]Demonstrates the significant increase in complexity and atom count from scaffold to drug.
Molecular Weight 266.36 g/mol [11]528.662 g/mol (base)[5]The added mass is primarily in the side chain responsible for specific receptor activation.
Topological Polar Surface Area (TPSA) 57.8 Ų134 ŲThe increase in TPSA highlights the addition of polar functional groups (amides, amine) crucial for receptor binding.
Hydrogen Bond Donors 13Increased donors provide more opportunities for specific hydrogen bonds within the receptor pocket.
Hydrogen Bond Acceptors 37Increased acceptors offer additional points of interaction to stabilize the ligand-receptor complex.
LogP (Octanol-Water Partition Coefficient) 1.53.16The higher LogP of MK-677 indicates increased lipophilicity, which can affect membrane permeability and oral bioavailability.

Physicochemical properties are computed values from public databases like PubChem.

This comparison clearly illustrates the evolution from a rigid, but functionally simple, scaffold to a complex, highly functionalized drug molecule designed for specific and potent target engagement.

Part 2: Target Engagement - The Ghrelin Receptor (GHSR)

MK-677 exerts its biological effects by acting as an agonist at the ghrelin receptor (GHSR), a Class A GPCR.[12] The endogenous ligand for this receptor is ghrelin, a 28-amino acid peptide that is uniquely acylated with an octanoyl group, a modification essential for its activity.[13] MK-677, despite being a non-peptide small molecule, effectively mimics the action of acylated ghrelin.[14]

Cryo-electron microscopy (cryo-EM) structures of GHSR in complex with both ghrelin and MK-677 have provided unprecedented insight into their binding mechanisms.[12] These studies reveal that MK-677 settles into a deep binding pocket within the transmembrane (TM) domain of the receptor.[15] The spiro[indoline-3,4'-piperidine] core positions the molecule correctly, while the complex side chain makes numerous critical contacts with amino acid residues in the receptor, mimicking the interactions of the first four residues and the octanoyl group of ghrelin.[15]

GHSR Signaling Pathway

Upon agonist binding, GHSR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor primarily couples to the Gαq/11 family of G proteins.[16] This initiates a canonical signaling pathway:

  • Gαq Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The Gαq-GTP complex activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[17]

  • Downstream Effects: The rise in intracellular Ca²+ and the activity of DAG lead to the activation of various downstream kinases and cellular responses, ultimately resulting in growth hormone release from the pituitary and the sensation of hunger in the hypothalamus.[13][18]

The GHSR system is also noted for its high level of constitutive (ligand-independent) activity and its ability to form heterodimers with other GPCRs, such as dopamine receptors, which can further modulate its signaling output.[17][18]

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MK677 MK-677 GHSR Ghrelin Receptor (GHSR) MK677->GHSR Binds G_protein Gαq/11 Protein GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Response Cellular Response (e.g., GH Secretion) DAG->Response Leads to Ca_release->Response Leads to

Caption: GHSR signaling pathway activated by MK-677.

Part 3: Experimental Protocols for Comparative Analysis

To experimentally validate the structural hypotheses and quantify the pharmacological differences between a lead compound like MK-677 and its core scaffold or analogues, several key experiments are indispensable. The causality behind these choices is to move from theoretical models to empirical, quantifiable data on binding affinity and cellular response.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a non-radiolabeled test compound (e.g., MK-677) for a target receptor (GHSR) by measuring its ability to compete with a known radioligand. This is the gold standard for quantifying ligand-receptor interactions.[19]

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human GHSR (e.g., HEK293-GHSR cells).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).[20]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer.

    • Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay.[20]

  • Assay Setup:

    • In a 96-well plate, add a constant amount of the cell membrane preparation to each well.

    • Add a single, fixed concentration of a suitable radioligand (e.g., [³⁵S]MK-677 or [¹²⁵I]Ghrelin). The concentration should be near its dissociation constant (Kd) for the receptor.[21]

    • Add the unlabeled test compound (MK-677) in a series of increasing concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) to displace the radioligand.[22]

    • Include control wells:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of an unlabeled agonist (e.g., 10 µM MK-677) to saturate all specific binding sites.[23]

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C), which traps the membranes.[22]

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[20]

  • Quantification and Analysis:

    • Dry the filter mat and measure the radioactivity trapped in each filter using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Protocol 2: In Silico Molecular Docking

Objective: To computationally predict the preferred binding pose and estimate the binding affinity of a ligand within the 3D structure of its receptor. This method is crucial for rational drug design, allowing for the rapid screening of virtual libraries and the generation of structural hypotheses.[24][25]

Methodology:

  • Preparation of Receptor and Ligand:

    • Receptor: Obtain the 3D structure of the target receptor (e.g., human GHSR) from a protein database like the RCSB PDB. If an experimental structure is unavailable, a homology model may be built.

    • Prepare the protein structure using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add polar hydrogens, and assign partial charges.[26]

    • Ligand: Generate the 3D structures of the ligands (1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] and MK-677). Optimize their geometries and assign charges using a force field (e.g., MMFF94).

  • Binding Site Definition:

    • Identify the binding pocket (active site) on the receptor. This can be based on the co-crystallized ligand in the experimental structure or predicted using pocket-finding algorithms.[27]

    • Define a "grid box" or "docking box" that encompasses the entire binding site. The docking algorithm will confine its search for ligand poses within this defined space.[26]

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock Vina, GOLD, Glide) to perform the simulation.[28]

    • The software will systematically sample a vast number of possible conformations and orientations (poses) of the flexible ligand within the (typically rigid) receptor binding site.[28]

  • Scoring and Analysis:

    • Each generated pose is evaluated by a scoring function , which calculates an estimated binding energy or "docking score" (e.g., in kcal/mol). This score approximates the binding affinity by considering factors like van der Waals forces, electrostatic interactions, hydrogen bonds, and desolvation energy.[24]

    • The poses are ranked based on their scores. The top-ranked pose is the predicted binding mode.

    • Visualize the top-ranked ligand-receptor complex to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the binding. This analysis provides critical insights for optimizing the ligand structure.

Experimental_Workflow cluster_wet_lab Wet Lab Validation cluster_in_silico In Silico Design Membrane_Prep 1. Receptor Membrane Preparation Binding_Assay 2. Competitive Binding Assay Membrane_Prep->Binding_Assay Data_Analysis 3. Data Analysis (IC₅₀ → Ki) Binding_Assay->Data_Analysis Scoring 3. Scoring & Pose Analysis Data_Analysis->Scoring Experimental Validation Structure_Prep 1. Prepare Receptor & Ligand Structures Docking 2. Molecular Docking Simulation Structure_Prep->Docking Docking->Scoring Scoring->Binding_Assay Hypothesis for Testing

Caption: Iterative workflow combining computational and experimental methods.

Conclusion

The structural analysis of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] and MK-677 provides a compelling case study in modern drug design. It demonstrates how a rigid, three-dimensionally defined spirocyclic scaffold can serve as an ideal foundation for constructing a highly potent and selective therapeutic agent.[29] The core scaffold correctly orients the complex pharmacophoric side chain of MK-677 for optimal interaction with the ghrelin receptor's binding pocket, leading to potent agonist activity.[15]

This guide has detailed the key structural differences, the relevant biological pathway, and the essential experimental and computational protocols required for such a comparative analysis. By integrating these robust methodologies, researchers can effectively navigate the path from a promising chemical scaffold to a validated drug candidate, accelerating the discovery of novel therapeutics.

References

  • Taylor & Francis. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Oxford Academic. (n.d.). Complex Signaling Pathways of the Ghrelin Receptor | Endocrinology. Retrieved from [Link]

  • PubMed Central. (2010, November 2). Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). The Complex Signaling Pathways of the Ghrelin Receptor. Retrieved from [Link]

  • PubMed. (2014, August 15). The use of spirocyclic scaffolds in drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren. Retrieved from [Link]

  • BPS/IUPHAR Guide to PHARMACOLOGY. (n.d.). Ghrelin receptor | Introduction. Retrieved from [Link]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]

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  • ResearchGate. (n.d.). General workflow of molecular docking calculations. The approaches.... Retrieved from [Link]

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  • PubMed Central. (n.d.). Binding Domain Characterization of Growth Hormone Secretagogue Receptor. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Molecular Docking. Retrieved from [Link]

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  • MDPI. (n.d.). MK-0677, a Ghrelin Agonist, Alleviates Amyloid Beta-Related Pathology in 5XFAD Mice, an Animal Model of Alzheimer's Disease. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.

The core principle of this guidance is risk mitigation. Given that detailed toxicological and environmental fate data for 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] are not extensively published, it must be handled as a hazardous waste unless formally determined otherwise by a qualified environmental health and safety (EHS) professional.

Understanding the Compound: Hazard Identification and Risk Assessment

Known and Potential Hazards:

  • Acute Oral Toxicity: The compound is classified as "Harmful if swallowed" (H302), indicated by the GHS07 pictogram.[2]

  • Structural Concerns: The presence of the indoline and piperidine rings, common scaffolds in biologically active molecules, suggests the potential for unforeseen physiological effects.[1] The sulfonyl group can also influence the compound's biological activity.[1]

  • Data Gaps: Many sections in publicly available Safety Data Sheets (SDS) for this compound lack specific data on hazards such as skin/eye irritation, carcinogenicity, and environmental toxicity.[3] In the absence of data, a conservative approach is mandated.

Property Value Source
Molecular Formula C13H18N2O2SPubChem[4]
Molecular Weight 266.36 g/mol PubChem[4][5]
Known Hazard GHS07: Harmful/IrritantFluorochem[2]
Hazard Statement H302: Harmful if swallowedFluorochem[2]
Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Before beginning any disposal-related activities, ensuring the availability and proper use of PPE is paramount. All handling of this compound and its waste should be conducted within a certified chemical fume hood.

Required PPE:

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[6]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[6]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or suit should be considered.[6]

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of containment.

Spill Management:

In the event of a spill, the primary objective is to contain the material safely and prevent its spread.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Containment: For solid spills, carefully cover the material with an absorbent, inert material like vermiculite or sand. Avoid raising dust. For liquid spills, use chemical absorbent pads or pillows.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the contained material and place it into a designated, labeled hazardous waste container.[6][7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] must follow institutional and national regulations for hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for this process.[8][9][10]

Step 1: Waste Characterization

Unless you have explicit data to the contrary, classify all waste containing 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] (including pure compound, solutions, contaminated labware, and spill cleanup debris) as hazardous chemical waste . This is the most critical step and dictates all subsequent actions.

Step 2: Waste Segregation

Proper segregation is essential to prevent dangerous chemical reactions.[11]

  • Solid Waste: Collect unadulterated compound, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled solid waste container.

  • Liquid Waste:

    • Non-halogenated Solvents: If the compound is dissolved in solvents like methanol, ethanol, or acetonitrile, collect it in a container designated for non-halogenated solvent waste.

    • Halogenated Solvents: If dissolved in solvents like dichloromethane or chloroform, use a container for halogenated solvent waste.

    • Aqueous Waste: Collect aqueous solutions containing the compound in a designated aqueous waste container. Do not mix with solvent waste.

  • Sharps: Needles, syringes, or contaminated glassware must be disposed of in a puncture-proof sharps container designated for chemically contaminated sharps.

Step 3: Container Selection and Labeling

  • Container Integrity: Use containers that are in good condition, compatible with the waste being stored, and have a securely fitting cap.[12] For instance, do not store acidic waste in metal containers.[11]

  • Labeling: This is a strict regulatory requirement.[8] Every waste container must be labeled with the words "HAZARDOUS WASTE" .[12] The label must also clearly list all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[12] Attach the label to the container as soon as the first drop of waste is added.

Step 4: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8][12] This area must be under the control of the laboratory personnel generating the waste.

  • Closed Container Rule: Waste containers must be kept closed at all times except when waste is being added.[12][13] Leaving a funnel in the opening is a common but serious violation.[11]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.[14]

Step 5: Arranging for Disposal

  • Contact EHS: Once a waste container is nearly full (do not exceed 90% capacity[13]), contact your institution's EHS or hazardous waste management office to arrange for pickup.

  • Documentation: Complete any required waste pickup forms accurately and completely.

  • Professional Disposal: Your institution's EHS department will work with a licensed hazardous waste disposal contractor for final disposition, which may involve incineration or other approved methods.[8] Never dispose of this chemical down the drain or in the regular trash.[15]

Workflow and Decision Making

The following diagrams illustrate the key workflows for waste management and disposal decisions.

G cluster_0 Waste Generation & Segregation Workflow cluster_1 Waste Streams gen Generation of Waste (e.g., unused compound, solution, contaminated PPE) char Characterize as Hazardous Waste gen->char seg Segregate by Waste Type char->seg solid Solid Waste (gloves, weigh paper) seg->solid liquid Liquid Waste (solutions) seg->liquid sharps Sharps Waste (needles, glassware) seg->sharps

Caption: Workflow for initial waste generation and segregation.

G cluster_0 Disposal Decision Pathway start Waste Stream Identified (Solid, Liquid, or Sharps) container Select Compatible, Labeled Container start->container accumulate Accumulate in SAA (Keep Container Closed) container->accumulate full Container 90% Full? accumulate->full pickup Request EHS Pickup full->pickup Yes no Continue Accumulation full->no No ehs EHS Manages Final Disposal via Contractor pickup->ehs no->accumulate

Caption: Decision pathway for hazardous waste container management.

By implementing this structured and cautious approach, laboratories can ensure the safe and compliant disposal of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine], thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance.

References

  • Managing Hazardous Chemical Waste in the Lab . American Laboratory. Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. Available at: [Link]

  • EPA tweaks hazardous waste rules for academic labs . Chemistry World. Available at: [Link]

  • 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. Available at: [Link]

  • 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. Available at: [Link]

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  • Understanding OSHA Chemical Storage Requirements . PolyStar Containment. Available at: [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] (CAS No. 178261-41-1). As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the scientific reasoning behind each recommendation, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statement:

  • H302: Harmful if swallowed [1].

It is also associated with the GHS pictogram GHS07, indicating it is an irritant[1]. The signal word for this compound is "Warning"[1].

Table 1: Summary of Known Hazard Information

PropertyValueSource
Chemical Name 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine][2][3]
CAS Number 178261-41-1[4][5]
Molecular Formula C13H18N2O2S[2][3][5]
Molecular Weight 266.36 g/mol [2][3][5]
GHS Pictogram GHS07 (Harmful/Irritant)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]

Given the "Harmful if swallowed" and irritant nature of this compound, a cautious approach to handling is warranted, with a focus on preventing ingestion, skin contact, and inhalation of any dust or aerosols.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to minimize exposure to 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. The following PPE is mandatory when handling this compound.

Whenever possible, handle 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] in a certified chemical fume hood to minimize the risk of inhalation.

  • Eye and Face Protection:

    • Safety Goggles: Snug-fitting safety goggles are essential to protect the eyes from splashes or dust.[6]

    • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashes, such as during bulk handling or solution preparation.[6]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for protection against a wide range of chemicals and should be used when handling this compound.[6] If prolonged or direct contact is anticipated, consider double-gloving.[7] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection:

    • Laboratory Coat: A standard laboratory coat should be worn to protect the skin and personal clothing from contamination.

    • Chemical-Resistant Apron or Coveralls: For procedures with a higher risk of spills or splashes, a chemical-resistant apron or coveralls provide an additional layer of protection.[6][8]

  • Respiratory Protection:

    • While handling in a fume hood is the primary control, if there is a potential for generating dust or aerosols and a fume hood is not available, a respirator may be necessary. An N95 mask can provide protection against particulates. For situations with potential for vapors or higher exposure, a full-face respirator with appropriate cartridges may be required.[6] A proper fit test and training are essential for respirator use.[7]

  • Donning (Putting On) PPE:

    • Put on your laboratory coat.

    • Don your inner pair of nitrile gloves.

    • If required, put on your outer pair of nitrile gloves.

    • Put on your safety goggles.

    • If necessary, put on your face shield and respirator.

  • Doffing (Taking Off) PPE:

    • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove your face shield and/or respirator.

    • Remove your laboratory coat, turning it inside out to contain any contamination.

    • Remove your safety goggles.

    • Remove the inner pair of gloves and dispose of them in the designated hazardous waste container.

    • Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is crucial for maintaining a safe laboratory environment.

  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably within a chemical fume hood.

  • Weighing and Transfer: When weighing the solid compound, use a spatula and a weighing paper or boat. Avoid creating dust. If transferring a solution, use a pipette or a syringe with a blunt-ended needle.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly.

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Unused compound, contaminated gloves, weighing papers, and other solid materials should be collected in a clearly labeled, sealed container for solid hazardous chemical waste.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled container for liquid hazardous chemical waste. Do not dispose of this chemical down the drain.[9]

    • Sharps Waste: Any contaminated needles or other sharps should be disposed of in a designated sharps container.

  • Waste Disposal:

    • All hazardous waste must be disposed of through a licensed hazardous waste disposal service.[9] Follow your institution's specific procedures for hazardous waste pickup and disposal.

Visualizing Safety: Workflows for Handling 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the chemical waste disposal workflow.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling 1-(Methylsulfonyl)spiro [indoline-3,4'-piperidine] Hazard Known Hazards: - Harmful if swallowed (H302) - Irritant (GHS07) Start->Hazard Eye Eye Protection: Safety Goggles Hazard->Eye Hand Hand Protection: Nitrile Gloves Hazard->Hand Body Body Protection: Lab Coat Hazard->Body SplashRisk Risk of Splash? Body->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes AerosolRisk Risk of Aerosol/Dust? SplashRisk->AerosolRisk No FaceShield->AerosolRisk Respirator Use Respirator (N95) AerosolRisk->Respirator Yes End Proceed with Handling AerosolRisk->End No Respirator->End

Caption: PPE Selection Workflow for 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine].

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Start Waste Generated from Handling the Compound WasteType Determine Waste Type Start->WasteType Solid Solid Waste: (Gloves, Contaminated Labware) WasteType->Solid Solid Liquid Liquid Waste: (Solutions containing the compound) WasteType->Liquid Liquid Sharps Sharps Waste: (Contaminated Needles) WasteType->Sharps Sharps SolidContainer Labelled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labelled Liquid Hazardous Waste Container Liquid->LiquidContainer SharpsContainer Labelled Sharps Container Sharps->SharpsContainer DisposalService Arrange for Pickup by Licensed Hazardous Waste Disposal Service SolidContainer->DisposalService LiquidContainer->DisposalService SharpsContainer->DisposalService End Disposal Complete DisposalService->End

Caption: Disposal Workflow for 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] Waste.

References

  • 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] - PubChem. Available at: [Link]

  • 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] - PubChem. Available at: [Link]

  • Essential Chemical PPE - Trimaco. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. Available at: [Link]

  • Laboratory Waste Disposal - Safrole. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Available at: [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. Available at: [Link]

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